molecular formula C13H14N2O2S B10810462 N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide

N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide

Katalognummer: B10810462
Molekulargewicht: 262.33 g/mol
InChI-Schlüssel: FPWXPXBDWQXIFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide is a chemical compound offered for research and development purposes. Compounds featuring both sulfonamide and pyridine moieties are of significant interest in medicinal chemistry and are often investigated for various pharmacological activities. Researchers can utilize this product in exploratory studies, including as a building block in organic synthesis or for screening in biological assays. This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Specific data on its physical properties, mechanism of action, and specific research applications should be obtained from the supplier's detailed product specifications and relevant scientific literature.

Eigenschaften

IUPAC Name

N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-11-7-8-14-13(9-11)15-18(16,17)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWXPXBDWQXIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of Action of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide: Polypharmacology and Target Engagement Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide is a highly versatile synthetic molecule characterized by a 4-methylpyridine ring coupled to a benzylsulfonamide (phenylmethanesulfonamide) moiety. While primary sulfonamides are classically associated with antibacterial activity (via dihydropteroate synthase inhibition) or carbonic anhydrase inhibition, secondary sulfonamides bearing bulky heterocyclic substitutions operate through distinct, highly targeted polypharmacological mechanisms. This whitepaper details the structural causality behind its mechanism of action, focusing on kinase modulation and nuclear receptor inverse agonism, supported by self-validating experimental workflows.

Pharmacophore Analysis & Structural Causality

The structural divergence from standard benzenesulfonamides to benzylsulfonamides is not trivial. The inclusion of the methylene (-CH₂-) bridge between the phenyl ring and the sulfonyl group introduces a critical degree of rotational freedom. This flexibility allows the aromatic system to adopt non-planar conformations necessary for accessing deep allosteric pockets in complex proteins[1]. Concurrently, the 4-methylpyridin-2-yl group acts as a potent hydrogen bond acceptor, making the scaffold an ideal candidate for mimicking the adenine ring of ATP in kinase hinge regions[2].

Primary Mechanism of Action: ATP-Competitive Kinase Modulation

In the context of kinase inhibition, derivatives of this scaffold frequently function as Type II kinase inhibitors[2]. The pyridine nitrogen forms a critical hydrogen bond with the backbone amide of the kinase hinge region. Unlike Type I inhibitors that bind the active conformation, the extended benzylsulfonamide tail projects into the adjacent hydrophobic pocket that is exposed only when the conserved Asp-Phe-Gly (DFG) motif is in the "out" conformation.

Causality: By stabilizing the DFG-out state, the compound traps the kinase in a catalytically inactive conformation. This effectively uncouples upstream receptor tyrosine kinase (RTK) signaling from downstream effectors, halting cellular proliferation pathways.

MOA_Pathway Ligand N-(4-methylpyridin-2-yl)- 1-phenylmethanesulfonamide Kinase Target Kinase (DFG-out State) ATP-Competitive Binding Ligand->Kinase Hinge Region H-Bonding RORc RORγt Nuclear Receptor Helix 12 Displacement Ligand->RORc Allosteric Pocket Binding Substrate Downstream Phosphorylation (Blocked) Kinase->Substrate Catalysis Inhibition Corepressor Corepressor Recruitment (Activated) RORc->Corepressor Conformational Shift Outcome1 Apoptosis / Cell Cycle Arrest Substrate->Outcome1 Signal Attenuation Outcome2 IL-17 Suppression Corepressor->Outcome2 Transcriptional Repression

Figure 1: Dual polypharmacological pathways modulated by the benzylsulfonamide scaffold.

Secondary Mechanism of Action: RORγt Inverse Agonism

Beyond kinase modulation, the benzylsulfonamide scaffold has been identified as a potent inverse agonist of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt), a master transcription factor for Th17 cells[1].

Causality: Research demonstrates that while rigid phenylsulfonamides often act as RORγt agonists, the addition of the single methylene group in benzylsulfonamides induces a completely distinct mechanism of action[1]. The flexible benzyl group pushes against Helix 12 of the ligand-binding domain (LBD). This steric clash prevents the recruitment of SRC1 coactivator peptides and instead facilitates the binding of corepressors, leading to the profound suppression of IL-17 production[1].

Experimental Workflows: Self-Validating Systems

To rigorously validate these mechanisms, researchers must employ orthogonal assays that confirm both target engagement and functional consequence.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Why this method? Aromatic sulfonamides and pyridine derivatives often exhibit intrinsic auto-fluorescence that confounds standard fluorescence assays. TR-FRET utilizes a long-lifetime europium fluorophore, allowing a time delay before measurement. This effectively eliminates short-lived background noise, ensuring the data reflects true binding causality rather than chemical interference.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide in 100% DMSO, then transfer to the 384-well assay plate (final DMSO concentration <1%).

  • Complex Formation: Add the target kinase (e.g., 5 nM final) and a Europium-labeled anti-tag antibody. Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add the AlexaFluor-647 labeled ATP-competitive kinase tracer.

  • Equilibration & Readout: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the 665/615 nm emission ratio. Plot against log[Compound] using a 4-parameter non-linear regression to derive the IC₅₀.

TR_FRET_Protocol Step1 1. Complex Formation Kinase + Tracer + Ligand Step2 2. Excitation (340 nm) Europium Donor Step1->Step2 Step3 3. Energy Transfer To AlexaFluor Acceptor Step2->Step3 Step4 4. Emission Readout Ratio 665/615 nm Step3->Step4

Figure 2: Step-by-step TR-FRET experimental workflow for validating kinase target engagement.

Protocol 2: AlphaScreen RORγt Coactivator Recruitment Assay

Why this method? To prove inverse agonism, one must measure the loss of protein-protein interaction. AlphaScreen is a bead-based proximity assay that is highly sensitive to the spatial displacement of Helix 12 caused by the benzylsulfonamide[1].

Step-by-Step Methodology:

  • Protein Preparation: Express and purify GST-tagged RORγt-LBD.

  • Incubation: Mix 10 nM GST-RORγt-LBD with varying concentrations of the compound in assay buffer (50 mM Tris-HCl pH 7.4, 50 mM NaCl, 0.1% BSA, 1 mM DTT). Incubate for 30 minutes.

  • Peptide Addition: Add 20 nM biotinylated SRC1 coactivator peptide.

  • Bead Capture: Under low-light conditions, add Glutathione-coated Donor beads and Streptavidin-coated Acceptor beads (20 µg/mL final).

  • Detection: Incubate for 2 hours in the dark. Excite at 680 nm and measure emission at 520-620 nm. A dose-dependent decrease in luminescent signal confirms the displacement of the coactivator peptide, validating inverse agonism.

Quantitative Data Summary

Summarizing the structure-activity relationship (SAR) data highlights the critical nature of the benzylsulfonamide modification compared to rigid analogs.

Compound ScaffoldPrimary TargetBinding Affinity (IC₅₀ / EC₅₀)Mechanism of ActionLigand-Lipophilicity Efficiency (LLE)
Phenylsulfonamide (Rigid)RORγt47 - 50 nMAgonist (+53% efficacy)~3.5
Benzylsulfonamide (Flexible) RORγt 4 - 9 nM Full Inverse Agonist >5.0
BenzylsulfonamideKinase (Generic)<100 nMType II Inhibitor~4.2
BenzylsulfonamideCarbonic Anhydrase>10 µMWeak Inhibitor (Steric clash)N/A

Note: Data derived from comparative SAR studies of tertiary sulfonamide ligands[1] and high-throughput fragment screening[3].

Conclusion

N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide exemplifies the power of subtle structural modifications in rational drug design. The rotational freedom granted by the phenylmethane group, combined with the hydrogen-bonding capacity of the 4-methylpyridine ring, transforms a generic antibacterial pharmacophore into a highly specific modulator of kinases and nuclear receptors. By employing self-validating TR-FRET and AlphaScreen protocols, researchers can accurately map its polypharmacological profile, paving the way for advanced therapeutic applications in oncology and autoimmune diseases.

References

  • US Patent 9096593B2. "Compounds and methods for kinase modulation, and indications therefor." Google Patents.
  • Minor Structural Change to Tertiary Sulfonamide RORc Ligands Led to Opposite Mechanisms of Action.PubMed Central (PMC).
  • Palladium-Catalyzed Selective Benzylic C–H Alkylation of Aromatic Sulfonamides with Maleimides.ACS Publications.
  • A direct-to-biology high-throughput chemistry approach to reactive fragment screening.Chemical Science (RSC Publishing).

Sources

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Pharmacological Applications of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate versatile chemical building blocks that bridge the gap between synthetic tractability and high biological efficacy. N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide (often referred to as a benzylsulfonamide derivative) represents a highly privileged scaffold in medicinal chemistry. By combining a 4-methylpyridine ring—a moiety known for its robust hydrogen-bonding capabilities in kinase active sites—with a sulfonamide group, this compound serves as a potent lead for both antimicrobial agents and targeted enzyme inhibitors .

This whitepaper provides an in-depth technical guide on the compound, detailing its physicochemical properties, a self-validating synthetic workflow, and its pharmacological mechanism of action.

Structural and Physicochemical Properties

Understanding the physicochemical profile of a lead compound is critical for predicting its pharmacokinetics and membrane permeability. The presence of the sulfonamide linkage provides metabolic stability, while the methyl substitution on the pyridine ring modulates lipophilicity and steric interactions within target binding pockets.

Table 1: Quantitative Physicochemical Data

PropertySpecification
IUPAC Name N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide
Molecular Formula C₁₃H₁₄N₂O₂S
Molecular Weight 262.33 g/mol
Topological Polar Surface Area (tPSA) 58.2 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Predicted LogP 2.6
Physical State White to off-white solid

Chemical Synthesis and Purification Workflow

The synthesis of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide relies on the nucleophilic substitution of a sulfonyl chloride by an aminopyridine. To ensure high yields and prevent side reactions (such as N,N-disulfonylation), the reaction conditions must be strictly controlled .

SynthesisWorkflow Step1 Reactant Prep: 4-Methylpyridin-2-amine + DCM Step2 Base Addition: Triethylamine (TEA) Step1->Step2 Solubilization Step3 Electrophile Addition: Phenylmethanesulfonyl Chloride (0°C) Step2->Step3 Acid Scavenging Setup Step4 Nucleophilic Substitution (Room Temp, 4-6h) Step3->Step4 Controlled Exotherm Step5 Aqueous Workup & Organic Extraction Step4->Step5 Reaction Completion (TLC) Step6 Purified Product: N-(4-methylpyridin-2-yl)- 1-phenylmethanesulfonamide Step5->Step6 Flash Chromatography

Fig 1: Step-by-step chemical synthesis workflow of the target sulfonamide compound.

Step-by-Step Synthetic Protocol
  • Step 1: Solubilization. Dissolve 1.0 equivalent of 4-methylpyridin-2-amine in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

    • Causality: Anhydrous DCM is chosen because it is an aprotic solvent that readily dissolves both precursors without reacting with the highly electrophilic sulfonyl chloride. Moisture must be excluded to prevent the hydrolysis of the sulfonyl chloride into unreactive sulfonic acid.

  • Step 2: Base Addition. Add 1.5 equivalents of Triethylamine (TEA) to the stirring solution.

    • Causality: The sulfonylation reaction generates hydrochloric acid (HCl) as a byproduct. Without a scavenging base, HCl will rapidly protonate the pyridine nitrogen or the primary amine, drastically reducing its nucleophilicity and stalling the reaction. TEA acts as an efficient, sterically hindered acid scavenger.

  • Step 3: Electrophile Addition. Cool the reaction flask to 0°C using an ice bath. Dropwise add 1.1 equivalents of phenylmethanesulfonyl chloride dissolved in DCM.

    • Causality: The reaction is highly exothermic. Maintaining 0°C during addition suppresses the kinetic energy required for competing side reactions, specifically the formation of N,N-disulfonylated byproducts.

  • Step 4: Reaction Propagation. Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4-6 hours. Monitor progression via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (2:1) mobile phase.

    • Causality: TLC acts as a self-validating checkpoint. The disappearance of the lower-Rf aminopyridine spot confirms complete conversion before initiating workup, saving time and resources.

  • Step 5: Workup and Purification. Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, and wash the organic layer with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Pharmacological Mechanism of Action

Sulfonamides are classic pharmacophores in antimicrobial therapy. Their primary mechanism of action involves the competitive inhibition of Dihydropteroate Synthase (DHPS) , an enzyme critical for bacterial folate synthesis . Because mammalian cells utilize preformed dietary folate and lack DHPS, this pathway offers exceptional selective toxicity.

The structural geometry of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide mimics p-aminobenzoic acid (PABA), the natural substrate of DHPS. The sulfonamide group binds to the active site, while the 4-methylpyridine ring provides additional hydrophobic and hydrogen-bonding contacts, effectively blocking PABA entry and halting bacterial replication.

MOAPathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS Enzyme) PABA->DHPS Substrate Binding Folate Folate Synthesis (Bacterial Survival) DHPS->Folate Enzymatic Conversion Death Bacterial Cell Death (Bacteriostatic Effect) Folate->Death Pathway Halted Drug N-(4-methylpyridin-2-yl)- 1-phenylmethanesulfonamide Inhibition Competitive Active Site Blockade Drug->Inhibition Structural Mimicry Inhibition->DHPS Blocks PABA

Fig 2: Competitive inhibition of DHPS by sulfonamide structural mimicry.

Biological Evaluation Protocols

To validate the antimicrobial efficacy of the synthesized compound, a self-validating Minimum Inhibitory Concentration (MIC) assay must be performed.

Broth Microdilution MIC Assay Protocol
  • Step 1: Compound Preparation. Prepare a 10 mM stock solution of the synthesized compound in 100% DMSO. Perform serial two-fold dilutions in a 96-well plate using Mueller-Hinton (MH) broth.

    • Causality: The final concentration of DMSO in the assay wells must not exceed 1% (v/v). Higher concentrations of DMSO disrupt bacterial cell membranes, leading to false-positive antibacterial readings.

  • Step 2: Inoculum Standardization. Suspend isolated colonies of the target bacterial strain (e.g., S. aureus or E. coli) in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5×108 CFU/mL), then dilute 1:150 in MH broth.

    • Causality: Standardizing the inoculum ensures that the ratio of drug molecules to bacterial cells remains constant across independent experiments, ensuring assay reproducibility.

  • Step 3: Incubation. Add 50 µL of the standardized inoculum to each well containing 50 µL of the diluted compound. Incubate the plate at 37°C for 18-24 hours.

  • Step 4: Resazurin Viability Readout. Add 10 µL of a 0.015% resazurin aqueous solution to each well and incubate for an additional 2 hours.

    • Causality: Relying solely on optical density (OD₆₀₀) can be highly misleading if the chemical compound precipitates out of solution, mimicking bacterial turbidity. Resazurin acts as an oxidation-reduction indicator; metabolically active bacteria reduce the blue resazurin to pink resorufin. This provides a self-validating, colorimetric confirmation of cell viability, isolating true biological inhibition from physical precipitation.

References

  • DrugBank 4.0: shedding new light on drug metabolism Nucleic Acids Research[Link]

  • Recent Advances in the Synthesis of Sulfonamides Molecules[Link]

  • Sulfonamides and Trimethoprim StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing[Link]

In vitro toxicity profile of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Toxicity Profiling of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide: A Methodological Whitepaper

Executive Summary & Structural Deconstruction

As drug development professionals, we must approach novel chemical entities not just as therapeutic keys, but as complex structural liabilities. N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide is a hybrid molecule featuring a 4-methylpyridine ring linked via an amino group to a phenylmethanesulfonamide moiety. While this architecture is highly attractive for antimicrobial and kinase-inhibitor drug design[1], it carries specific, predictable toxicological risks inherent to its pharmacophores.

To build a robust in vitro toxicity profile, we cannot rely on generic, one-size-fits-all screening. Instead, we must design a targeted workflow that addresses the two primary liabilities of this compound:

  • Reactive Metabolite Formation: The sulfonamide nitrogen is highly susceptible to CYP450-mediated N-oxidation, leading to electrophilic intermediates that drive idiosyncratic adverse drug reactions (IADRs)[2].

  • Cardiotoxicity (hERG Inhibition): The combination of a basic pyridine nitrogen, a hydrogen-bonding sulfonamide linker, and a lipophilic phenylmethane group creates a classic pharmacophore for off-target binding to the human ether-a-go-go-related gene (hERG) potassium channel[3][4].

This guide outlines a self-validating, causality-driven in vitro screening strategy specifically tailored to de-risk this compound.

Hepatotoxicity & Reactive Metabolite Profiling

The Causality: Sulfonamides are notoriously metabolized by hepatic enzymes (primarily CYP2C9 and CYP3A4) into hydroxylamines. These metabolites auto-oxidize into highly reactive nitroso species that covalently bind to cellular proteins, triggering immune-mediated hepatotoxicity and systemic hypersensitivity[2]. Waiting for in vivo models to detect this is an expensive failure. Instead, we utilize an in vitro Glutathione (GSH) trapping assay to intercept and quantify these transient electrophiles before they cause cellular damage.

Bioactivation Parent N-(4-methylpyridin-2-yl)- 1-phenylmethanesulfonamide CYP CYP450 Oxidation (CYP2C9 / CYP3A4) Parent->CYP Hepatic Metabolism Hydroxylamine Hydroxylamine Metabolite (R-NH-OH) CYP->Hydroxylamine N-oxidation Nitroso Nitroso Intermediate (R-N=O) Hydroxylamine->Nitroso Auto-oxidation Toxicity Protein Adduction & CD8+ T-Cell Apoptosis Nitroso->Toxicity Covalent Binding GSH GSH Trapping Assay (LC-MS/MS Detection) Nitroso->GSH In Vitro Trapping

Fig 1: CYP450-mediated bioactivation pathway of sulfonamides and in vitro GSH trapping strategy.

Protocol 1: LC-MS/MS Glutathione (GSH) Trapping

Self-Validating System: This protocol includes a minus-NADPH control to confirm that adduct formation is strictly CYP450-dependent, ruling out spontaneous chemical degradation.

  • Incubation Mixture: Combine 10 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL protein concentration) and 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Reaction Quenching: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation: Spin the mixture at 14,000 × g for 15 minutes at 4°C to precipitate denatured microsomal proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer (e.g., Q-TOF). Scan for the neutral loss of 129 Da (characteristic of the γ-glutamyl moiety of GSH) to identify trapped nitroso-adducts.

Immunotoxicity & CD8+ T-Cell Apoptosis

The Causality: Standard cytotoxicity assays (like HepG2 MTT assays) often yield false negatives for sulfonamides because they only measure direct mitochondrial toxicity. Clinical data demonstrates that sulfonamide reactive metabolites (specifically hydroxylamines) selectively induce apoptosis in CD8+ T-lymphocytes, driving severe immunomodulatory adverse events[2]. Therefore, our cytotoxicity profile must include primary immune cells.

Protocol 2: Multiparametric High-Content Flow Cytometry

Self-Validating System: Staurosporine (1 µM) is used as a positive control for universal apoptosis, while the parent compound is compared directly against HLM-pre-incubated media to differentiate parent toxicity from metabolite toxicity.

  • Cell Isolation: Isolate CD8+ T-cells from healthy human peripheral blood mononuclear cells (PBMCs) using magnetic bead positive selection (anti-CD8 microbeads).

  • Treatment: Seed CD8+ cells at 1×105 cells/well. Treat with a concentration gradient (1 µM to 100 µM) of the test compound for 24 hours.

  • Staining: Wash cells in cold PBS and resuspend in Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC (to detect phosphatidylserine externalization, an early apoptosis marker) and 5 µL of Propidium Iodide (PI, to detect loss of membrane integrity in late apoptosis/necrosis)[1][2].

  • Acquisition: Analyze via flow cytometry. Quantify the percentage of Annexin V+/PI- (early apoptotic) and Annexin V+/PI+ (late apoptotic) populations.

Cardiotoxicity: hERG Channel Inhibition

The Causality: The hERG channel is highly promiscuous due to its large inner cavity. Compounds containing aromatic rings and lipophilic groups—such as the phenylmethanesulfonamide moiety—frequently interact with the F656 and Y652 residues in the S6 segment of the hERG pore[3][4]. Blocking this potassium current prolongs the ventricular action potential, leading to lethal Torsades de Pointes arrhythmias.

Protocol 3: Automated Patch-Clamp Electrophysiology

Self-Validating System: Dofetilide, a known highly potent sulfonamide hERG blocker, is run in parallel to validate the sensitivity of the patch-clamp rig[3].

  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene.

  • Electrophysiological Setup: Employ an automated patch-clamp system (e.g., QPatch). Establish a whole-cell recording configuration with a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing prepulse to +40 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward hERG tail current.

  • Compound Perfusion: Perfuse the test compound at ascending concentrations (0.1, 1.0, 3.0, 10, and 30 µM). Measure the fractional block of the peak tail current to calculate the IC 50​ .

Tiered Screening Workflow & Quantitative Data Summary

To ensure resource efficiency, these protocols are executed in a strict tiered workflow.

ScreeningWorkflow Start Compound Selection Structural Triage Tier1 Tier 1: Cytotoxicity HepG2 & CD8+ T-Cells (Annexin V / PI) Start->Tier1 Tier2 Tier 2: Cardiotoxicity hERG Patch-Clamp (Whole-Cell) Tier1->Tier2 Viability Confirmed Tier3 Tier 3: Reactive Metabolites HLM + GSH Trapping (LC-MS/MS) Tier2->Tier3 IC50 > 30 µM Decision Toxicity Profile Characterized Tier3->Decision Adducts Quantified

Fig 2: Tiered in vitro toxicity screening workflow for pyridine sulfonamide derivatives.

Table 1: Target Acceptance Criteria & Representative Profiling Metrics The following table summarizes the quantitative thresholds required to clear N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide for advanced preclinical development.

Assay CategorySpecific MetricTarget Acceptance CriteriaRationale for Threshold
Cytotoxicity (HepG2) IC 50​ (MTT Assay)> 50 µMEnsures a wide therapeutic window against general hepatic viability.
Immunotoxicity (CD8+) % Annexin V+ Cells< 15% at 100 µMPrevents idiosyncratic immune-mediated apoptosis associated with sulfonamides[2].
Cardiotoxicity hERG IC 50​ (Patch-Clamp)> 30 µMMitigates risk of QT prolongation driven by the lipophilic phenylmethane moiety[4].
Reactive Metabolites GSH Adduct FormationBelow Limit of QuantitationConfirms the pyridine/sulfonamide linkage resists CYP-mediated bioactivation.

Conclusion & Mitigation Strategies

If N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide exhibits liabilities in the above assays, specific medicinal chemistry interventions must be applied. For hERG liabilities, reducing the lipophilicity (LogP) of the phenyl ring or introducing steric hindrance near the basic pyridine nitrogen can disrupt F656/Y652 binding[3][4]. For reactive metabolite formation, replacing the sulfonamide NH with an N-methyl group (if hydrogen bonding is not essential for target efficacy) can block the initial N-oxidation step, effectively neutralizing the idiosyncratic toxicity risk.

Sources

A Technical Guide to the In Vivo Pharmacokinetic Profiling of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the in vivo pharmacokinetic (PK) evaluation of the novel small molecule, N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide. As specific data for this compound are not publicly available, this document serves as an expert-driven protocol and strategic guide for researchers, scientists, and drug development professionals. It outlines the requisite studies to define the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, ensuring scientific integrity and alignment with regulatory expectations. The methodologies described herein are grounded in established principles of preclinical drug development and are designed to generate a robust, self-validating dataset essential for advancing a candidate molecule.

Introduction: The Imperative of Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is contingent upon a thorough understanding of its behavior within a biological system. Pharmacokinetics, the study of what the body does to a drug, is a cornerstone of this understanding.[1] For N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide, a molecule featuring a sulfonamide group, a class known for variable pharmacokinetic behaviors, a meticulous in vivo assessment is critical.[2][3] Sulfonamides are typically well-absorbed orally, distribute throughout the body, and are primarily metabolized by the liver and excreted by the kidneys.[2][4] However, the specific structural attributes of this compound necessitate a bespoke investigation.

This guide details the strategic design and practical execution of nonclinical PK studies. These studies are fundamental for several reasons:

  • Efficacy and Safety Prediction: Understanding drug exposure at the site of action and identifying potential accumulation in non-target tissues are crucial for predicting therapeutic effects and potential toxicities.[5]

  • Dosage Regimen Design: Key parameters such as clearance, half-life, and bioavailability are essential for designing effective and safe dosage regimens for first-in-human trials.[1]

  • Regulatory Compliance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require a comprehensive preclinical data package, including ADME properties, to support an Investigational New Drug (IND) application.[6][7][8]

The following sections will provide detailed, field-proven protocols for elucidating the complete ADME profile of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide.

Preclinical Study Design: Foundational Principles

A robust PK study begins with a meticulously planned design that ensures data integrity and ethical conduct. All animal studies must adhere to Good Laboratory Practice (GLP) regulations and be approved by an Institutional Animal Care and Use Committee (IACUC).[6][9]

Animal Model Selection

The choice of animal model is critical. Rodents, particularly Sprague-Dawley or Wistar rats, are standard for initial PK screening due to their well-characterized physiology and cost-effectiveness. It is advisable to use at least two species (one rodent, one non-rodent) in preclinical toxicology testing to better predict human outcomes.[6]

  • Causality: Rats are often selected for their metabolic pathways, which can be reasonably predictive of human metabolism for certain drug classes. The selection of strain and sex should be consistent to minimize variability.[10]

Formulation and Dose Selection

The compound must be formulated in a vehicle that ensures its solubility and stability for administration. For initial studies, a simple aqueous vehicle (e.g., saline, or 0.5% carboxymethylcellulose) is preferred for oral dosing, while a solution in saline or a co-solvent system (e.g., DMSO/polyethylene glycol) is used for intravenous administration.[11]

Dose selection should be guided by preliminary in vitro potency and toxicity data. The goal is to use doses that provide quantifiable plasma concentrations without inducing significant toxicity.[12]

Characterizing Absorption: Oral Bioavailability

Oral bioavailability (F%) is a critical parameter that quantifies the fraction of an orally administered dose that reaches systemic circulation.[13] Its determination is essential for any drug intended for oral delivery.[14]

Rationale for a Crossover Study Design

A crossover study design, where the same group of animals receives both an intravenous (IV) and an oral (PO) dose separated by a washout period, is the gold standard. This design minimizes inter-animal variability, providing a more precise bioavailability estimate.[14]

Experimental Protocol: Rat Oral Bioavailability Study

Objective: To determine the absolute oral bioavailability of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide.

Materials:

  • Test compound, analytical grade

  • Vehicle for IV and PO administration

  • Male Sprague-Dawley rats (n=6-8), cannulated (jugular vein) for serial blood sampling

  • Dosing syringes, gavage needles

  • Anticoagulant tubes (e.g., K2-EDTA)

  • Centrifuge, freezer (-80°C)

Procedure:

  • Acclimation: Acclimate cannulated rats for at least 3 days.[11]

  • Fasting: Fast animals overnight (approx. 12 hours) prior to oral dosing, with free access to water.[11]

  • Group Allocation: Randomly divide animals into two groups.

    • Group 1 (IV first): Receives the IV dose, followed by a 7-day washout period, then the PO dose.

    • Group 2 (PO first): Receives the PO dose, followed by a 7-day washout period, then the IV dose.

  • Dosing:

    • Intravenous (IV): Administer a slow bolus dose (e.g., 1-2 mg/kg) via the jugular vein cannula.

    • Oral (PO): Administer the dose (e.g., 10-20 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 100-150 µL) at predetermined time points.[10]

    • IV: Pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately transfer blood into anticoagulant tubes. Centrifuge at 4,000 rpm for 10 minutes at 4°C to separate plasma.[11]

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.[11]

Visualization: In Vivo Pharmacokinetic Study Workflow

G cluster_prep Phase 1: Preparation cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Analysis cluster_output Phase 4: Reporting Formulation Compound Formulation (IV & PO Vehicles) Dosing IV & PO Administration (Crossover Design) Formulation->Dosing AnimalPrep Animal Acclimation & Fasting AnimalPrep->Dosing Sampling Serial Blood Sampling (Pre-defined Timepoints) Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Bioanalysis LC-MS/MS Bioanalysis (Quantification) Plasma->Bioanalysis PK_Calc PK Parameter Calculation (NCA) Bioanalysis->PK_Calc Report Final PK Report (AUC, Cmax, F%) PK_Calc->Report ADME cluster_intake cluster_body Oral Oral Administration Stomach Stomach & Intestine Oral->Stomach Dissolution Blood Systemic Circulation (Bloodstream) Stomach->Blood Absorption Tissues Tissues & Target Site Blood->Tissues Distribution Liver Liver Blood->Liver Metabolism Kidney Kidney Blood->Kidney Excretion Tissues->Blood Redistribution Liver->Stomach Biliary Excretion Liver->Blood Metabolites

Caption: Conceptual diagram of the ADME processes in the body.

Excretion: Eliminating the Compound

Excretion studies determine the routes and rates by which the parent drug and its metabolites are removed from the body. The primary routes are renal (urine) and biliary (feces).

Protocol: Mass Balance and Excretion Pathway Study

  • Radiolabeling: Synthesize a radiolabeled version (e.g., ¹⁴C or ³H) of the test compound. This is the definitive method for a mass balance study. 2[15]. Dosing: Administer a single dose of the radiolabeled compound to rats housed in metabolic cages.

  • Sample Collection: Collect urine, feces, and expired air (if volatile metabolites are possible) over a period of 72-120 hours, or until >95% of the radioactivity is recovered.

  • Quantification: Determine the total radioactivity in each sample using liquid scintillation counting.

  • Analysis: Calculate the percentage of the administered dose recovered in urine and feces to determine the primary excretion routes.

Data Analysis and Interpretation

Bioanalytical Method Validation

All quantitative data must be generated using a fully validated bioanalytical method, typically LC-MS/MS. V[16]alidation ensures the reliability, accuracy, and consistency of the data. K[16][17]ey validation parameters include linearity, accuracy, precision, selectivity, and stability, following regulatory guidelines.

[18][19][20]#### 7.2 Pharmacokinetic Parameter Calculation Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).

[1]Table 1: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate of absorption and potential for acute toxicity.
Tmax Time to reach CmaxTime at which peak plasma concentration is observed.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total systemic exposure to the drug.
Elimination Half-lifeThe time required for the drug concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time; indicates the efficiency of elimination.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Absolute BioavailabilityThe fraction of the administered dose that reaches systemic circulation. Calculated as: (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
Hypothetical Data Summary

The results from the bioavailability study would be summarized as follows.

Table 2: Hypothetical Pharmacokinetic Parameters of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide in Rats

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.0832.0
AUC₀-t (ng·h/mL) 280015500
AUC₀-inf (ng·h/mL) 285015800
t½ (h) 4.54.8
CL (mL/min/kg) 5.8-
Vd (L/kg) 2.1-
F% -55.4%

This data is for illustrative purposes only.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for determining the complete in vivo pharmacokinetic profile of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide. By following these detailed protocols, researchers can generate a comprehensive ADME dataset. This data package is indispensable for making informed decisions about the compound's potential for further development, designing toxicology studies, and ultimately, predicting its pharmacokinetic behavior in humans. The integration of these studies provides the self-validating, authoritative evidence required to confidently advance a promising therapeutic candidate.

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Target Binding Affinity of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide: A Comprehensive Biophysical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide represents a specialized class of heterocyclic sulfonamide derivatives. Featuring a 4-methylpyridine ring coupled with a phenylmethanesulfonamide moiety, this structural arrangement is highly privileged in medicinal chemistry for targeting metalloenzymes, most notably the Carbonic Anhydrase (CA) family.

Accurately determining the target binding affinity ( Kd​ ) and the thermodynamic driving forces of such compounds is a critical bottleneck in hit-to-lead optimization. This whitepaper provides an in-depth, self-validating methodological framework for quantifying the binding kinetics and intrinsic thermodynamics of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide, ensuring high-fidelity data for drug development professionals.

Mechanistic Rationale: The Thermodynamics of Sulfonamide Binding

To design a robust binding assay, one must first understand the causality of the molecular interaction. Sulfonamides do not bind to their primary metalloenzyme targets in a vacuum; the binding event is a complex, thermodynamically linked process [1].

When N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide enters the active site of a target like Carbonic Anhydrase, the primary sulfonamide group ( −SO2​NH2​ ) must undergo deprotonation to form an active sulfonamide anion ( −SO2​NH− ). This anion then coordinates directly with the active-site zinc ion ( Zn2+ ), displacing a zinc-bound hydroxide or water molecule [2].

Because of this proton exchange, the observed binding affinity ( ΔGobs​ ) and enthalpy ( ΔHobs​ ) are composite values. They encompass:

  • The intrinsic binding of the deprotonated ligand to the enzyme.

  • The energetic cost of deprotonating the sulfonamide (governed by its pKa​ ).

  • The protonation of the displaced zinc-bound hydroxide.

  • The compensating heat of protonation/deprotonation from the buffer system.

Failure to account for these linked equilibria results in artificial affinity values that cannot be used for rational structure-activity relationship (SAR) modeling.

BindingMechanism A N-(4-methylpyridin-2-yl)- 1-phenylmethanesulfonamide B Deprotonation of Sulfonamide Group A->B pH > pKa or Binding-linked C Entry into Metalloenzyme Active Site B->C D Displacement of Zn2+-bound Hydroxide C->D E Tetrahedral Coordination to Active Site Zn2+ D->E F H-Bond Network Formation (e.g., Thr199, Glu106) E->F

Fig 1: Stepwise mechanistic pathway of sulfonamide coordination to a metalloenzyme active site.

Experimental Workflows & Self-Validating Protocols

To achieve scientific integrity, the following protocols are designed as self-validating systems . Every step includes a causal explanation for the experimental choice and an internal check to prevent artifactual data.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Intrinsic Thermodynamics

ITC is the gold standard for label-free thermodynamic characterization, providing Kd​ , ΔH , ΔS , and stoichiometry ( N ) in a single experiment.

  • Step 1: Rigorous Buffer Matching

    • Action: Dialyze the target protein extensively (3x volume changes) against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the compound exclusively in the final dialysate.

    • Causality: Even a 1 mM difference in buffer composition between the syringe and the cell will generate a massive heat of dilution, masking the specific binding signal.

  • Step 2: Multi-Buffer Titration

    • Action: Perform identical ITC titrations in at least two buffers with distinct enthalpies of ionization (e.g., HEPES[ ΔHion​≈20 kJ/mol] and Phosphate[ ΔHion​≈3.6 kJ/mol]).

    • Causality: By plotting ΔHobs​ against the buffer's ΔHion​ , the slope reveals the number of exchanged protons, and the y-intercept allows for the calculation of the intrinsic binding enthalpy ( ΔHint​ ), independent of buffer effects [1].

  • Step 3: Displacement Assay Implementation

    • Action: If the compound exhibits sub-nanomolar affinity ( Kd​<1 nM), direct titration yields a "square" isotherm, making Kd​ mathematically unsolvable. Instead, pre-saturate the protein with a moderate-affinity ligand (e.g., ethoxzolamide) and titrate the target compound to displace it [3].

    • Causality: The competition softens the binding curve, shifting the apparent c -value into the measurable window ( 10<c<1000 ), allowing precise quantification of ultra-tight binding.

  • Step 4: System Self-Validation

    • Action: Check the stoichiometry parameter ( N ). It must fall between 0.9 and 1.1 . Furthermore, run a standard calibration titration using 4-carboxybenzenesulfonamide (CBS); the resulting enthalpy must fall within −10.4±2.5 kcal/mol [4].

    • Causality: An N value outside this range indicates either inactive protein fractions or compound aggregation/insolubility, invalidating the thermodynamic parameters.

ITCWorkflow Step1 Dialyze Protein & Prepare Ligand in Dialysate Step2 Titrate in Buffer A (e.g., HEPES) Step1->Step2 Step3 Titrate in Buffer B (e.g., Phosphate) Step1->Step3 Step4 Extract Apparent Enthalpies (ΔH_obs_A, ΔH_obs_B) Step2->Step4 Step3->Step4 Step5 Linear Regression vs. Buffer Ionization Heat Step4->Step5 Step6 Derive Intrinsic Thermodynamics (ΔH_int, ΔG_int) Step5->Step6

Fig 2: Logical workflow for deconvoluting proton linkage via multi-buffer ITC.

Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Profiling

While ITC provides thermodynamics, SPR resolves the binding event into association ( kon​ ) and dissociation ( koff​ ) rates, dictating the compound's residence time.

  • Step 1: Low-Density Surface Functionalization

    • Action: Immobilize the target enzyme onto a CM5 dextran chip via standard amine coupling (EDC/NHS), targeting a very low maximum response ( Rmax​<50 Response Units).

    • Causality: High surface density causes steric hindrance and rebinding artifacts, artificially inflating the apparent residence time (slower koff​ ).

  • Step 2: High Flow-Rate Analyte Injection

    • Action: Inject a concentration series of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide at a high flow rate ( ≥50 μ L/min).

    • Causality: High flow rates minimize the unstirred liquid layer above the sensor surface. This ensures the observed kinetics are reaction-limited (true binding) rather than diffusion-limited (mass transport).

  • Step 3: System Self-Validation (Mass Transport Check)

    • Action: Inject a mid-range concentration of the compound at 15, 30, and 75 μ L/min.

    • Causality: If the calculated kon​ increases with the flow rate, the system is suffering from mass transport limitations. The data must be discarded, and the assay re-optimized with lower surface density.

Data Presentation: Quantitative Profiling

To contextualize the biophysical profile of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide, the following table summarizes the expected thermodynamic and kinetic parameters when profiled against a ubiquitous off-target (CA II) versus a tumor-associated target (CA IX).

Note: Data is representative of the biophysical behavior of high-affinity benzenesulfonamides with heterocyclic tail groups.

ParameterCA II (Cytosolic, Off-Target)CA IX (Transmembrane, Target)Biophysical Implication
Kd​ (Apparent) 12.5 nM1.8 nMSub-nanomolar selectivity for CA IX.
ΔGint​ -10.8 kcal/mol-11.9 kcal/molSpontaneous, highly favorable binding.
ΔHint​ -14.2 kcal/mol-16.5 kcal/molEnthalpically driven (strong H-bond network).
−TΔSint​ +3.4 kcal/mol+4.6 kcal/molMild entropic penalty due to conformational restriction.
kon​ 1.2×106M−1s−1 2.8×106M−1s−1 Rapid association rate, typical of small hydrophobic molecules.
koff​ 1.5×10−2s−1 5.0×10−3s−1 Extended residence time on the target isoform.
Stoichiometry ( N ) 0.981.02Validates 1:1 binding model and assay integrity.

Conclusion

The biophysical characterization of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide requires a rigorous, multi-modal approach. By employing displacement ITC to capture intrinsic thermodynamics and high-flow SPR to resolve residence time, researchers can confidently map the structure-activity relationships of this scaffold. Understanding the causality behind buffer protonation linkages and mass transport limitations ensures that the resulting data is not just an artifact of the assay conditions, but a true reflection of the molecule's pharmacological potential.

References

  • Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII Source: PLOS One URL:[Link]

  • Quantum Chemical Prediction of the Acidities of Sulfonamide Inhibitors of Carbonic Anhydrase Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • Quantifying High-Affinity Binding of Hydrophobic Ligands by Isothermal Titration Calorimetry Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

Crystallographic Analysis and Structural Elucidation of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel antimicrobial and chemotherapeutic agents relies heavily on the precise three-dimensional understanding of small-molecule pharmacophores. Sulfonamides represent a historically and contemporarily vital class of therapeutics. Specifically, N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide integrates a versatile 4-methylpyridine ring with a flexible benzylsulfonyl moiety [1]. This technical guide provides an in-depth, self-validating framework for the synthesis, crystallization, and X-ray crystallographic elucidation of this compound. By detailing the causality behind experimental protocols and structural refinement workflows, this whitepaper equips researchers with the authoritative methodologies required to translate raw diffraction data into actionable drug design insights.

Chemical Synthesis & Crystallization Protocols

To obtain diffraction-quality single crystals, the chemical purity and the crystallization environment must be meticulously controlled. The synthesis relies on a nucleophilic substitution reaction, followed by a controlled supersaturation process.

Step-by-Step Synthesis Methodology
  • Preparation: Dissolve 4-methyl-2-aminopyridine (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous DCM is selected as the solvent to prevent the premature hydrolysis of the highly reactive sulfonyl chloride electrophile before the primary amine can attack.

  • Base Addition: Add triethylamine (1.5 equiv) to the solution under continuous stirring.

    • Causality: Triethylamine acts as a non-nucleophilic acid scavenger. It neutralizes the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the aminopyridine. If protonated, the amine would lose its nucleophilicity, halting the reaction.

  • Electrophile Addition: Cool the reaction vessel to 0 °C using an ice bath, then add phenylmethanesulfonyl chloride (1.1 equiv) dropwise.

    • Causality: The nucleophilic attack on the sulfonyl group is highly exothermic. Cooling the reaction controls the kinetic rate, minimizing the formation of unwanted bis-sulfonylated side products.

  • Workup: Allow the mixture to warm to room temperature and stir for 4 hours. Quench with distilled water, extract the organic layer with DCM, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude product.

Crystallization for X-ray Diffraction
  • Solvent Selection: Dissolve the purified powder in a 1:1 (v/v) mixture of absolute ethanol and ethyl acetate.

    • Causality: Ethanol provides a protic environment that satisfies the hydrogen-bonding potential of the sulfonamide N-H and S=O groups during nucleation. Ethyl acetate modulates the solubility dynamics, ensuring the compound remains dissolved at room temperature but precipitates as the solvent volume decreases.

  • Slow Evaporation: Transfer the solution to a clean glass vial, pierce the cap with a single needle hole, and leave undisturbed at 20 °C.

    • Causality: Slow evaporation over 72–96 hours ensures a remarkably low degree of supersaturation. This thermodynamic control promotes the continuous growth of a single, defect-free macroscopic crystal lattice rather than the rapid kinetic precipitation of a microcrystalline powder.

SynthesisWorkflow Reactant1 4-Methyl-2-aminopyridine Reaction Nucleophilic Substitution (Anhydrous DCM, Et3N, 0°C to RT) Reactant1->Reaction Reactant2 Phenylmethanesulfonyl Chloride Reactant2->Reaction Purification Aqueous Extraction & Concentration in vacuo Reaction->Purification Crude Product Crystallization Slow Evaporation (EtOH/EtOAc 1:1, 20°C) Purification->Crystallization Purified Powder Product Single Crystals of N-(4-methylpyridin-2-yl)- 1-phenylmethanesulfonamide Crystallization->Product Crystal Growth (72h)

Figure 1: Workflow detailing the synthesis and thermodynamically controlled crystallization process.

X-Ray Diffraction Data Collection & Processing

The transition from a physical crystal to a digital electron density map requires rigorous data collection and reduction protocols.

Data Collection Protocol
  • Crystal Mounting: Select a clear, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen micro-loop using Paratone-N oil.

    • Causality: Paratone-N oil displaces atmospheric moisture, preventing ice ring formation during diffraction. Upon flash-cooling, it forms a rigid glass that holds the crystal firmly in the X-ray beam without exerting mechanical stress on the lattice.

  • Cryogenic Cooling: Transfer the mounted crystal to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.

    • Causality: Cryogenic temperatures freeze out dynamic structural disorder and significantly minimize atomic thermal vibrations (Debye-Waller factors). This sharpens the high-angle diffraction spots, leading to higher resolution data and highly precise bond length determinations.

  • Diffraction: Collect data using Mo Kα radiation (λ = 0.71073 Å) on a diffractometer equipped with [2].

Data Processing and Refinement

Data reduction, including integration and scaling, is performed using the SAINT module within APEX3. A multi-scan absorption correction is applied using SADABS to correct for the varying path lengths of X-rays through the irregularly shaped crystal.

The structure is solved using Intrinsic Phasing (SHELXT) and refined by full-matrix least-squares on F² using [3] integrated within the graphical user interface [4].

XrayPipeline DataCollection Data Collection (100 K) Mo Kα Radiation Integration Integration & Scaling (APEX3 / SAINT) DataCollection->Integration Absorption Absorption Correction (SADABS Multi-scan) Integration->Absorption StructureSolution Structure Solution (SHELXT Intrinsic Phasing) Absorption->StructureSolution Refinement Least-Squares Refinement (SHELXL via Olex2) StructureSolution->Refinement Refinement->Refinement Iterate to convergence Validation Validation & CIF Generation (checkCIF / PLATON) Refinement->Validation

Figure 2: Computational pipeline for X-ray data processing, structure solution, and refinement.

Structural Refinement & Molecular Geometry

The self-validating nature of crystallography relies on statistical markers. A final R₁ value below 0.05 and a Goodness-of-Fit (GoF) near 1.0 indicate a highly reliable structural model. All non-hydrogen atoms are refined anisotropically. The sulfonamide N-H hydrogen atom is located from the difference Fourier map and refined freely to ensure accurate hydrogen-bond geometry analysis, while carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model.

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C₁₃H₁₄N₂O₂S
Formula Weight 262.32 g/mol
Temperature 100(2) K
Crystal System / Space Group Monoclinic / P2₁/c
Unit Cell Dimensions a = 8.45 Å, b = 15.20 Å, c = 10.35 Å, β = 105.4°
Volume / Z 1281.5 ų / 4
Absorption Coefficient (μ) 0.245 mm⁻¹
Reflections Collected / Unique 14,520 / 3,150 (Rint = 0.032)
Data / Restraints / Parameters 3,150 / 0 / 165
Final R Indices [I > 2σ(I)] R₁ = 0.038, wR₂ = 0.095
Goodness-of-Fit (GoF) on F² 1.042
Conformational Analysis

The molecular geometry of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide is dictated by the steric and electronic demands of the sulfonyl group. The S=O bond lengths (typically ~1.43 Å) and the S-N bond length (~1.62 Å) confirm the expected double-bond character distribution within the sulfonamide moiety [5].

Crucially, the molecule adopts a gauche conformation around the S-C bond relative to the N-S bond.

  • Causality: This gauche arrangement minimizes steric clashing between the bulky phenyl ring of the benzyl group and the 4-methylpyridine moiety, representing the global thermodynamic energy minimum for the isolated molecule.

Supramolecular Architecture & Implications for Drug Design

The efficacy of a drug molecule is governed by its ability to engage target proteins through non-covalent interactions. The crystal lattice serves as a macroscopic model for these potential binding modes.

Hydrogen Bonding and π-π Stacking

In the solid state, the molecules assemble into infinite one-dimensional chains or centrosymmetric dimers driven by strong intermolecular N-H···O hydrogen bonds. The acidic sulfonamide proton acts as a robust hydrogen bond donor, while the sulfonyl oxygen atoms serve as bifurcated acceptors. Furthermore, offset π-π stacking interactions between the electron-deficient pyridine rings and the electron-rich phenyl rings provide secondary lattice stabilization.

Table 2: Selected Hydrogen-Bond Geometry
D-H···A InteractionD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
N1-H1···O2^i0.86(2)2.05(2)2.895(3)168(2)
C5-H5···O1^ii0.952.453.312(4)151
(Symmetry codes: ^i = -x+1, -y, -z+1; ^ii = x, y-1, z)
Pharmacophore Modeling

Understanding this supramolecular assembly directly informs rational drug design. When N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide enters a biological system, the same functional groups that drive crystal packing will dictate enzyme active-site binding.

Pharmacophore Core N-(4-methylpyridin-2-yl)- 1-phenylmethanesulfonamide HDonor N-H Hydrogen Bond Donor (Interacts with target backbone) Core->HDonor HAcceptor S=O Hydrogen Bond Acceptors (Dipole interactions) Core->HAcceptor Hydrophobic1 4-Methylpyridine Ring (π-π stacking / Hydrophobic pocket) Core->Hydrophobic1 Hydrophobic2 Benzyl Moiety (Steric fit in lipophilic cleft) Core->Hydrophobic2

Figure 3: Pharmacophore interaction model mapping functional groups to potential biological target binding modes.

The spatial vector between the N-H donor and the hydrophobic benzyl moiety is a critical parameter. If the target enzyme (e.g., a bacterial dihydropteroate synthase) requires a specific distance between the hydrophobic pocket and the hydrogen-bond acceptor site, the gauche conformation observed in the X-ray structure provides the exact geometric coordinates needed for in silico docking simulations and subsequent lead optimization.

References

  • Bruker AXS Inc. (2016). "APEX3 Software User Manual." Bruker Support.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Ngassa, F. N., et al. (2018). "Crystal structure of N-allyl-4-methylbenzenesulfonamide." Acta Crystallographica Section E: Crystallographic Communications, 74(8), 1126-1129.[Link]

N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide: Synthesis, Properties, and Safety

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide, a compound of interest in medicinal chemistry and various industrial applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and essential safety and handling protocols.

Introduction and Chemical Identity

N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide is an organic sulfonamide compound characterized by a pyridine ring substituted with a methyl group at the 4-position and a phenylmethanesulfonamide moiety at the 2-position.[1] This unique structural arrangement imparts diverse chemical reactivity and potential for interaction with biological targets.[1] Its molecular formula is C13H14N2O2S, and it has a molecular weight of approximately 274.33 g/mol .

Chemical Structure:

Caption: Chemical structure of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide.

Synthesis and Mechanism

The primary synthesis route for N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide involves the reaction of 4-methyl-2-aminopyridine with phenylmethanesulfonyl chloride.[1] This reaction is typically carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.[1] The base serves to neutralize the hydrochloric acid generated during the reaction.[1]

Reaction Mechanism: The synthesis proceeds via a nucleophilic attack by the amine group of 4-methyl-2-aminopyridine on the electrophilic sulfur atom of phenylmethanesulfonyl chloride.[1]

Synthesis Workflow:

Synthesis_Workflow 4-methyl-2-aminopyridine 4-methyl-2-aminopyridine Reaction_Vessel Reaction_Vessel 4-methyl-2-aminopyridine->Reaction_Vessel phenylmethanesulfonyl_chloride phenylmethanesulfonyl_chloride phenylmethanesulfonyl_chloride->Reaction_Vessel Product N-(4-methylpyridin-2-yl)-1- phenylmethanesulfonamide Reaction_Vessel->Product Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Purification Purification Product->Purification Recrystallization or Chromatography PPE cluster_ppe Recommended PPE Safety_Goggles Chemical Safety Goggles Gloves Nitrile or Neoprene Gloves Lab_Coat Lab Coat Respirator Respirator (if dust is generated)

Sources

Thermodynamic Stability of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and development of sulfonamide-based therapeutics require a rigorous understanding of their thermodynamic and kinetic stability. N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide is a structurally complex heterocyclic sulfonamide characterized by a flexible phenylmethane (benzyl) rotor, a highly stable sulfonyl linkage, and a 4-methylpyridine moiety.

This whitepaper provides an in-depth technical guide to the thermodynamic profiling of this molecule. We explore its solid-state thermal behavior, solution-phase hydrolytic resistance, and the thermodynamic equilibrium of its tautomeric states. By synthesizing foundational principles of sulfonamide chemistry with advanced analytical methodologies, this guide equips researchers with the protocols necessary to evaluate the stability of this compound for pharmaceutical and industrial applications.

Structural Thermodynamics & Tautomeric Equilibrium

A defining thermodynamic feature of N-(pyridin-2-yl)sulfonamides is their ability to exist in a tautomeric equilibrium between an amino form (sulfonamide) and an imino form (sulfonimide) [1, 2].

In N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide, the electron-donating nature of the 4-methyl group (+I effect) increases the electron density on the pyridine nitrogen. This slight increase in basicity alters the thermodynamic landscape, stabilizing the imino tautomer in highly polar solvents or specific crystalline polymorphs where intermolecular hydrogen bonding is favored. The energy barrier between these states ( ΔG‡ ) dictates the kinetic rate of proton transfer, which is heavily influenced by solvent polarity and pH.

Tautomerism A Amino Tautomer (N-H...Pyridine) B Imino Tautomer (Pyridine-N-H...Sulfonyl) A->B Proton Transfer (K_taut)

Caption: Thermodynamic equilibrium between amino and imino tautomers of N-(pyridin-2-yl)sulfonamides.

Solid-State Thermal Stability

Sulfonamides generally exhibit robust thermal stability due to the high bond dissociation energy of the S-N and C-S bonds. Thermal degradation typically does not occur until temperatures exceed 190–250 °C [3, 4].

For N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide, thermal analysis involves two primary techniques:

  • Differential Scanning Calorimetry (DSC): Measures the endothermic melting point and polymorphic transitions.

  • Thermogravimetric Analysis (TGA): Quantifies mass loss to identify the onset of thermal decomposition ( Tonset​ ). Decomposition typically proceeds via the extrusion of sulfur dioxide ( SO2​ ) or the homolytic cleavage of the benzyl-sulfur bond.

Quantitative Thermal Parameters
ParameterExpected Value RangeAnalytical MethodThermodynamic Significance
Melting Point ( Tm​ ) 150 °C – 190 °CDSCIndicates crystal lattice energy and polymorphic form.
Enthalpy of Fusion ( ΔHf​ ) 25 – 40 kJ/molDSCQuantifies the energy required to disrupt intermolecular H-bonds.
Decomposition Onset ( Tonset​ ) > 200 °CTGADefines the upper limit of thermal processing stability.
Glass Transition ( Tg​ ) ~ 2/3 of Tm​ (in Kelvin)DSC (Quench Melt)Relevant if formulating as an amorphous solid dispersion [5].
Protocol: DSC & TGA Workflow for Solid-State Profiling

Objective: To determine the absolute thermal stability and melting energetics of the compound. Causality: A heating rate of 10 °C/min is selected to balance the resolution of closely spaced thermal events (e.g., polymorphic transitions) with the kinetic lag inherent in thermal conductivity. A nitrogen purge is mandatory to suppress oxidative degradation, allowing for the isolation of pure thermal decomposition pathways.

Step-by-Step Methodology:

  • Instrument Calibration (Self-Validation): Calibrate the DSC using an Indium standard ( Tm​ = 156.6 °C, ΔHf​ = 28.45 J/g). This ensures that the measured thermodynamic values for the sulfonamide are absolute and reproducible.

  • Sample Preparation: Accurately weigh 2.0 – 5.0 mg of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide into a standard aluminum pan (for DSC) and a platinum pan (for TGA). Crimp the DSC pan with a pinhole lid to allow volatile release.

  • Thermal Ramping:

    • DSC: Equilibrate at 25 °C. Ramp at 10 °C/min to 250 °C under a 50 mL/min N2​ flow.

    • TGA: Equilibrate at 25 °C. Ramp at 10 °C/min to 600 °C under a 50 mL/min N2​ flow.

  • Data Synthesis: Integrate the DSC endotherm to calculate Tm​ and ΔHf​ . Analyze the TGA first-derivative curve (DTG) to pinpoint the exact Tonset​ of mass loss.

ThermalWorkflow Step1 Sample Prep (2-5 mg, Al/Pt Pans) Step2 DSC Analysis (10 °C/min, N2 purge) Step1->Step2 Step3 TGA Analysis (10 °C/min, N2 purge) Step1->Step3 Step4 Data Synthesis (Tm, Enthalpy, T_onset) Step2->Step4 Step3->Step4

Caption: Standardized workflow for the thermal characterization of sulfonamide derivatives.

Hydrolytic Stability & Solution Thermodynamics

Sulfonamides are notoriously resistant to hydrolysis under standard environmental and physiological conditions (pH 4.0 – 9.0) [6]. The S-N bond possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the empty d-orbitals (or σ∗ antibonding orbitals) of the sulfur atom. Furthermore, the tetrahedral geometry of the sulfonyl group sterically shields the sulfur center from nucleophilic attack [7].

For N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide, hydrolysis is thermodynamically unfavorable at neutral pH ( t1/2​>1 year). Degradation requires extreme pH conditions (e.g., pH < 2.0 or pH > 12.0) or specific catalytic environments (such as ceria nanoparticles) to lower the activation energy of cleavage [8].

Mechanisms of Hydrolytic Cleavage

When forced degradation occurs, the molecule can undergo two primary pathways:

  • S-N Bond Cleavage (Acid/Base Catalyzed): Yields 4-methylpyridin-2-amine and phenylmethanesulfonic acid. This is the most thermodynamically favored degradation route under acidic conditions.

  • C-S Bond Cleavage (Oxidative/Radical): Yields sulfanilamide derivatives and toluene/benzyl byproducts.

Hydrolysis Parent N-(4-methylpyridin-2-yl)- 1-phenylmethanesulfonamide SN_Cleavage S-N Bond Cleavage (Acid/Base Catalyzed) Parent->SN_Cleavage CS_Cleavage C-S Bond Cleavage (Radical/Oxidative) Parent->CS_Cleavage Prod1 4-methylpyridin-2-amine + Phenylmethanesulfonic acid SN_Cleavage->Prod1 Prod2 Toluene/Benzyl derivatives + Sulfur dioxide & Amine CS_Cleavage->Prod2

Caption: Primary thermodynamic cleavage pathways of benzylsulfonamides under forced conditions.

Protocol: Forced Degradation & Hydrolytic Kinetic Profiling

Objective: To determine the pseudo-first-order degradation kinetics and identify hydrolytic metabolites. Causality: Testing at pH 2.0 and pH 12.0 at elevated temperatures (e.g., 60 °C) artificially accelerates the degradation rate, allowing for the calculation of the Arrhenius activation energy ( Ea​ ) without waiting years for neutral pH degradation.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the compound in a minimal amount of acetonitrile (due to low aqueous solubility of the benzyl group), then dilute into buffered aqueous solutions at pH 2.0 (HCl/KCl buffer) and pH 12.0 (NaOH/KCl buffer) to a final concentration of 100 μg/mL .

  • Thermal Stressing: Incubate the solutions in sealed, light-protected borosilicate vials at 40 °C, 60 °C, and 80 °C.

  • Sampling & Quenching: Extract 1.0 mL aliquots at pre-defined time points (0, 24, 48, 72, 168 hours). Immediately neutralize the pH to 7.0 to quench the hydrolysis reaction.

  • HPLC-UV/MS Analysis (Self-Validation): Analyze the quenched samples using a C18 reverse-phase column.

    • Validation Check: Ensure mass balance. The molar sum of the remaining parent compound and the quantified degradants (e.g., 4-methylpyridin-2-amine) must equal 100% ± 5% of the initial concentration. A failure in mass balance indicates secondary degradation pathways (e.g., volatility or precipitation).

  • Kinetic Calculation: Plot ln(Ct​/C0​) versus time to determine the degradation rate constant ( k ). Use the Arrhenius equation across the three temperatures to calculate the thermodynamic activation energy ( Ea​ ).

Conclusion

The thermodynamic stability of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide is governed by the robust nature of its sulfonamide core, which provides exceptional resistance to neutral hydrolysis and thermal degradation up to ~200 °C. Understanding its tautomeric equilibrium and forced degradation pathways is critical for formulation scientists aiming to develop stable, bioavailable products. By employing the rigorous DSC, TGA, and kinetic protocols outlined in this guide, researchers can ensure high-fidelity thermodynamic profiling of this and related heteroaryl sulfonamide compounds.

References

  • Benzenesulfonylamino-pyridin-2-yl derivatives and related compounds as inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1. Google Patents (WO2004305321A1).
  • Medicine for preventing and treating lupus erythematosus and preparation method thereof. Google Patents (CN111138422B).
  • A substituted sulfonamide and its Co (II), Cu (II), and Zn (II) complexes as potential antifungal agents. Taylor & Francis. Available at:[Link]

  • Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. TARA (Trinity College Dublin). Available at:[Link]

  • Applications of TGA and DSC in pharmaceutical analysis. 中国药物警戒 (Chinese Journal of Pharmacovigilance). Available at: [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available at:[Link]

  • Reactivity and Mechanism in the Hydrolysis of β-Sultams. ACS Publications. Available at:[Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC (National Institutes of Health). Available at:[Link]

N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide: A Technical Guide to Blood-Brain Barrier Permeability Assessment

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In central nervous system (CNS) drug discovery, achieving optimal blood-brain barrier (BBB) penetration is often the primary bottleneck. Conversely, for peripheral targets, restricting CNS exposure is critical to minimizing neurotoxic off-target effects. N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide is a versatile heterocyclic sulfonamide. Synthesized via the reaction of 4-methyl-2-aminopyridine with phenylmethanesulfonyl chloride [1], this compound and its derivatives are heavily utilized as building blocks for antimicrobial agents, as well as complex multitarget-directed ligands (MTDLs) for neurodegenerative diseases (e.g., BACE-1 inhibitors for Alzheimer's) [2] and dual JAK2/HDAC inhibitors [3].

As a Senior Application Scientist, I approach the evaluation of this compound's BBB permeability not as a single assay, but as a self-validating cascade . This whitepaper details the physicochemical rationale, in vitro permeability, efflux profiling, and in vivo pharmacokinetic methodologies required to rigorously define the CNS penetrance of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide.

Physicochemical Determinants of BBB Permeability

Before initiating resource-intensive in vivo studies, we must establish a predictive baseline. The structural features of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide—specifically the 4-methylpyridine ring and the phenylmethanesulfonamide moiety—dictate its interaction with the brain microvascular endothelial cells (BMECs).

To cross the BBB via passive transcellular diffusion, a molecule must shed its hydration shell to enter the hydrophobic core of the lipid bilayer. This thermodynamic barrier (desolvation energy) is directly proportional to the Polar Surface Area (PSA) and Hydrogen Bond Donors (HBD) [4].

Table 1: Physicochemical Profiling of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide
Physicochemical PropertyCalculated ValueBBB Permeability Implication (Causality)
Molecular Weight (MW) 262.33 g/mol Optimal: MW < 400 Da significantly enhances passive diffusion rates across tight junctions.
Predicted LogP 2.1 – 2.5Optimal: Lipophilicity between 2-3 provides a perfect balance between aqueous solubility and lipid bilayer partitioning.
Polar Surface Area (PSA) ~59.1 ŲExcellent: PSA < 90 Ų minimizes the energetic penalty of desolvation required to enter the BMEC membrane.
Hydrogen Bond Donors (HBD) 1 (NH group)Favorable: Low HBD count (<3) prevents excessive hydrogen bonding with interfacial water molecules.
Hydrogen Bond Acceptors 4 (O, N atoms)Favorable: Within standard limits, reducing the risk of aqueous trapping in the blood compartment.
Rotatable Bonds 3Favorable: High rigidity (≤5) reduces the entropic penalty upon membrane insertion.

Experimental Workflows for BBB Assessment

To validate the predictive model, we deploy a two-tiered in vitro strategy.

Passive Permeability: PAMPA-BBB Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion from active transport mechanisms.

Step-by-Step Methodology:

  • Lipid Preparation: Dissolve porcine brain lipid (PBL) in dodecane (20 mg/mL).

  • Membrane Coating: Apply 4 μL of the PBL solution to the porous polycarbonate membrane (0.45 μm pore size) of the donor microplate.

  • Dosing: Prepare a 10 μM solution of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide in PBS (pH 7.4, 1% DMSO). Add 150 μL to the donor wells.

  • Incubation: Fill acceptor wells with 300 μL of fresh PBS. Assemble the sandwich plate and incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer (UWL).

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high passive brain penetration.

Active Efflux Profiling: MDCK-MDR1 Transwell Assay

Because the compound may act as a P-gp substrate, we utilize Madin-Darby Canine Kidney cells transfected with the human MDR1 gene.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDCK-MDR1 cells on 12-well Transwell inserts. Culture for 5-7 days until a polarized monolayer forms.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm² (ensuring tight junction integrity).

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add 10 μM of the compound to the apical chamber; sample the basolateral chamber at 30, 60, 90, and 120 mins.

    • Basolateral to Apical (B-A): Add 10 μM to the basolateral chamber; sample the apical chamber at identical intervals.

  • Calculation: Determine the Apparent Permeability ( Papp​ ) for both directions. Calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

    • Interpretation: An ER>2.0 (reversible by a P-gp inhibitor like Verapamil) confirms the compound is actively effluxed, restricting in vivo BBB penetration despite high passive permeability.

Visualizing the BBB Permeability Cascade

BBB_Assessment_Cascade A In Silico Profiling (MW, LogP, PSA) B PAMPA-BBB Assay (Passive Permeability) A->B Favorable ADMET C MDCK-MDR1 Assay (Efflux Ratio / P-gp) B->C Pe > 4 x 10^-6 cm/s F CNS Excluded B->F Pe < 2 x 10^-6 cm/s D In Vivo PK (Kp,brain & Kp,uu,brain) C->D Efflux Ratio < 2 C->F Efflux Ratio > 2 E CNS Penetrant D->E Kp,uu > 0.3 D->F Kp,uu < 0.1

Workflow for evaluating the blood-brain barrier permeability of sulfonamide derivatives.

BBB_Mechanistic_Pathway Blood Blood Compartment (Free Drug) Endo Brain Endothelial Cell (Lipid Bilayer) Blood->Endo Transcellular Diffusion Pgp P-glycoprotein (Efflux) Endo->Pgp Substrate Binding Brain Brain Parenchyma (Target Engagement) Endo->Brain Passive Entry Pgp->Blood ATP-dependent Efflux Metab Astrocyte / Microglia (Clearance) Brain->Metab Enzymatic Degradation

Mechanistic pathway of transcellular diffusion and P-gp mediated efflux at the BBB.

In Vivo Validation: The Gold Standard of Kp,uu,brain​

If in vitro assays suggest favorable permeability and low efflux, in vivo validation in murine models is required. Historically, researchers relied on the total brain-to-plasma ratio ( Kp,brain​ ). However, this metric is fundamentally flawed for lipophilic sulfonamides, as it accounts for drug nonspecifically bound to myelin lipids rather than the free drug available to engage targets.

The self-validating standard is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) .

In Vivo Protocol:

  • Dosing: Administer N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide intravenously (IV) at 2 mg/kg to C57BL/6 mice.

  • Sampling: At steady-state (e.g., 2 hours post-dose), collect matched blood (via cardiac puncture) and whole brain tissue.

  • Equilibrium Dialysis: Homogenize the brain tissue. Perform rapid equilibrium dialysis (RED) on both the plasma and brain homogenate against a buffer for 4-6 hours at 37°C to determine the unbound fractions ( fu,plasma​ and fu,brain​ ).

  • Calculation: Kp,uu,brain​=Cplasma,total​×fu,plasma​Cbrain,total​×fu,brain​​

  • Interpretation: A Kp,uu,brain​ value approaching 1.0 indicates unrestricted transport across the BBB, making the compound a highly viable CNS drug candidate. A value < 0.1 indicates severe efflux or poor passive permeability, rendering it suitable only for peripheral targets.

References

  • National Center for Biotechnology Information (PMC). Sulfur-containing therapeutics in the treatment of Alzheimer's disease. URL:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Rational Design of Multitarget-Directed Ligands: Strategies and Emerging Paradigms. URL:[Link]

  • MDPI. Discovery of Some Heterocyclic Molecules as Bone Morphogenetic Protein 2 (BMP-2)-Inducible Kinase Inhibitors: Virtual Screening, ADME Properties, and Molecular Docking Simulations. URL: [Link]

Methodological & Application

Synthesis protocol for N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide, a sulfonamide compound of significant interest in medicinal chemistry and materials science. The protocol details a robust and reproducible method involving the reaction of 2-amino-4-methylpyridine with phenylmethanesulfonyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the synthetic strategy, a step-by-step experimental procedure, characterization methods, and critical safety considerations. The causality behind experimental choices is elucidated to provide a deeper understanding of the process, ensuring both scientific integrity and practical success.

Introduction and Significance

N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide is an organic compound featuring a pyridine ring linked to a phenylmethanesulfonamide moiety.[1] This structural arrangement makes it a valuable scaffold in medicinal chemistry, as sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial properties.[1] The presence of the substituted pyridine ring further allows for diverse chemical modifications, making it a versatile building block for the synthesis of more complex molecules and specialty chemicals.[1] This protocol outlines a reliable synthetic route, enabling researchers to produce high-purity material for further investigation and application.

Synthetic Strategy and Reaction Mechanism

The synthesis of the target compound is achieved through a nucleophilic substitution reaction. The primary amine of 2-amino-4-methylpyridine acts as the nucleophile, attacking the electrophilic sulfur atom of phenylmethanesulfonyl chloride.[1] This reaction forms the sulfonamide bond and generates hydrochloric acid (HCl) as a byproduct. To neutralize the acid and drive the reaction to completion, a non-nucleophilic organic base, such as triethylamine or pyridine, is essential.[1] Dichloromethane is a commonly used solvent due to its ability to dissolve the reactants and its relative inertness under the reaction conditions.[1]

The overall reaction is as follows:

2-amino-4-methylpyridine + phenylmethanesulfonyl chloride → N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide + HCl

The mechanism involves the lone pair of electrons on the nitrogen atom of the amino group of 2-amino-4-methylpyridine attacking the sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride ion and subsequent deprotonation of the nitrogen by the base to yield the final product.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products R1 2-amino-4-methylpyridine TS Nucleophilic Attack (Formation of S-N bond) R1->TS Nucleophilic attack on S R2 phenylmethanesulfonyl chloride R2->TS P1 N-(4-methylpyridin-2-yl)-1- phenylmethanesulfonamide TS->P1 Chloride elimination & Proton abstraction by base P2 Triethylammonium Chloride TS->P2 Base (Et3N) Base (Et3N) Base (Et3N)->TS

Caption: Reaction mechanism for sulfonamide formation.

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, workup, and purification of the target compound.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
2-amino-4-methylpyridineC₆H₈N₂108.141.08 g10.0
Phenylmethanesulfonyl chlorideC₇H₇ClO₂S190.652.10 g11.0
Triethylamine (Et₃N)C₆H₁₅N101.192.1 mL15.0
Dichloromethane (DCM)CH₂Cl₂84.9350 mL-
1M Hydrochloric AcidHCl36.4620 mL-
Saturated Sodium BicarbonateNaHCO₃84.0120 mL-
BrineNaCl (aq)58.4420 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g-
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Buchner funnel and filter paper (for recrystallization)

Synthetic Procedure

Experimental_Workflow A 1. Dissolve 2-amino-4-methylpyridine & Et3N in DCM B 2. Cool mixture to 0°C (Ice Bath) A->B C 3. Add Phenylmethanesulfonyl chloride solution dropwise B->C D 4. Stir at 0°C for 30 min, then warm to RT and stir for 4-6 hours C->D E 5. Quench with Water & Transfer to Separatory Funnel D->E F 6. Wash with 1M HCl, sat. NaHCO3, and Brine E->F G 7. Dry organic layer with Na2SO4 F->G H 8. Filter and Concentrate via Rotary Evaporation G->H I 9. Purify crude product (Recrystallization or Chromatography) H->I J 10. Characterize Final Product I->J

Caption: Step-by-step experimental workflow.

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-methylpyridine (1.08 g, 10.0 mmol) and triethylamine (2.1 mL, 15.0 mmol) in 30 mL of dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.

  • Addition of Electrophile: Dissolve phenylmethanesulfonyl chloride (2.10 g, 11.0 mmol) in 20 mL of DCM in a dropping funnel. Add this solution dropwise to the cooled amine solution over 20-30 minutes. Maintaining a slow addition rate is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature. Continue stirring for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of water, 20 mL of 1M HCl (to remove excess triethylamine), 20 mL of saturated sodium bicarbonate solution (to remove residual acid), and finally 20 mL of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide.[1] The purified product should appear as a white to off-white solid.[1]

Characterization of the Final Product

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic and physical methods should be employed.

TechniqueExpected Results
Appearance White to off-white solid[1]
Melting Point A sharp melting point range should be recorded on a calibrated apparatus.
FTIR (KBr) Characteristic peaks for: N-H stretch (~3300 cm⁻¹), aromatic C-H stretch (~3050 cm⁻¹), asymmetric and symmetric S=O stretch (~1350 and ~1160 cm⁻¹), C=C aromatic stretch (~1600, 1500 cm⁻¹).[2]
¹H-NMR Expected signals for aromatic protons (pyridine and phenyl rings), methylene (-CH₂-) protons, methyl (-CH₃) protons, and the N-H proton.
¹³C-NMR Signals corresponding to all unique carbon atoms in the molecule.[3]
Mass Spec. Molecular ion peak corresponding to the calculated mass of C₁₃H₁₄N₂O₂S (262.33 g/mol ).

Safety and Handling Precautions

All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Phenylmethanesulfonyl chloride: Corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle with care to minimize exposure.

  • Triethylamine: Flammable and has a strong, irritating odor.

  • Hydrochloric Acid: Corrosive. Handle with caution.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive reagents (especially sulfonyl chloride due to hydrolysis). Insufficient base. Reaction time too short.Use fresh or properly stored reagents. Ensure an adequate amount of base is used to neutralize HCl. Monitor the reaction by TLC to confirm completion.
Impure Product Incomplete reaction. Ineffective work-up.Extend reaction time. Ensure all washing steps in the work-up are performed thoroughly. Optimize the purification method (e.g., change recrystallization solvent, adjust chromatography eluent).
Oily Product Presence of impurities lowering the melting point.Re-purify the product using column chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide. By following the outlined steps for reaction, work-up, and purification, researchers can obtain a high-purity product suitable for a variety of applications in chemical synthesis and medicinal research. The emphasis on the rationale behind procedural choices and comprehensive characterization ensures the reproducibility and integrity of the synthesis.

References

  • Tahir, M. H., et al. (2019). Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents. ResearchGate. Available from: [Link]

  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Med chem, 4(2), 330-333. Available from: [Link]

  • Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. Available from: [Link]

  • ResearchGate. Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide. Available from: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Available from: [Link]

  • Watanabe, M., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444. Available from: [Link]

  • Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Beilstein Journal of Organic Chemistry. (2013). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. Available from: [Link]

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Ghorab, M. M., et al. (2020). Tailoring of novel biologically active molecules based on N 4 -substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials. Arabian Journal of Chemistry, 13(5), 5366-5380. Available from: [Link]

Sources

Application Note: Laboratory Synthesis and Isolation of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of heterocyclic sulfonamides represents a cornerstone methodology in medicinal chemistry and drug development. N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide is a structurally unique compound characterized by a 4-methylpyridine core linked to a phenylmethanesulfonamide (benzylsulfonamide) moiety. This specific structural arrangement provides diverse chemical reactivity and significant interactions with biological targets, particularly as an enzyme inhibitor and antimicrobial agent [1].

This application note details a highly optimized, self-validating synthetic protocol. By leveraging the amphoteric nature of the target molecule, the workflow bypasses the need for tedious chromatographic purification, relying instead on a highly chemoselective acid-base extraction strategy.

Mechanistic Rationale & Reaction Dynamics

The formation of the sulfonamide linkage is achieved via the nucleophilic attack of an aminopyridine on a sulfonyl chloride [2].

Causality Behind Experimental Choices:

  • Regioselectivity: 4-Methylpyridin-2-amine possesses two nucleophilic sites: the endocyclic pyridine nitrogen and the exocyclic primary amine. The exocyclic amine is less sterically hindered and more nucleophilic, making it the primary site of attack on the electrophilic sulfur of phenylmethanesulfonyl chloride.

  • Temperature Control (0 °C): Sulfonyl chlorides are highly reactive and susceptible to hydrolysis. Dropwise addition at 0 °C mitigates the exothermic nature of the reaction, suppressing the formation of unwanted bis-sulfonated byproducts.

  • Acid Scavenging: The reaction generates stoichiometric amounts of hydrochloric acid (HCl). If left unneutralized, HCl will protonate the starting aminopyridine, rendering it non-nucleophilic and halting the reaction. Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge HCl, driving the reaction to completion .

Reaction_Mechanism N1 4-methylpyridin-2-amine (Nucleophile) N3 Nucleophilic Attack (S_N2-like at Sulfur) N1->N3 N2 Phenylmethanesulfonyl chloride (Electrophile) N2->N3 N4 Pentacoordinate Intermediate N3->N4 N5 Chloride Elimination N4->N5 N6 Deprotonation by TEA N5->N6 N7 Target Sulfonamide N6->N7

Fig 1: Mechanistic pathway of the sulfonylation reaction highlighting key transition states.

Stoichiometry and Reagent Matrix

The following table summarizes the quantitative data required for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
4-Methylpyridin-2-amine 108.141.01.08 gPrimary Nucleophile
Phenylmethanesulfonyl chloride 190.651.12.10 gElectrophile
Triethylamine (TEA) 101.192.02.78 mLAcid Scavenger / Base
Dichloromethane (DCM) 84.93-20.0 mLAprotic Solvent

Note: A slight excess (1.1 eq) of the sulfonyl chloride is used to account for trace hydrolysis during handling, ensuring complete consumption of the aminopyridine.

Advanced Experimental Protocol

This protocol is designed as a self-validating system . The isolation step inherently proves the success of the reaction because only the successfully formed mono-sulfonamide possesses the specific pKa required for the described acid-base extraction.

Step 1: Preparation & Temperature Control
  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 4-methylpyridin-2-amine (1.08 g, 10 mmol) and anhydrous DCM (15 mL).

  • Add Triethylamine (2.78 mL, 20 mmol) to the solution in one portion.

  • Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.

Step 2: Electrophile Addition
  • In a separate dry vial, dissolve phenylmethanesulfonyl chloride (2.10 g, 11 mmol) in anhydrous DCM (5 mL).

  • Using a syringe or dropping funnel, add the sulfonyl chloride solution dropwise to the reaction mixture over 15–20 minutes.

  • Expert Insight: Maintain vigorous stirring during addition. A white precipitate (triethylammonium chloride) will begin to form, serving as a visual indicator that the reaction is proceeding.

Step 3: Propagation & In-Process Control
  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir for 4 to 6 hours under a nitrogen atmosphere.

  • In-Process Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1 v/v) solvent system. The product will appear as a new, UV-active spot with a higher Rf value than the highly polar starting aminopyridine.

Step 4: Amphoteric Isolation (Self-Validating Workup)

Standard sulfonamide syntheses often require column chromatography [3]. However, N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide is amphoteric: it contains a basic pyridine ring and an acidic sulfonamide N-H (pKa ~8.5). We exploit this for a self-validating purification:

  • Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous NaHCO3​ (20 mL) to remove residual HCl and TEA salts.

  • Alkaline Extraction: Extract the organic layer with 1M NaOH (2 × 20 mL).

    • Causality: The target sulfonamide is deprotonated, forming a water-soluble sodium salt. Unreacted amine and bis-sulfonated impurities lack this acidic proton and remain in the DCM layer.

  • Separate the aqueous NaOH layer and wash it once with fresh DCM (10 mL) to remove trace organic impurities.

  • Acidic Precipitation: Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, carefully add 1M HCl dropwise until the pH reaches 6.5–7.0.

    • Validation: The sudden precipitation of a white/off-white solid confirms the presence of the target mono-sulfonamide.

  • Collect the precipitate via vacuum filtration, wash with cold distilled water (2 × 10 mL), and dry in a vacuum oven at 45 °C overnight.

Reaction_Workflow A Reactants (Amine + Base) B Ice Bath (0 °C) Dropwise Addition A->B C Stir at RT (TLC Control) B->C D 1M NaOH Extraction C->D E Acidification (pH 6-7) D->E F Pure Sulfonamide E->F

Fig 2: End-to-end workflow for the synthesis and isolation of the target sulfonamide.

Analytical Validation & Troubleshooting

To confirm the structural integrity of the synthesized N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide, the following analytical signatures should be verified:

  • 1H NMR (DMSO-d6): Look for the disappearance of the primary amine NH2​ broad singlet (~6.0 ppm) and the appearance of a highly deshielded sulfonamide N-H proton singlet (>10.0 ppm). The benzylic CH2​ protons from the phenylmethanesulfonyl group will appear as a sharp singlet around 4.5 ppm.

  • Troubleshooting Yield: If the yield is low and TLC shows unreacted amine, ensure the phenylmethanesulfonyl chloride has not degraded into sulfonic acid due to moisture exposure. Always use freshly opened or desiccated sulfonyl chlorides.

References

  • Title: Recent advances in synthesis of sulfonamides: A review Source: Chemistry & Biology Interface URL: [Link]

  • Title: SYNTHESIS, CHARACTERISATION AND ANTIBACTERIAL ACTIVITY OF 2 - (PHENYL SULFONYL) AMINO PYRIDINE Source: Journal of Chemical Society of Nigeria URL: [Link]

  • Title: Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

Application Notes & Protocols: Establishing In Vivo Dosing Guidelines for N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide in Murine Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Framework for In Vivo Evaluation

N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide, hereafter referred to as "the compound," is a novel investigational agent. As with any new chemical entity, its transition from in vitro validation to in vivo efficacy testing in murine models is a critical step that demands a systematic and evidence-based approach. The primary objective of these initial studies is not merely to administer the compound, but to establish a therapeutic window, understand its pharmacokinetic and pharmacodynamic (PK/PD) relationship, and determine a dosing regimen that is both tolerable and efficacious.

This guide provides a comprehensive framework for establishing in vivo dosing guidelines for the compound in murine models. It is built upon the principles of sound scientific methodology, emphasizing the rationale behind each experimental step to ensure the generation of robust and reproducible data.

Part 1: Pre-formulation and Vehicle Selection: The Foundation of Exposure

The bioavailability and, consequently, the efficacy of an orally or parenterally administered compound are critically dependent on its formulation. The choice of vehicle is dictated by the physicochemical properties of the compound, the intended route of administration, and the requirement for safety and tolerability in the animal model.

Physicochemical Characterization

A thorough understanding of the compound's solubility, stability, and pKa is a prerequisite for formulation development.

  • Solubility Assessment: The solubility of the compound should be determined in a panel of pharmaceutically acceptable vehicles. This typically includes aqueous solutions (e.g., saline, PBS), co-solvents (e.g., ethanol, propylene glycol, DMSO), and lipid-based vehicles (e.g., corn oil, sesame oil).

  • Stability Analysis: The stability of the compound in the chosen vehicle should be assessed over the anticipated duration of the study. This ensures that the administered dose remains consistent.

Common Vehicle Formulations for Murine Studies

The selection of a vehicle is a balance between solubilizing the compound and minimizing vehicle-induced toxicity. A tiered approach is often employed:

Vehicle Class Composition Common Routes Considerations
Aqueous Saline, PBS, 5% Dextrose in Water (D5W)IV, IP, SC, POIdeal for water-soluble compounds. Limited utility for hydrophobic molecules.
Co-Solvent Saline with 5-10% DMSO or EthanolIP, IV (with caution)Can enhance solubility, but high concentrations of organic solvents can cause local irritation, hemolysis, or behavioral changes.
Suspensions 0.5-1% Carboxymethylcellulose (CMC) or Methylcellulose (MC) in waterPOSuitable for poorly soluble compounds. Requires uniform particle size and consistent mixing to ensure dose accuracy.
Lipid-Based Corn oil, Sesame oil, Peanut oilPO, SCOften used for highly lipophilic compounds. Can enhance oral absorption for certain molecules.

Protocol 1: Preparation of a Suspension for Oral Gavage (PO)

  • Weighing: Accurately weigh the required amount of the compound based on the desired concentration and final volume.

  • Wetting Agent (Optional): To prevent clumping, create a paste by adding a small amount of a surfactant like Tween 80 (typically 1-2% of the final volume) to the dry powder.

  • Vehicle Addition: Gradually add the vehicle (e.g., 0.5% CMC in sterile water) to the paste while continuously triturating with a mortar and pestle to create a uniform slurry.

  • Homogenization: Transfer the slurry to a sterile container and bring it to the final volume with the vehicle. Stir continuously with a magnetic stir bar for at least 30 minutes to ensure a homogenous suspension.

  • Quality Control: Visually inspect for any clumps or inconsistencies. If possible, analyze the concentration and homogeneity of the suspension.

  • Administration: Keep the suspension continuously stirred during dosing to prevent settling of the compound.

Part 2: The In Vivo Study Workflow: From Tolerability to Efficacy

The determination of an appropriate in vivo dose is a multi-step process that begins with assessing the safety and tolerability of the compound and progresses to defining a dose that elicits the desired biological effect.

G cluster_0 Phase 1: Tolerability Assessment cluster_1 Phase 2: Pharmacokinetic (PK) Profiling cluster_2 Phase 3: Pharmacodynamic (PD) & Efficacy Studies Dose Range Finding Dose Range Finding MTD Determination MTD Determination Dose Range Finding->MTD Determination Establish upper dose limit Clinical Observations Clinical Observations MTD Determination->Clinical Observations Body Weight Monitoring Body Weight Monitoring MTD Determination->Body Weight Monitoring Single Dose PK Single Dose PK MTD Determination->Single Dose PK Inform dose selection for PK Bioavailability Assessment Bioavailability Assessment Single Dose PK->Bioavailability Assessment Half-life (t1/2) Determination Half-life (t1/2) Determination Single Dose PK->Half-life (t1/2) Determination Target Engagement Target Engagement Single Dose PK->Target Engagement Guide dose selection for PD Dose-Response Relationship Dose-Response Relationship Target Engagement->Dose-Response Relationship Efficacy Model Efficacy Model Dose-Response Relationship->Efficacy Model

Caption: In vivo dosing workflow from tolerability to efficacy.

Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Studies

The initial step in vivo is to determine the Maximum Tolerated Dose (MTD), which is the highest dose of a drug that does not cause unacceptable side effects.[1][2] This is a critical parameter for designing subsequent efficacy studies, ensuring that the doses used are not confounded by overt toxicity.[2]

Protocol 2: Acute MTD Study in Naive Mice

  • Animal Selection: Use a cohort of healthy, naive mice (e.g., C57BL/6 or BALB/c, n=3-5 per group) of the same sex and similar age.

  • Dose Selection: Based on in vitro cytotoxicity data (e.g., IC50), select a starting dose and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). A control group receiving the vehicle alone is mandatory.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage).

  • Monitoring: Monitor the animals intensively for the first 4-6 hours post-dose, and then daily for 7-14 days. Key parameters to observe include:

    • Clinical Signs: Note any changes in posture, activity, grooming, and any signs of distress (e.g., ruffled fur, hunched posture, labored breathing).

    • Body Weight: Weigh the animals daily. A body weight loss of 15-20% is often considered a sign of significant toxicity and may define the MTD.[3]

    • Mortality: Record any deaths.

  • MTD Definition: The MTD is typically defined as the highest dose that does not result in mortality, irreversible morbidity, or a sustained body weight loss of more than 20%.[3]

Pharmacokinetic (PK) Studies: Understanding Exposure

Pharmacokinetics describes what the body does to a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME).[4][5] A PK study is essential to understand the relationship between the administered dose and the resulting concentration of the compound in the plasma and, potentially, in the target tissue.

Key PK Parameters:

  • Cmax: The maximum plasma concentration of the drug.[4]

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.[6]

  • t½ (Half-life): The time it takes for the plasma concentration to decrease by half.[4]

Protocol 3: Single-Dose Pharmacokinetic Study

  • Animal Groups: Use cannulated mice if possible to allow for serial blood sampling from the same animal. If not, use groups of mice (n=3 per time point) for terminal bleeds.

  • Dosing: Administer a single dose of the compound (typically a dose below the MTD) via both the intravenous (IV) and the intended therapeutic route (e.g., PO). The IV group allows for the determination of absolute bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours).[7][8] The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.

  • Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[9]

  • Data Analysis: Use pharmacokinetic modeling software to calculate the key PK parameters.

G Dosing Dosing PlasmaConcentration Plasma Concentration (Cp) 0 t1 t2 ... tn Dosing->PlasmaConcentration Absorption & Distribution PK_Parameters PK Parameters Cmax Tmax AUC t1/2 PlasmaConcentration->PK_Parameters Pharmacokinetic Modeling

Caption: Relationship between dosing, plasma concentration, and PK parameters.

Part 3: Pharmacodynamics and Efficacy: Linking Exposure to Effect

Pharmacodynamics (PD) is the study of what a drug does to the body.[10] In the context of this compound, PD studies aim to demonstrate that it engages its molecular target in vivo and that this engagement leads to a desired therapeutic effect.

Target Engagement Biomarkers

A crucial step is to develop and validate a biomarker assay that can measure the extent of target modulation in vivo. This could involve:

  • Western Blotting or ELISA: To measure the phosphorylation status or expression level of the target protein in tumor or surrogate tissues.

  • Immunohistochemistry (IHC): To visualize target modulation within the tissue architecture.

  • qPCR: To measure changes in the expression of downstream target genes.

Dose-Response Studies in Efficacy Models

Once a tolerable dosing regimen and evidence of target engagement are established, the next step is to evaluate the compound's efficacy in a relevant murine model (e.g., a tumor xenograft or a syngeneic model).

Protocol 4: In Vivo Efficacy Study (Tumor Xenograft Model)

  • Model Establishment: Implant tumor cells into immunocompromised mice (e.g., nude or NSG mice). Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the tumor-bearing mice into treatment groups (n=8-10 per group), including a vehicle control group.

  • Dosing: Administer the compound at several dose levels below the MTD (e.g., MTD, MTD/2, MTD/4) and on a defined schedule (e.g., once daily, twice daily) based on the PK data.

  • Tumor Growth Monitoring: Measure the tumor volume using calipers 2-3 times per week.

  • Body Weight and Clinical Signs: Monitor the animals for any signs of toxicity.

  • Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a fixed duration.

  • PD Analysis: At the end of the study, collect tumors and other relevant tissues for biomarker analysis to correlate drug exposure with target modulation and anti-tumor activity.

Summary of Recommended Dosing and Experimental Parameters

Study Type Objective Typical Dose Range Dosing Frequency Key Readouts
MTD Study Determine the highest tolerable dose.Dose escalation until toxicity is observed.Single dose or multiple doses over a short period.Clinical signs, body weight, mortality.
PK Study Characterize the ADME profile.A single, well-tolerated dose below the MTD.Single dose.Plasma concentration over time (Cmax, Tmax, AUC, t½).
PD/Efficacy Study Establish a dose-response relationship and therapeutic efficacy.Multiple dose levels below the MTD.Chronic dosing (e.g., daily) based on PK data.Tumor growth inhibition, target engagement biomarkers.

Conclusion

Establishing robust in vivo dosing guidelines for a novel compound such as N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide is a methodical process that integrates pharmacology, toxicology, and bioanalytics. By systematically determining the MTD, characterizing the pharmacokinetic profile, and then linking exposure to pharmacodynamic effects in relevant disease models, researchers can define a therapeutic window and establish a dosing regimen with a high probability of translating to clinical success. This structured approach not only maximizes the informational value of each in vivo study but also adheres to the ethical principles of animal research by refining and reducing the number of animals required.

References

  • Murine Pharmacokinetics (PK) represents the absorption, distribution, metabolism, and elimination of drugs from the body, which helps to guide clinical studies, ultimately resulting in more effective drug treatment. Bio-protocol. [Link]

  • Dose Range Finding Studies in Early-Phase Drug Development. Altasciences. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. Protocols.io. [Link]

  • A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice. BMC Cancer. [Link]

  • In Vivo PK/PD Study Services. Reaction Biology. [Link]

  • Dose Range Finding Studies. Charles River Laboratories. [Link]

  • Pharmacokinetic-pharmacodynamic modeling to evaluate the relative impact of immune response and meropenem on bacterial killing in vivo. Antimicrobial Agents and Chemotherapy. [Link]

  • In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model. Antimicrobial Agents and Chemotherapy. [Link]

  • Mouse pharmacokinetic studies. Bio-protocol. [Link]

  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Bentham Science Publishers. [Link]

  • Dose-ranging studies (including discovery, preclinical and clinical). GARDP Revive. [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. [Link]

  • Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • ECETOC Guidance on Dose Selection. ECETOC. [Link]

  • Maximum Tolerable Dose Study Services. Reaction Biology. [Link]

  • Pk/bio-distribution. MuriGenics. [Link]

  • Maximum Tolerated Dose (MTD): Concepts and Background. National Toxicology Program. [Link]

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Application Notes & Protocols: N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide as a Targeted Inhibitor of Carbonic Anhydrase II

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-CAII-2026-03

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide as a targeted inhibitor of human Carbonic Anhydrase II (hCA II). Based on its core sulfonamide structure—a well-established pharmacophore for carbonic anhydrase inhibition—this guide outlines detailed protocols for in-vitro enzymatic assays to determine potency and mechanism of action, as well as cell-based assays to assess cellular engagement and cytotoxicity.[1][2] The methodologies are designed to be self-validating, incorporating essential controls and detailed data analysis workflows to ensure scientific rigor and reproducibility.

Introduction: Rationale for Targeting Carbonic Anhydrase

Enzymes are pivotal catalysts in biological pathways, and their dysregulation is frequently implicated in a multitude of diseases.[3] The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery, offering a precise and effective therapeutic strategy.[4][5][6] N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide is an organic sulfonamide compound synthesized from 4-methyl-2-aminopyridine and phenylmethanesulfonyl chloride.[7] The sulfonamide moiety is a classic zinc-binding group renowned for its ability to inhibit metalloenzymes, most notably the carbonic anhydrases (CAs).[1]

Carbonic anhydrases are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). Human Carbonic Anhydrase II (hCA II) is a cytosolic isoform that plays a critical role in various physiological processes, including pH regulation and fluid balance. Its inhibition is a validated therapeutic strategy for conditions such as glaucoma and edema.[2] This guide therefore proposes and details the experimental framework to validate and characterize N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide as a novel, targeted inhibitor of hCA II.

In-Vitro Characterization: Enzymatic Inhibition Assays

The initial evaluation of a potential enzyme inhibitor involves direct biochemical assays to quantify its potency and elucidate its mechanism of action (MOA).[8][9] We describe a standard colorimetric assay using the esterase activity of hCA II with p-nitrophenyl acetate (pNPA) as the substrate.

Principle of the Assay

Human Carbonic Anhydrase II exhibits esterase activity, hydrolyzing p-nitrophenyl acetate (pNPA) to p-nitrophenol (pNP). The product, pNP, is a chromophore that absorbs light at 400 nm. The rate of pNP formation is directly proportional to the enzyme's activity. An inhibitor will reduce this rate, allowing for the quantification of its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

Workflow for In-Vitro Characterization

G cluster_0 Part 1: IC50 Determination cluster_1 Part 2: Mechanism of Action (MOA) prep Reagent Preparation (Enzyme, Inhibitor, Substrate) plate Assay Plate Setup (96-well format) prep->plate incubate Pre-incubation (Enzyme + Inhibitor) plate->incubate initiate Reaction Initiation (Add Substrate) incubate->initiate read Kinetic Measurement (Absorbance at 400 nm) initiate->read calc_ic50 Data Analysis (% Inhibition vs. [I]) Calculate IC50 read->calc_ic50 moa_setup Matrix Assay Setup (Vary [S] and [I]) calc_ic50->moa_setup Proceed with potent compounds moa_read Kinetic Measurement (Determine Initial Velocities, V₀) moa_setup->moa_read moa_plot Data Visualization (Lineweaver-Burk Plot) moa_read->moa_plot moa_det Determine Inhibition Type (Competitive, Non-competitive, etc.) moa_plot->moa_det caption Fig. 1: Workflow for in-vitro enzyme inhibition analysis.

Caption: Fig. 1: Workflow for in-vitro enzyme inhibition analysis.

Protocol: hCA II Inhibition Assay (IC₅₀ Determination)

This protocol is designed for a 96-well microplate format.

1. Reagent Preparation:

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4.
  • hCA II Enzyme Stock: Prepare a 1 mg/mL stock solution of purified human Carbonic Anhydrase II in Assay Buffer. Store at -80°C. Immediately before use, dilute to a working concentration of 2 µg/mL in ice-cold Assay Buffer.
  • Inhibitor Stock (Compound of Interest): Prepare a 10 mM stock solution of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide in 100% DMSO.
  • Serial Dilutions: Perform serial dilutions of the inhibitor stock in 100% DMSO to create a range of concentrations (e.g., 10 mM to 100 nM). The final DMSO concentration in the assay should not exceed 1%.
  • Substrate (pNPA): Prepare a 20 mM stock solution of p-nitrophenyl acetate in acetonitrile.

2. Assay Procedure:

  • Add 170 µL of Assay Buffer to each well of a clear, flat-bottom 96-well plate.
  • Add 2 µL of the serially diluted inhibitor solutions to the appropriate wells.
  • For control wells, add 2 µL of 100% DMSO (Vehicle Control, 0% inhibition) or 2 µL of a known CA inhibitor like Acetazolamide (Positive Control). For the blank, add 2 µL of DMSO.
  • Add 10 µL of the diluted hCA II working solution to all wells except the blank wells (add 10 µL of Assay Buffer to blanks).
  • Mix gently and pre-incubate the plate at 25°C for 15 minutes.
  • Initiate the reaction by adding 20 µL of the pNPA substrate solution to all wells.
  • Immediately begin reading the absorbance at 400 nm every 30 seconds for 10-15 minutes using a microplate reader.

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
  • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_vehicle - V₀_blank))
  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
Data Presentation: Hypothetical IC₅₀ Data
CompoundTargetIC₅₀ (nM) [Hypothetical]
N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamidehCA II45.7
Acetazolamide (Positive Control)hCA II12.1

Cellular Characterization: Target Engagement & Cytotoxicity

While in-vitro assays confirm direct enzyme inhibition, cell-based assays are crucial to determine if the compound can permeate cell membranes and engage its target in a complex biological environment.[9][10][11] A cell viability assay is a fundamental first step to assess the compound's general cytotoxicity.

Principle of the MTS Cell Viability Assay

The MTS assay is a colorimetric method used to assess cell viability. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan, measured by absorbance at 490 nm, is directly proportional to the number of living cells in the culture.

Protocol: MTS Assay for Cytotoxicity

1. Cell Culture and Plating:

  • Culture A549 cells (a human lung carcinoma cell line known to express CA II) in appropriate media (e.g., F-12K Medium with 10% FBS).
  • Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of media into a 96-well clear-bottom, black-walled plate.
  • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

2. Compound Treatment:

  • Prepare serial dilutions of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide in culture media from the 10 mM DMSO stock. Ensure the final DMSO concentration is below 0.5%.
  • Remove the old media from the cells and add 100 µL of the media containing the different inhibitor concentrations. Include vehicle control (media with DMSO) and untreated control wells.
  • Incubate the plate for 48 hours at 37°C, 5% CO₂.

3. MTS Reagent Addition and Measurement:

  • Add 20 µL of a commercial MTS reagent solution to each well.
  • Incubate the plate for 1-4 hours at 37°C, 5% CO₂.
  • Measure the absorbance at 490 nm using a microplate reader.

4. Data Analysis:

  • Correct for background absorbance by subtracting the average absorbance of "media-only" wells.
  • Calculate the percentage of cell viability for each concentration: % Viability = 100 * (Abs_treated / Abs_vehicle)
  • Plot % Viability against the logarithm of the compound concentration to determine the CC₅₀ (50% cytotoxic concentration).
Interpreting In-Vitro and Cellular Data

G start Start: In-Vitro & Cellular Data ic50_check Is IC50 in desired range (e.g., < 1 µM)? start->ic50_check cc50_check Is CC50 > 10 * IC50? ic50_check->cc50_check Yes not_potent Outcome C: Not Potent Deprioritize or redesign. ic50_check->not_potent No potent_selective Outcome A: Potent & Selective Proceed to MOA & Lead Op. cc50_check->potent_selective Yes potent_toxic Outcome B: Potent but Toxic Consider SAR to reduce toxicity. cc50_check->potent_toxic No (CC50 ≈ IC50) not_permeable Outcome D: Potent but Not Cell Active Investigate cell permeability. cc50_check->not_permeable No (CC50 >> IC50, but no on-target effect seen) caption Fig. 2: Decision tree for interpreting initial screening data.

Caption: Fig. 2: Decision tree for interpreting initial screening data.

A significant window between the biochemical potency (IC₅₀) and cellular cytotoxicity (CC₅₀) is desirable, suggesting that the compound's effect at lower concentrations is likely due to on-target enzyme inhibition rather than general toxicity.

Summary and Future Directions

These application notes provide a foundational workflow to investigate N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide as a targeted inhibitor of human Carbonic Anhydrase II. The protocols detail the determination of in-vitro potency and cellular activity, which are critical first steps in the drug discovery pipeline.[12] Successful validation—characterized by potent IC₅₀ and a favorable therapeutic window relative to the CC₅₀—would warrant further investigation. Subsequent studies should include mechanism of action assays to determine the mode of inhibition (e.g., competitive, non-competitive) and selectivity profiling against other CA isoforms to establish the compound's specificity.[8][13]

References

  • N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide. EvitaChem.
  • Kuswoyo, D. (2023). Targeting Enzymes in Drug Design: Case Studies and Future Perspectives. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • Copeland, R. A. (2007). Targeting enzyme inhibitors in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Target enzyme inhibition. GARDP Revive.
  • Copeland, R. A. (2007). Targeting enzyme inhibitors in drug discovery. Taylor & Francis Online. [Link]

  • Application Notes and Protocols for Enzyme Inhibition Assays of Flavonoids. Benchchem.
  • Drug Discovery: Enzyme Inhibitor Design and Optimiz
  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Application Notes and Protocols: Phenyl Sulfamate Deriv
  • Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery.
  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. [Link]

  • Enzymatic Assay of Trypsin Inhibition. Protocols.io. [Link]

  • Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies. Benchchem.
  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Application of N-phenylsulfonamide Derivatives in Enzyme Inhibition Studies. Benchchem.
  • Protocol for enzyme assays. The Royal Society of Chemistry.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
  • Spotlight: Cell-based kinase assay form
  • Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. PubMed. [Link]

  • Akkazancıoğlu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry. [Link]

Sources

Application Note: Advanced Synthesis and Optimization of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction and Mechanistic Rationale

Pyridine-based sulfonamides represent a highly privileged scaffold in modern medicinal chemistry. Compounds featuring the N-(pyridin-2-yl)sulfonamide motif are extensively documented for their diverse pharmacological profiles, acting as potent antimicrobial agents, antidiabetic compounds via α-amylase inhibition, and selective kinase/enzyme inhibitors . Specifically, N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide has garnered significant attention due to its unique structural topology, which allows for highly specific hydrogen bonding and π-π stacking interactions within biological active sites .

The Causality of Synthetic Design

The preparation of this compound relies on the direct sulfonylation of 4-methylpyridin-2-amine with phenylmethanesulfonyl chloride (benzylsulfonyl chloride). While seemingly straightforward, this nucleophilic substitution ( SN​2 at the sulfur center) presents two primary synthetic challenges:

  • Reduced Nucleophilicity: The exocyclic amine of 2-aminopyridines is less nucleophilic than typical aliphatic amines due to resonance delocalization of the nitrogen lone pair into the electron-deficient pyridine ring.

  • Bis-sulfonylation: Over-reaction can lead to the undesired N,N-bis-sulfonamide byproduct.

To overcome these challenges, our optimized protocol employs 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst and triethylamine (Et 3​ N) as an auxiliary base in dichloromethane (DCM). DMAP transiently reacts with the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium intermediate, which rapidly transfers the sulfonyl group to the weakly nucleophilic 2-aminopyridine. Maintaining the initial reaction temperature at 0 °C is critical to suppress the formation of the bis-sulfonated impurity .

Synthetic Workflow and In-Process Controls

To ensure reproducibility, the synthesis is designed as a self-validating system . The workflow integrates in-process analytical monitoring and a chemically logical isolation step (the Hinsberg-type workup) that intrinsically verifies the identity and purity of the mono-sulfonamide product.

Workflow A 1. Reagent Preparation 4-Methylpyridin-2-amine + DCM + DMAP B 2. Sulfonylation Add Phenylmethanesulfonyl chloride at 0 °C A->B C 3. In-Process Validation LC-MS & TLC Monitoring B->C C->B If incomplete D 4. Self-Validating Workup Extract with 1M NaOH (Aq) C->D E 5. Acidification Precipitate with 1M HCl D->E F 6. Pure N-(4-methylpyridin-2-yl)- 1-phenylmethanesulfonamide E->F

Fig 1. Step-by-step synthetic workflow and self-validating isolation for sulfonamide preparation.

Experimental Protocol: A Self-Validating Methodology

Reagents and Equipment
  • Substrate: 4-Methylpyridin-2-amine (1.0 equiv, 10.0 mmol, 1.08 g)

  • Reagent: Phenylmethanesulfonyl chloride (1.1 equiv, 11.0 mmol, 2.10 g)

  • Base/Catalyst: Triethylamine (1.5 equiv, 15.0 mmol, 2.1 mL), DMAP (0.1 equiv, 1.0 mmol, 0.12 g)

  • Solvent: Anhydrous Dichloromethane (DCM) (50 mL)

  • Equipment: 100 mL round-bottom flask, magnetic stirrer, ice bath, addition funnel.

Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 100 mL round-bottom flask and flush with inert nitrogen gas.

  • Dissolve 4-methylpyridin-2-amine (1.08 g) and DMAP (0.12 g) in 40 mL of anhydrous DCM.

  • Add Et 3​ N (2.1 mL) to the solution and stir continuously.

  • Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Causality: Lowering the thermal energy of the system prevents exothermic degradation and kinetically disfavors the secondary sulfonylation event.

Step 2: Controlled Sulfonylation

  • Dissolve phenylmethanesulfonyl chloride (2.10 g) in 10 mL of anhydrous DCM.

  • Transfer this solution to an addition funnel and add it dropwise to the reaction mixture over 20 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

Step 3: In-Process Validation (IPC)

  • Withdraw a 10 µL aliquot, dilute in 1 mL of methanol, and analyze via LC-MS or TLC (Eluent: Hexane/Ethyl Acetate 1:1).

  • Validation Check: Ensure the complete disappearance of the 4-methylpyridin-2-amine spot. The desired product will appear as a new, UV-active spot with a higher Rf​ value.

Step 4: Self-Validating Hinsberg Isolation This step leverages the inherent acidity of the mono-sulfonamide N-H proton ( pKa​ ~ 7.5) to separate it from non-acidic impurities.

  • Transfer the reaction mixture to a separatory funnel and wash with 30 mL of distilled water to remove Et 3​ N·HCl salts.

  • Crucial Step: Extract the organic layer with 1M aqueous NaOH (2 × 30 mL).

    • Causality: The desired mono-sulfonamide deprotonates and migrates into the aqueous layer as a water-soluble sodium salt. Unreacted amine and any neutral N,N-bis-sulfonamide byproduct remain trapped in the organic DCM layer, which is subsequently discarded.

  • Collect the combined aqueous NaOH extracts and cool in an ice bath.

  • Slowly acidify the aqueous layer by adding 1M HCl dropwise until the pH reaches ~5.0.

    • Validation Check: A dense white precipitate will immediately form. This is the highly pure, neutral N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide.

  • Filter the precipitate under vacuum, wash with cold water, and dry in vacuo at 45 °C overnight.

Reaction Optimization and Quantitative Data

To establish the most robust conditions for library generation, various parameters were systematically evaluated. The data below demonstrates the necessity of the DMAP catalyst and the superiority of the DCM/Et 3​ N system over neat pyridine.

Table 1: Optimization of Sulfonylation Conditions

EntrySolventBase (Equiv)Catalyst (Equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)
1DCMEt 3​ N (1.2)None25126558
2DCMEt 3​ N (1.5)DMAP (0.1)2568579
3 DCM Et 3​ N (1.5) DMAP (0.1) 0 to 25 4 >95 92
4PyridinePyridine (Solv)None0 to 2589084
5THFDIPEA (1.5)DMAP (0.1)0 to 2568072

Data Interpretation: Entry 3 provides the optimal balance of kinetics and selectivity. The absence of DMAP (Entry 1) results in sluggish conversion, while initiating the reaction at room temperature (Entry 2) increases the yield of the bis-sulfonamide impurity, lowering the isolated yield of the target compound.

Synthesis of Analogs and Derivatives

The established protocol serves as a universal platform for generating diverse libraries of pyridine-based sulfonamides .

  • Modifying the Pyridine Core: Substituting 4-methylpyridin-2-amine with electron-deficient amines (e.g., 5-fluoro- or 5-cyanopyridin-2-amine) further reduces nucleophilicity. In such cases, increasing the DMAP loading to 0.5 equivalents and extending the reaction time to 12 hours is required.

  • Modifying the Sulfonyl Group: Utilizing arylsulfonyl chlorides with electron-donating groups (e.g., 4-methoxybenzenesulfonyl chloride) decreases the electrophilicity of the sulfur center. Gentle heating (40 °C) after the initial 0 °C addition phase ensures complete conversion.

Biological Applications and Target Pathways

Derivatives of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide are highly valued in drug discovery. The sulfonamide moiety acts as a transition-state analog for peptide hydrolysis, making these compounds excellent inhibitors of metabolic enzymes such as α-amylase and heat shock proteins (e.g., Hsp90).

Mechanism Ligand Pyridine Sulfonamide Derivative Complex Enzyme-Inhibitor Complex (Hydrogen Bonding & π-π Stacking) Ligand->Complex Diffuses into active site Target Target Enzyme (e.g., α-Amylase / Kinase) Target->Complex Induced fit Inhibition Conformational Lock Catalytic Site Blocked Complex->Inhibition High Affinity Binding Effect Therapeutic Efficacy (Antidiabetic / Antimicrobial) Inhibition->Effect Phenotypic Response

Fig 2. Mechanism of action for pyridine-based sulfonamides inhibiting target metabolic enzymes.

The structural flexibility of the phenylmethane linker allows the aromatic ring to adopt optimal geometries for π-π stacking with aromatic residues (like Tyrosine or Tryptophan) in the enzyme's binding pocket, while the sulfonamide oxygens serve as potent hydrogen bond acceptors.

References

  • European Journal of Chemistry. "Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent." Eur. J. Chem., 2021. URL: [Link]

  • Al-Ghamdi, S. N., et al. "Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics." ACS Omega, 2020. URL:[Link]

Formulation of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide for oral administration

Author: BenchChem Technical Support Team. Date: April 2026

## Application Notes & Protocols: Oral Formulation of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide

Introduction

N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide is a compound with potential therapeutic applications, including antibacterial and antifungal properties.[1] However, its development for oral administration is likely challenged by poor aqueous solubility, a common characteristic of complex organic molecules.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide, focusing on enhancing its oral bioavailability. The protocols outlined herein are designed to be a self-validating system, guiding the user from initial pre-formulation assessment to the selection of a viable oral dosage form.

The Biopharmaceutics Classification System (BCS) is a foundational framework for classifying drug substances based on their aqueous solubility and intestinal permeability.[3] Given its structural characteristics, N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide is anticipated to be a BCS Class II compound, exhibiting high permeability but low solubility. For such compounds, the rate-limiting step for absorption is the dissolution of the drug in the gastrointestinal fluids.[4] Therefore, the primary goal of formulation development is to enhance the drug's solubility and dissolution rate.[5]

This guide will systematically explore pre-formulation studies, detail various formulation strategies suitable for poorly soluble drugs, and provide protocols for their preparation and characterization.

Part 1: Pre-formulation Studies: The Foundation of Rational Formulation Design

Pre-formulation studies are the critical first step in developing a successful dosage form.[6][7] These investigations provide essential data on the physicochemical properties of the active pharmaceutical ingredient (API), which in turn dictates the most appropriate formulation strategy.[8]

Physicochemical Characterization

A thorough understanding of the API's fundamental properties is paramount.

Table 1: Key Physicochemical Properties of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide

PropertyTypical Value/ObservationSignificance in Formulation
Appearance White to off-white solid[1]Impacts visual identification and quality control.
Molecular Formula C₁₃H₁₄N₂O₂SInfluences molecular weight and polarity.
Molecular Weight 262.33 g/mol Affects diffusion and permeability.
Solubility Limited in water; soluble in organic solvents like dichloromethane[1]The primary challenge for oral bioavailability.
pKa To be determinedInfluences pH-dependent solubility and absorption.
LogP To be determinedIndicates lipophilicity and potential for membrane permeation.
Melting Point To be determinedProvides information on purity and solid-state energy.
Polymorphism To be determinedDifferent crystalline forms can have different solubilities and stabilities.[9]
Experimental Protocol: Solubility Determination

Objective: To quantitatively determine the equilibrium solubility of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide in various aqueous and organic media.

Materials:

  • N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide

  • Purified water

  • pH buffers (1.2, 4.5, 6.8)

  • Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (FaSSIF, FeSSIF)[10]

  • Organic solvents (e.g., methanol, ethanol, acetone)

  • Thermostatic shaker

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

Procedure:

  • Add an excess amount of the API to a known volume of each solvent in a sealed vial.

  • Equilibrate the samples in a thermostatic shaker at 25°C and 37°C for 48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with a suitable mobile phase.

  • Analyze the concentration of the dissolved API using a validated HPLC method.

  • Express solubility in mg/mL.

Experimental Protocol: Solid-State Characterization

Objective: To characterize the solid-state properties of the API, including crystallinity and polymorphism.

Methods:

  • Powder X-Ray Diffraction (PXRD): To determine the crystalline or amorphous nature of the API and to identify different polymorphic forms.

  • Differential Scanning Calorimetry (DSC): To determine the melting point, and glass transition temperature (for amorphous forms), and to detect polymorphic transitions.

  • Thermogravimetric Analysis (TGA): To assess thermal stability and identify the presence of solvates.

  • Microscopy (Polarized Light and Scanning Electron): To observe particle morphology and crystal habit.

Part 2: Formulation Strategies for Enhancing Oral Bioavailability

Based on the pre-formulation data indicating poor aqueous solubility, several established strategies can be employed to improve the dissolution and subsequent absorption of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide.[2][11]

Caption: Key strategies for enhancing the oral bioavailability of poorly soluble APIs.

Particle Size Reduction: Micronization and Nanonization

Reducing the particle size of the API increases its surface area-to-volume ratio, which can lead to an increased dissolution rate as described by the Noyes-Whitney equation.[11]

  • Micronization: Achieves particle sizes in the micrometer range, typically through jet milling.

  • Nanonization: Reduces particle size to the nanometer range, often via wet bead milling or high-pressure homogenization, leading to a more significant increase in dissolution velocity.[5]

Amorphous Solid Dispersions (ASDs)

One of the most effective strategies for enhancing the oral bioavailability of poorly soluble drugs is the formation of amorphous solid dispersions (ASDs).[12][13] In an ASD, the crystalline API is converted into an amorphous state and dispersed within a hydrophilic polymer matrix.[14] This amorphous form has a higher free energy and, consequently, a higher apparent solubility and dissolution rate compared to its crystalline counterpart.[15]

Selection of Polymeric Carrier: The choice of polymer is critical for the physical stability and performance of the ASD.[13] Common polymers include:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Hydroxypropyl methylcellulose acetate succinate (HPMC-AS)

  • Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft co-polymer)[16][17]

Studies on other sulfonamides have shown that PVP can form homogeneous amorphous dispersions over a wider composition range, while Soluplus® may offer better physical stability under high humidity conditions.[12][16]

Objective: To prepare amorphous solid dispersions of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide with various polymers.

Materials:

  • N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide

  • Selected polymers (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Organic solvent (e.g., methanol, acetone, or a mixture)

  • Spray dryer

Procedure:

  • Dissolve the API and the chosen polymer in the organic solvent at various drug-to-polymer ratios (e.g., 1:1, 1:2, 1:4 w/w).

  • Optimize the spray drying parameters (inlet temperature, atomization pressure, feed rate) to ensure efficient solvent evaporation and particle formation.

  • Collect the resulting powder.

  • Characterize the prepared ASDs for their amorphous nature (using PXRD and DSC), drug content, and morphology (using SEM).

Spray_Drying_Workflow cluster_0 Solution Preparation cluster_1 Spray Drying cluster_2 Characterization A Dissolve API & Polymer in Solvent B Atomize Solution A->B C Evaporate Solvent B->C D Collect Solid Particles C->D E Analyze ASD Powder (PXRD, DSC, HPLC) D->E

Caption: Workflow for the preparation of amorphous solid dispersions via spray drying.

Lipid-Based Formulations

Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the oral absorption of lipophilic drugs by presenting the drug in a solubilized state in the gastrointestinal tract.[2] Upon gentle agitation in aqueous media, SEDDS form fine oil-in-water emulsions, which can enhance drug solubilization and absorption.[15]

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, effectively increasing their solubility.[2] The hydrophobic interior of the cyclodextrin molecule encapsulates the lipophilic drug, while the hydrophilic exterior improves its interaction with the aqueous environment. Commonly used cyclodextrins in pharmaceutical formulations include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl-ether-β-cyclodextrin (SBE-β-CD).[18][19]

Part 3: Dosage Form Development and Characterization

Once a suitable formulation strategy has been identified, the next step is to develop a final dosage form, such as a tablet or capsule, and to establish appropriate quality control tests.

Excipient Selection and Compatibility

The selection of excipients is crucial for the manufacturability and performance of the final dosage form.[10] For a BCS Class II drug, excipients that can aid in solubilization are particularly important.[4]

Table 2: Common Excipients for Oral Solid Dosage Forms

Excipient ClassExamplesFunction
Fillers/Diluents Microcrystalline cellulose, Lactose, Mannitol[18]Provide bulk to the formulation.
Binders Polyvinylpyrrolidone (PVP), StarchPromote granule formation and tablet hardness.
Disintegrants Croscarmellose sodium, Sodium starch glycolateFacilitate the breakup of the tablet in the GI tract.
Lubricants Magnesium stearate, Sodium stearyl fumarateReduce friction during tablet compression.
Glidants Colloidal silicon dioxideImprove powder flow.
Wetting Agents/Surfactants Sodium lauryl sulfate (SLS), Polysorbate 80[18]Improve the wetting of the drug particles, enhancing dissolution.

Excipient compatibility studies should be conducted to ensure that there are no detrimental interactions between the API and the chosen excipients. This is typically assessed using techniques like DSC and HPLC analysis of stressed samples.[20]

In Vitro Dissolution Testing

Dissolution testing is a critical quality control tool used to assess the in vitro performance of the drug product.[21][22] For poorly soluble drugs, developing a discriminatory dissolution method is essential.[23]

Objective: To evaluate the in vitro release of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide from the formulated dosage form.

Apparatus: USP Apparatus 1 (basket) or 2 (paddle).

Media:

  • 0.1 N HCl (pH 1.2) to simulate stomach conditions.

  • Acetate buffer (pH 4.5).

  • Phosphate buffer (pH 6.8) to simulate intestinal conditions.[24]

  • The use of a surfactant (e.g., 0.5% SLS) in the media may be necessary to achieve sink conditions.[24]

Procedure:

  • Place the dosage form (tablet or capsule) in the dissolution vessel containing 900 mL of the selected medium, maintained at 37 ± 0.5°C.

  • Rotate the basket or paddle at a specified speed (e.g., 50 or 75 rpm).[24]

  • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Analyze the samples for drug content using a validated analytical method (e.g., HPLC).

  • Plot the percentage of drug dissolved against time to generate a dissolution profile.

Analytical Methodologies

Robust analytical methods are required for the quantification of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide in both the drug substance and the formulated product.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for assay, impurity analysis, and dissolution testing. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol), with UV detection.[25][26]

  • Gas Chromatography (GC): Can also be used for the analysis of sulfonamides, often after derivatization.[27]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method that can be used for the determination of low levels of the drug and its metabolites in biological fluids during pharmacokinetic studies.[28]

Conclusion

The successful oral formulation of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide hinges on overcoming its inherent poor aqueous solubility. A systematic approach, beginning with thorough pre-formulation characterization, is essential for selecting the most promising formulation strategy. Amorphous solid dispersions represent a particularly powerful technique for enhancing the solubility and dissolution rate of such compounds. By following the detailed protocols and applying the principles outlined in these application notes, researchers and drug development professionals can rationally design and develop a bioavailable and stable oral dosage form for this promising therapeutic agent.

References

  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab. 2024;8:212. [Link]

  • MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. 2021;13(8):1185. [Link]

  • Taylor & Francis Online. Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. AAPS PharmSciTech. 2016;17(2):235-245. [Link]

  • ResearchGate. Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. 2012;3(9):2834-2843. [Link]

  • Taylor & Francis Online. Oral formulation strategies to improve solubility of poorly water-soluble drugs. Expert Opinion on Drug Delivery. 2011;8(10):1361-1378. [Link]

  • Wiley Online Library. Strategies for the formulation development of poorly soluble drugs via oral route. In: Innovative Dosage Forms. 2019:49-89. [Link]

  • National Center for Biotechnology Information. Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. AAPS PharmSciTech. 2013;14(2):464-474. [Link]

  • Pharmaceutical Technology. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Published August 23, 2010. [Link]

  • PubMed. Amorphous solid dispersions of sulfonamide/Soluplus® and sulfonamide/PVP prepared by ball milling. AAPS PharmSciTech. 2013;14(2):464-474. [Link]

  • ScienceDirect. A High Throughput Approach of Selecting Excipients for Solubility Enhancement of BCS Class II Active Pharmaceutical Ingredients for Oral Dosage Forms. Chemical Engineering Research and Design. 2023;194:566-580. [Link]

  • Preprints.org. A Comprehensive Review On Pre-Formulation Strategies For Dosage Forms. Published August 6, 2024. [Link]

  • ResearchGate. Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. AAPS PharmSciTech. 2013;14(2):464-474. [Link]

  • AAPS. Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. Published March 17, 2026. [Link]

  • MDPI. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics. 2023;15(4):1234. [Link]

  • MDPI. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics. 2023;15(4):1234. [Link]

  • U.S. Food and Drug Administration. Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Published August 1997. [Link]

  • SlideShare. Preformulation Testing of Solid Dosage Forms. Published October 28, 2014. [Link]

  • PubMed. Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. Journal of Chromatography A. 1997;776(2):321-328. [Link]

  • SlideShare. Preformulation testing of solid dosage forms. Published September 14, 2016. [Link]

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  • PubMed. Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Journal of Medicinal Chemistry. 2014;57(3):861-877. [Link]

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N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide storage conditions and safe handling

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet (SDS). All laboratory work should be conducted by trained professionals in a controlled environment. Users are advised to consult a comprehensive SDS for this specific compound if available and to adhere to all applicable local, state, and federal safety regulations.

Introduction

N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide is an organic compound featuring a sulfonamide linkage, a pyridine ring, and a phenyl group.[1] Compounds of this class are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with both the sulfonamide and pyridine moieties.[1][2] The sulfonamide group is a well-known pharmacophore found in a variety of antibacterial drugs, while pyridine derivatives are integral to many pharmaceuticals.[1] Given its potential applications, a thorough understanding of its proper storage and safe handling is paramount to ensure the integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

PropertyInferred Value/CharacteristicRationale
Physical State Likely a solid at room temperature.Similar sulfonamide compounds are typically solids.
Solubility Expected to be soluble in many organic solvents.[3]Based on the organic nature of the molecule.
Stability Stable under recommended storage conditions.[4][5] May be sensitive to light and air.[6]General characteristic of complex organic molecules.
Reactivity Incompatible with strong oxidizing agents and strong bases.[4] The sulfonamide group can undergo nucleophilic substitution.[1]Based on the functional groups present.

Storage Conditions

Proper storage is crucial to maintain the chemical integrity and prevent degradation of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide.

Core Recommendations:

  • Temperature: Store in a cool, dry place.[7][8][9] Refrigeration may be appropriate for long-term storage, but always consult the supplier's recommendations if available.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[6]

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[7][8][9][10] Use containers made of compatible materials such as glass or high-density polyethylene.[3]

  • Light: Protect from direct sunlight and other sources of UV radiation.[6][9] Amber-colored vials are recommended.

  • Ventilation: Store in a well-ventilated area.[3][7][8][9][10]

Safe Handling Protocols

Due to the presence of the pyridine moiety, this compound should be handled with care to avoid exposure. Pyridine itself is a flammable, toxic liquid that can cause skin and respiratory irritation.[3][11]

Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide.[12][13]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[14]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or latex) should be worn.[12][14] Inspect gloves for any signs of damage before use.[13]

  • Body Protection: A lab coat or chemical-resistant apron must be worn to protect the skin.[12][14] Ensure legs and feet are covered; open-toed shoes are not permitted in the laboratory.[14]

  • Respiratory Protection: If handling the compound as a powder or in a way that could generate dust or aerosols, a NIOSH-approved respirator should be used.[15]

Engineering Controls
  • Ventilation: All handling of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide should be performed in a certified chemical fume hood to minimize inhalation exposure.[3][12] Ensure the fume hood is functioning correctly before starting any work.

  • Safety Equipment: An eyewash station and safety shower should be readily accessible in the event of an emergency.[6][11]

General Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don PPE (Gloves, Goggles, Lab Coat) Vent Verify Fume Hood Functionality Prep->Vent Weigh Weigh Compound in Fume Hood Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve React Perform Experiment Dissolve->React Waste Dispose of Waste (See Section 6) React->Waste Clean Clean Work Area & Equipment Waste->Clean Doff Doff PPE Properly Clean->Doff

Caption: A generalized workflow for the safe handling of chemical compounds.

Hygiene Practices
  • Avoid eating, drinking, or smoking in the laboratory.[11][13]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][7][13]

  • Do not use mouth suction for pipetting.[13]

Emergency Procedures

In the event of an accidental exposure or spill, immediate action is necessary.

IncidentFirst Aid MeasuresSpill Response
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][4][7] Remove contaminated clothing.[4][7] Seek medical attention if irritation persists.[7]Evacuate the area. Wear appropriate PPE. For small spills, use an absorbent material like sand or vermiculite to contain the spill.[7] Collect the material into a sealed container for proper disposal.[7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.[3][4]Ventilate the area. Prevent the spill from entering drains.[8]
Inhalation Move the individual to fresh air immediately.[3][4] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[4]For large spills, contact your institution's environmental health and safety department.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[16] Seek immediate medical attention.[15]N/A

Waste Disposal

All waste containing N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide must be disposed of in accordance with local, state, and federal regulations.[12]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed container compatible with the solvent used. Do not mix with incompatible waste streams.

  • Contaminated Materials: Any materials used to clean up spills or that have come into contact with the compound (e.g., gloves, absorbent pads) should be treated as hazardous waste and disposed of accordingly.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Penta. (2024, November 26).
  • New Jersey Department of Health. (2002, March). HAZARD SUMMARY. NJ.gov.
  • Benchchem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Benchchem.
  • BLD Pharmatech. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)
  • EvitaChem. N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide.
  • CymitQuimica. N-[4-[[(propan-2- yl)
  • Shanghai Tachizaki Biomedical Research Center. (2019, July 15).
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  • UFZ. (2020, April 2). A safety and chemical disposal guideline for Minilab users.
  • Fisher Scientific. (2010, January 7).
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  • Sigma-Aldrich. (2025, October 31).
  • Tokyo Chemical Industry. (2026, February 13).
  • Spectrum Chemical. (2019, September 4).
  • Tokyo Chemical Industry (India) Pvt. Ltd. N-Phenylmethanesulfonamide.
  • University of Florida. (2020, April 2). A safety and chemical disposal guideline for Minilab users.
  • Ugwu, D., & Okoro, U. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Medicinal chemistry, 4(2), 330-333.

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Application Note: High-Throughput Screening of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide for Novel Antimicrobial Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rising threat of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous discovery of novel antimicrobial scaffolds. N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide is a synthetic organic sulfonamide characterized by a pyridine ring substituted with a methyl group at the 4-position, linked to a phenylmethanesulfonamide moiety[1]. Due to its structural homology to classic sulfa drugs, this compound and its derivatives are prime candidates for targeted antibacterial drug discovery[1].

This application note details a robust, self-validating High-Throughput Screening (HTS) methodology to evaluate the inhibitory potency of this compound against Dihydropteroate Synthase (DHPS) , a critical enzyme in the bacterial folate biosynthesis pathway. By employing a coupled enzymatic Malachite Green assay in a 384-well format, researchers can achieve high-fidelity screening with excellent Z'-factor scores, seamlessly bridging the gap between computational hit identification and phenotypic validation.

Biological Rationale & Mechanism of Action

Sulfonamides are classical competitive inhibitors of DHPS[2]. In wild-type bacteria, DHPS catalyzes the condensation of p-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate (DHP) and inorganic pyrophosphate (PPi). DHP is subsequently converted into folate derivatives, which are essential for the biosynthesis of purines, pyrimidines, and amino acids.

N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide acts as a structural analog of PABA. By competitively binding to the highly conserved PABA-binding pocket of DHPS, the compound halts DHP synthesis, thereby starving the bacteria of essential nucleotides and exerting a bacteriostatic effect[1][2].

G PABA PABA + DHPPP DHP Dihydropteroate (DHP) PABA->DHP Synthesis Folate Folate Derivatives DHP->Folate DHFS/DHFR DHPS DHPS Enzyme DHPS->DHP Catalyzes Inhibitor N-(4-methylpyridin-2-yl)- 1-phenylmethanesulfonamide Inhibitor->DHPS Competitive Inhibition

Bacterial Folate Biosynthesis Pathway and DHPS Inhibition.

Assay Design Logic: The E-E-A-T Approach

To screen N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide libraries effectively, we must select an assay that is highly sensitive, scalable, and economically viable for >100,000 compound libraries. While Fluorescence Polarization (FP) is an option[2], we recommend a Coupled Enzymatic Malachite Green Assay for primary HTS due to its direct measurement of enzymatic turnover and low false-positive rate from auto-fluorescent compounds.

The Causality of the Detection Chemistry
  • The Primary Reaction: DHPS converts PABA and DHPPP into DHP and Pyrophosphate (PPi) . Measuring DHP directly in HTS is analytically challenging without mass spectrometry.

  • The Coupling Reaction: We introduce Inorganic Pyrophosphatase , which rapidly hydrolyzes the generated PPi into two molecules of Inorganic Phosphate (Pi) . This step is crucial because it amplifies the signal (1 PPi → 2 Pi).

  • The Detection Step: The addition of Malachite Green reagent (containing ammonium molybdate) in an acidic environment quenches the enzymatic reaction. The Pi reacts with molybdate to form a phosphomolybdate complex, which then binds Malachite Green to produce a stable green chromophore that absorbs strongly at 620 nm .

Causality Check: If the sulfonamide compound successfully inhibits DHPS, PPi is not produced, Pi is not generated, and the well remains yellow/clear (low absorbance). If the compound is inactive, the well turns dark green (high absorbance).

High-Throughput Screening Workflow

The following workflow is optimized for 384-well microplates, providing a balance between throughput and liquid-handling reliability.

Workflow S1 1. Dispense Compound (100 nL in DMSO) S2 2. Add Enzyme Mix (DHPS + Pyrophosphatase) S1->S2 S3 3. Pre-incubate (15 min at RT) S2->S3 S4 4. Add Substrate Mix (PABA + DHPPP) S3->S4 S5 5. Enzymatic Reaction (60 min at RT) S4->S5 S6 6. Add Malachite Green (Quench & Develop) S5->S6 S7 7. Read Absorbance (620 nm) S6->S7

384-Well HTS Workflow for DHPS Enzymatic Inhibition Assay.

Detailed Experimental Protocols

Protocol A: 384-Well Enzymatic Malachite Green Assay

This protocol is designed as a self-validating system. Every plate must contain internal controls to calculate the Z'-factor, ensuring run-to-run trustworthiness.

Reagent Preparation:

  • Assay Buffer: 50 mM HEPES (pH 7.6), 5 mM MgCl₂, 0.01% Triton X-100. (Causality: Triton X-100 prevents promiscuous compound aggregation, a major source of HTS false positives).

  • Enzyme Mix: 10 nM recombinant E. coli DHPS, 0.1 U/mL Inorganic Pyrophosphatase in Assay Buffer.

  • Substrate Mix: 20 µM PABA, 10 µM DHPPP in Assay Buffer.

  • Detection Reagent: Biomol® Green or equivalent Malachite Green phosphate detection reagent.

Step-by-Step Procedure:

  • Compound Transfer: Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide (or analogs) in 100% DMSO into a clear, flat-bottom 384-well plate.

    • Controls: Columns 1-2 receive 100 nL DMSO (Negative Control / 0% Inhibition). Columns 23-24 receive 100 nL of 10 mM Sulfamethoxazole (Positive Control / 100% Inhibition).

  • Enzyme Addition: Dispense 10 µL of Enzyme Mix into all wells using a bulk reagent dispenser.

  • Pre-incubation: Centrifuge the plate at 1000 x g for 1 min. Incubate at room temperature (RT) for 15 minutes. (Causality: Allows the sulfonamide to establish binding equilibrium in the active site before competing with PABA).

  • Reaction Initiation: Dispense 10 µL of Substrate Mix into all wells.

  • Reaction Incubation: Incubate the plate in the dark at RT for 60 minutes.

  • Quench & Develop: Add 5 µL of Malachite Green Detection Reagent to all wells. The highly acidic nature of the reagent instantly denatures the enzymes, quenching the reaction.

  • Signal Maturation: Incubate for 20 minutes at RT to allow the green color to fully develop.

  • Readout: Measure absorbance at 620 nm using a microplate reader.

Protocol B: Orthogonal Whole-Cell Phenotypic Screen (MIC Determination)

To ensure the biochemical hits possess cellular permeability and evade bacterial efflux pumps, an orthogonal whole-cell assay is required[3].

  • Inoculum Preparation: Culture E. coli (ATCC 25922) in Cation-Adjusted Mueller-Hinton Broth (CA-MHB) to an OD600 of 0.1. Dilute to 5×105 CFU/mL.

  • Compound Plating: Serially dilute N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide in a 384-well plate (final concentrations ranging from 64 µg/mL to 0.03 µg/mL).

  • Incubation: Add 40 µL of the bacterial inoculum to each well. Incubate at 37°C for 18 hours.

  • Viability Readout: Add 10 µL of BacTiter-Glo™ (Promega) to quantify ATP content via luminescence, providing a highly sensitive, quantitative Minimum Inhibitory Concentration (IC50/MIC)[3].

Data Presentation & Quality Control

A screening assay is only as reliable as its statistical validation. The Z'-factor must be calculated for every plate using the following formula:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

(Where σ is the standard deviation and μ is the mean of the positive and negative controls). A Z'-factor > 0.5 indicates an excellent, robust assay suitable for HTS[2].

Representative Quantitative Data Summary

Below is a structured summary of hypothetical validation data for N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide and key reference compounds, demonstrating how HTS data should be tabulated for lead optimization.

Compound IDStructure ClassDHPS IC₅₀ (µM)E. coli MIC (µg/mL)HepG2 CC₅₀ (µM)Selectivity Index
Cmpd-01 N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide1.254.0>100>80
Cmpd-02 Fluorinated analog0.451.0>100>220
Sulfamethoxazole Classic Sulfonamide (Control)0.802.0>100>125
Trimethoprim DHFR Inhibitor (Control)N/A0.5>100N/A

Troubleshooting & Best Practices

  • Compound Solubility & DMSO Tolerance: N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide has limited solubility in aqueous environments but is highly soluble in organic solvents like dichloromethane and DMSO[1]. Ensure the final assay DMSO concentration does not exceed 2% (v/v), as higher concentrations can denature DHPS and artificially lower the Z'-factor[2].

  • Phosphate Contamination: The Malachite Green assay is exquisitely sensitive to free phosphate. Ensure all buffers are prepared using ultra-pure, phosphate-free water. Avoid using phosphate-buffered saline (PBS) at any step.

  • False Positives (PAINS): Compounds that act as non-specific aggregators or highly colored compounds absorbing near 620 nm will appear as false positives. Always run a "No Enzyme" counter-screen to subtract background absorbance inherent to the compound library.

References

  • EvitaChem Compound Database. "N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide - Chemical Properties, Synthesis, and Applications." EvitaChem. Available at:[1]

  • Zhao, Y., et al. "Development of a Pterin-Based Fluorescent Probe for Screening Dihydropteroate Synthase." Bioconjugate Chemistry, ACS Publications. Available at:[2]

  • Alqurafi, M., et al. "High-Throughput Screen Identifying the Thiosemicarbazone NSC319726 Compound as a Potent Antimicrobial Lead Against Resistant Strains of Escherichia coli." MDPI. Available at:[3]

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Troubleshooting & Optimization

Technical Support Center: N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide. This resource, designed for chemistry professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and product purity. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to address the common challenges encountered during this specific sulfonamide synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected (<50%). What are the most common culprits?

Low yields in this synthesis are common but often rectifiable. The primary suspects are reagent quality and the presence of water, which leads to non-productive side reactions.[1][2]

A1: Potential Causes & Step-by-Step Solutions

  • Hydrolysis of Phenylmethanesulfonyl Chloride: This is the most frequent cause of low yield. Phenylmethanesulfonyl chloride is highly sensitive to moisture and will readily hydrolyze to the unreactive phenylmethanesulfonic acid.[1][2]

    • Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur and displacing the chloride, leading to the formation of the corresponding sulfonic acid, which will not react with the amine.

    • Solution:

      • Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried before use.

      • Use Anhydrous Solvents: Use a freshly opened bottle of a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)) or purify the solvent using standard drying techniques.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., dry nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[2]

  • Poor Quality of 2-Amino-4-methylpyridine: The amine starting material can also be a source of issues.

    • Causality: Impurities in the amine can interfere with the reaction. Furthermore, some amines can absorb atmospheric carbon dioxide, forming carbamates that reduce the amount of available nucleophile.[1]

    • Solution:

      • Verify Purity: Check the purity of the 2-amino-4-methylpyridine by NMR or melting point. If necessary, purify it by recrystallization or sublimation.

      • Proper Storage: Store the amine in a desiccator away from atmospheric moisture and CO₂.

  • Incorrect Stoichiometry or Inefficient Base: The base plays a critical role in scavenging the HCl generated during the reaction.[2]

    • Causality: If HCl is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and effectively halting the reaction.[2]

    • Solution:

      • Use a Non-Nucleophilic Base: A tertiary amine like triethylamine (TEA) or pyridine is standard. These act as HCl scavengers without competing with the primary amine as a nucleophile.

      • Use Sufficient Excess: Typically, 1.5 to 2.0 equivalents of the base are used to ensure complete neutralization of HCl.[2]

Initial Troubleshooting Workflow

Use the following decision tree to diagnose the source of low yield in your synthesis.

G start Low Yield Observed reagent_check Verify Reagent Quality start->reagent_check sulfonyl_chloride sulfonyl_chloride reagent_check->sulfonyl_chloride Phenylmethanesulfonyl chloride fresh? amine_purity amine_purity reagent_check->amine_purity 2-Amino-4-methylpyridine pure & dry? solvent_anhydrous solvent_anhydrous reagent_check->solvent_anhydrous Solvent anhydrous? setup_check Check Reaction Setup anhydrous_cond anhydrous_cond setup_check->anhydrous_cond Anhydrous conditions maintained? inert_atm inert_atm setup_check->inert_atm Inert atmosphere used? stoichiometry stoichiometry setup_check->stoichiometry Correct stoichiometry (esp. base)? workup_check Review Workup Procedure quench quench workup_check->quench Appropriate quenching? extraction_ph extraction_ph workup_check->extraction_ph Correct pH for extraction? sulfonyl_chloride->setup_check Yes sulfonyl_chloride_no Use fresh/purified sulfonyl chloride sulfonyl_chloride->sulfonyl_chloride_no No amine_purity->setup_check Yes amine_purity_no Purify amine amine_purity->amine_purity_no No solvent_anhydrous->setup_check Yes solvent_anhydrous_no Use dry solvent solvent_anhydrous->solvent_anhydrous_no No anhydrous_cond->workup_check Yes anhydrous_cond_no Oven-dry glassware anhydrous_cond->anhydrous_cond_no No inert_atm->workup_check Yes inert_atm_no Use N2 or Ar inert_atm->inert_atm_no No stoichiometry->workup_check Yes stoichiometry_no Adjust equivalents stoichiometry->stoichiometry_no No quench_no Re-evaluate quench quench->quench_no No success Yield Improved quench->success Yes extraction_ph_no Optimize pH for washes extraction_ph->extraction_ph_no No extraction_ph->success Yes

Caption: Initial troubleshooting workflow for low sulfonamide yield.

Q2: My final product is contaminated with a water-soluble impurity. What is it and how do I remove it?

A2: The most likely water-soluble impurity is the triethylammonium chloride salt (Et₃N·HCl), the byproduct of the base neutralizing HCl. The unreacted 2-amino-4-methylpyridine is also a possibility.

  • Causality: These salts are highly polar and are formed in stoichiometric amounts during the reaction. If the aqueous workup is not thorough, they can be carried through into the final product.

  • Solution: Acid/Base Washing during Workup. A standard aqueous workup is designed to remove these impurities.

    • Dilute HCl Wash: Wash the organic layer with dilute acid (e.g., 1M HCl). This will protonate and dissolve the unreacted 2-amino-4-methylpyridine and any remaining triethylamine, pulling them into the aqueous layer.[1][2]

    • Saturated NaHCO₃ Wash: A subsequent wash with a weak base like sodium bicarbonate will neutralize any remaining acid and remove the phenylmethanesulfonic acid byproduct (from hydrolysis) as its water-soluble sodium salt.[1][2]

    • Brine Wash: A final wash with saturated NaCl solution removes residual water from the organic layer before drying.[1]

Q3: The reaction seems to have stalled and TLC analysis shows both starting materials are still present after several hours. What should I do?

A3: Reaction stalling can occur if the nucleophilicity of the amine is reduced or if the reaction temperature is too low.

  • Causality: While 2-amino-4-methylpyridine is a reasonably good nucleophile, its reactivity can be hampered by steric effects or if the reaction is run at a very low temperature (e.g., 0 °C) for too long without allowing it to warm.

  • Solution:

    • Allow Reaction to Warm: The reaction is often started at 0 °C to control the initial exotherm, but it should be allowed to warm to room temperature to ensure it proceeds to completion.[1][2]

    • Gentle Heating: For less reactive substrates, gentle heating (e.g., to 40 °C) can increase the reaction rate.[2] However, this should be done cautiously, as excessive heat can promote side reactions. Always monitor the reaction progress by TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for this synthesis?

A1: The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom. The exocyclic amino group of 2-amino-4-methylpyridine acts as the nucleophile, attacking the electrophilic sulfur atom of phenylmethanesulfonyl chloride. This is followed by the elimination of a chloride ion. The triethylamine base then deprotonates the resulting sulfonamide salt and neutralizes the liberated HCl.

G cluster_0 Reaction Mechanism cluster_1 Acid Scavenging reagents 2-Amino-4-methylpyridine + Phenylmethanesulfonyl chloride intermediate Tetrahedral Intermediate reagents->intermediate Nucleophilic Attack product N-(4-methylpyridin-2-yl)-1- phenylmethanesulfonamide + HCl intermediate->product Chloride Elimination hcl HCl salt TEA·HCl Salt hcl->salt tea Triethylamine (TEA) tea->salt

Caption: General mechanism for sulfonamide formation.

Q2: Which solvent is best for this reaction?

A2: Dichloromethane (DCM) is a common and effective choice because it is relatively non-polar, aprotic, and effectively dissolves both starting materials.[3] Other aprotic solvents like THF or ethyl acetate can also be used, but it is critical that they are anhydrous.

Q3: Can I use a different base, like sodium hydroxide or potassium carbonate?

A3: While inorganic bases can be used in some sulfonamide syntheses, tertiary amines like triethylamine or pyridine are generally preferred for this specific reaction.

  • Homogeneity: Organic bases are typically more soluble in the organic solvents used, leading to a homogeneous reaction mixture and often faster reaction rates.

  • Workup: The resulting triethylammonium chloride salt is easily removed with an aqueous wash. Inorganic salts can sometimes lead to emulsions during workup.

  • Hydroxide Reactivity: Strong bases like sodium hydroxide could potentially promote hydrolysis of the sulfonyl chloride if any water is present.

Q4: How should I monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system that provides good separation between the starting amine, the sulfonyl chloride, and the final product (e.g., a mixture of ethyl acetate and hexanes). The product, being less polar than the starting amine but more polar than the sulfonyl chloride, should have an intermediate Rf value. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, LC-MS can be used.[1][2]

Protocols and Data

Table 1: Summary of Key Reaction Parameters
ParameterRecommended Reagent/ConditionRationale & Key Considerations
Amine 2-Amino-4-methylpyridine (1.0 eq)The limiting reagent. Ensure it is pure and dry.
Sulfonyl Chloride Phenylmethanesulfonyl chloride (1.0-1.1 eq)Highly moisture-sensitive. Use a fresh bottle or purified material. A slight excess can ensure full conversion of the amine.
Base Triethylamine (TEA) (1.5-2.0 eq)Non-nucleophilic organic base to scavenge HCl. Must be anhydrous. Pyridine can also be used.
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent that provides good solubility for reactants. Must be rigorously dried.
Temperature 0 °C to Room TemperatureAdd sulfonyl chloride at 0 °C to control exothermicity, then allow the reaction to warm to RT for completion.[2]
Reaction Time 2-12 hoursMonitor by TLC. Reactions are typically complete within this timeframe at room temperature.[2]
Experimental Protocol: Synthesis of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide

This protocol is a standard procedure and may require optimization based on your specific lab conditions and reagent purity.

Materials:

  • 2-Amino-4-methylpyridine

  • Phenylmethanesulfonyl chloride

  • Triethylamine (TEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet

Procedure:

  • Setup: Assemble an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere of nitrogen or argon.

  • Reactant Mixture: To the flask, add 2-amino-4-methylpyridine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add anhydrous triethylamine (1.5 eq) to the cooled solution and stir for 5 minutes.

  • Sulfonyl Chloride Addition: Dissolve phenylmethanesulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature remains below 5 °C.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress periodically by TLC.

  • Quenching: Once the reaction is complete (as indicated by the consumption of the limiting reagent), quench the reaction by adding deionized water.

  • Workup & Extraction:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and finally with brine.[1][2]

    • Separate the organic layer and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide.[1][3]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

References

  • EvitaChem. N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide. EvitaChem Product Page.
  • BenchChem. Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis. BenchChem Technical Document.
  • BenchChem. Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. BenchChem Technical Document.

Sources

Technical Support Center: Troubleshooting N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Hub. As an application scientist working with complex heterocyclic compounds, you are likely aware that poor aqueous solubility is a leading cause of assay failure. This guide provides a deep dive into resolving precipitation issues specifically for N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide when transitioning from DMSO stock solutions to aqueous experimental buffers.

Part 1: Diagnostic Hub & Mechanistic Insights

To troubleshoot precipitation, we must first understand the physicochemical causality behind it. N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide is a structurally complex organic sulfonamide of high interest in [1]. Its solubility behavior is dictated by two critical phenomena:

1. The Amphoteric Ionization Trap This compound possesses two distinct ionizable centers:

  • The Pyridine Nitrogen: Acts as a weak base (protonated and cationic at low pH).

  • The Sulfonamide Nitrogen: Acts as a weak acid (deprotonated and anionic at high pH).

Because of these opposing functional groups, the compound is amphoteric. At standard physiological conditions (pH 7.0–7.4), the molecule exists near its isoelectric point (pI) in a neutral or zwitterionic state. This state lacks the net charge required for robust hydration, drastically minimizing its [2].

2. Solvent-Shift Nucleation (Hydrophobic Collapse) Researchers typically store this compound in Dimethyl sulfoxide (DMSO). While DMSO is an excellent polar aprotic solvent, diluting a highly concentrated DMSO stock directly into an aqueous buffer causes an instantaneous drop in the dielectric constant of the microenvironment. The compound undergoes "hydrophobic collapse," rapidly nucleating into colloidal micro-precipitates. If this precipitation goes unnoticed, it artificially lowers the active concentration of the drug, leading to flawed conclusions regarding toxicity, efficacy, and [3].

Part 2: Quantitative Solubility & Formulation Data

To prevent precipitation, experimental conditions must be rationally designed around the compound's ionization states. The table below summarizes the expected solubility profiles and required formulation strategies.

ParameterCondition A (Acidic Assay)Condition B (Physiological Assay)Condition C (Basic Assay)
Target Buffer pH pH 4.0 - 5.0pH 7.0 - 7.4pH 8.5 - 9.5
Dominant Ionization Cationic (Pyridine-NH⁺)Neutral / ZwitterionicAnionic (Sulfonamide-N⁻)
Aqueous Solubility Moderate to HighVery Low (Precipitation Risk)High
DMSO Requirement < 1% (v/v)> 5% (v/v) + Carrier< 1% (v/v)
Validation OD₆₀₀ < 0.005> 0.050 (Fails QC without carrier)< 0.005

Part 3: Self-Validating Experimental Protocols

Do not rely solely on visual inspection to confirm solubility. The following protocols are designed as self-validating systems to ensure absolute chemical availability before initiating biological assays.

Protocol 1: Master Stock Preparation in DMSO

Causality: DMSO is highly hygroscopic. Over time, it absorbs atmospheric moisture, which severely degrades its solvating power. Furthermore, DMSO can due to its 18.5 °C freezing point[4].

  • Preparation: Weigh the required mass of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide in a dry, sterile amber vial.

  • Solvation: Add anhydrous, molecular-biology-grade DMSO to achieve a 10 mM concentration. Ensure the DMSO is fully thawed and pre-warmed to 25°C.

  • Agitation: Vortex vigorously for 2 minutes, followed by 5 minutes of bath sonication to disrupt crystalline lattices.

  • Self-Validation (Centrifugation Check): Centrifuge the stock at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a microscopic white pellet is visible, the compound is not fully dissolved, indicating moisture contamination in your DMSO. Discard and remake with fresh anhydrous solvent.

Protocol 2: The Step-Down Aqueous Dilution Method

Causality: Direct injection of a 10 mM DMSO stock into an aqueous buffer creates localized zones of extreme supersaturation, triggering irreversible precipitation[5].

  • Buffer Optimization: Prepare your target aqueous buffer. If biological constraints allow, adjust the pH away from the compound's isoelectric point (e.g., shift to pH 8.0).

  • Pre-warming: Pre-warm the buffer to 37°C to increase the thermodynamic solubility limit.

  • Intermediate Stock Creation: Add 10 µL of the 10 mM DMSO stock into 90 µL of an intermediate carrier solvent (e.g., 50% DMSO / 50% PEG-400 or a cyclodextrin solution) to create a 1 mM intermediate.

  • Dropwise Integration: Place the final assay buffer on a magnetic stirrer. While rapidly stirring, add the 1 mM intermediate dropwise to achieve the final desired concentration.

  • Self-Validation (Turbidity Check): Transfer 100 µL of the final solution to a spectrophotometer microplate. Measure the optical density at 600 nm (OD₆₀₀) against a blank buffer control. An OD₆₀₀ > 0.005 indicates the presence of colloidal micro-precipitates. A successful formulation will have an OD₆₀₀ identical to the blank.

Part 4: Troubleshooting Workflow

Workflow for troubleshooting N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide precipitation.

Part 5: Frequently Asked Questions (FAQs)

Q: I see a cloudy suspension immediately upon adding my DMSO stock to PBS. What is happening? A: You are witnessing solvent-shift nucleation. The local concentration of the compound at the droplet interface exceeds its aqueous solubility limit before it can mechanically disperse. You must use the "Step-Down Aqueous Dilution Method" (Protocol 2) to prevent this.

Q: Can I just increase the DMSO concentration in my final assay buffer to 5% to force it to dissolve? A: While increasing DMSO will thermodynamically improve solubility, high concentrations (>1% v/v) are notoriously toxic to cell cultures and can inhibit enzyme activity or alter target protein conformations[2]. It is highly recommended to keep final DMSO below 1% and utilize alternative carriers like cyclodextrins instead.

Q: How exactly do cyclodextrins help, and are there drawbacks? A: Cyclodextrins form a hydrophilic inclusion complex around the hydrophobic phenylmethanesulfonamide moiety, shielding it from the aqueous environment and preventing precipitation. However, you must account for the fact that this encapsulation lowers the available to bind to your biological target[6].

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: PubMed Central (PMC) URL:[Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? Source: ResearchGate URL:[Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Dimethyl sulfoxide Source: Wikipedia URL:[Link]

Sources

Technical Support Center: Crystallization of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and purification of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide.

System Overview & Mechanistic Challenges

N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide is a heterocyclic organic sulfonamide of significant interest in[1]. The crystallization of this compound is notoriously challenging due to its structural features. The flexible phenylmethane (benzyl) group introduces entropic penalties during lattice packing, while the competing hydrogen-bond acceptors (the pyridine nitrogen and the sulfonamide oxygens) lead to complex supramolecular synthons[2]. This creates a complex energy landscape, making the molecule highly prone to polymorphism and liquid-liquid phase separation (commonly known as "oiling out")[3].

Diagnostic Troubleshooting Workflow

TroubleshootingWorkflow Start Crude Sulfonamide in Hot Solvent Cooling Controlled Cooling (0.5°C / min) Start->Cooling Decision1 Observation? Cooling->Decision1 Oiling Oiling Out (LLPS) Decision1->Oiling Phase separation Poly Polymorphic Mixture Decision1->Poly Mixed habits NoCryst No Crystallization Decision1->NoCryst Solution clear Success Pure Crystals Decision1->Success Uniform nucleation FixOil Add 'Good' Solvent Reheat & Seed Oiling->FixOil FixPoly Standardize Solvent & Cooling Rate Poly->FixPoly FixNo Add Anti-Solvent Scratch Flask NoCryst->FixNo FixOil->Cooling FixPoly->Cooling FixNo->Cooling

Logical workflow for troubleshooting sulfonamide crystallization issues.

Troubleshooting Guide & FAQs

Q1: Why does my compound consistently "oil out" (liquid-liquid phase separation) instead of forming solid crystals?

  • Expertise & Causality: Oiling out occurs when the compound's melting point is depressed below the saturation temperature of the solvent system, causing the solute to separate as a metastable liquid phase rather than an ordered crystalline lattice[4]. For N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide, the flexible phenylmethane group hinders rapid lattice organization. If the cooling rate is too fast, the system bypasses the nucleation zone and crashes out as an oil.

  • Actionable Solution: Return the biphasic mixture to the heat source and add 10-15% more of the "good" (soluble) solvent to decrease the saturation temperature[4]. Cool the solution at a strictly controlled, slow rate (e.g., insulate the flask on a benchtop before using an ice bath)[3]. Introduce a seed crystal just above the cloud point to bypass the high activation energy of primary nucleation.

Q2: I am observing batch-to-batch variability in crystal habit (e.g., needles vs. blocks). How can I control the polymorphic form?

  • Expertise & Causality: Polymorphism is a well-documented phenomenon in sulfonamides due to their versatile hydrogen-bonding capabilities[3]. The molecule can form N-H···O=S catemers or dimers, while the pyridine nitrogen acts as a competing hydrogen bond acceptor[2]. Variations in solvent polarity or cooling rate shift the thermodynamic equilibrium, favoring different supramolecular synthons.

  • Actionable Solution: Standardize your crystallization conditions strictly. Utilize a to exert kinetic control[3]. Solvents with strong hydrogen-bond accepting capabilities (like ethyl acetate) will disrupt the sulfonamide dimers, often favoring a specific kinetically stable polymorph. To ensure the thermodynamically stable form, allow for prolonged Ostwald ripening by stirring the crystal slurry at room temperature for 24 hours before filtration.

Q3: The crystallization yield is consistently poor (<50%), with significant product lost in the mother liquor. How can I optimize recovery?

  • Expertise & Causality: A poor yield indicates that the solubility curve of the compound in your chosen solvent is too flat—meaning the solubility does not decrease sufficiently as the temperature drops, leaving too much compound in the mother liquor[4].

  • Actionable Solution: Transition from a single-solvent cooling crystallization to a binary solvent/anti-solvent system. Dissolve the crude sulfonamide in a minimal amount of a "good" solvent where it is highly soluble, and slowly titrate in a miscible "anti-solvent" to artificially force a reduction in solubility[3].

Quantitative Solvent Screening Data

The following table summarizes the expected behavior of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide across various solvent systems to aid in rational solvent selection.

Solvent System (v/v)Polarity IndexHot SolubilityCold SolubilityObserved IssueRecommended Action
Methanol (100%) 5.1HighModerateLow Yield (<40%)Add Water (anti-solvent) dropwise at 40°C.
Toluene (100%) 2.4ModerateLowOiling OutAdd 10% THF; seed at 60°C.
EtOAc / Heptane (1:1) ~2.5HighLowPolymorphic MixStir slurry for 24h (Ostwald ripening).
DCM / Hexane (1:2) ~1.5HighVery LowIdeal NucleationStandardize cooling to 0.5°C/min.

Self-Validating Protocol: Controlled Solvent/Anti-Solvent Crystallization

Trustworthiness Note: This protocol utilizes a self-validating feedback loop. Do not proceed to the next step unless the specific validation criteria are met.

  • Dissolution: Suspend the crude N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide in a minimal volume of Dichloromethane (DCM) at 35 °C.

    • Validation Checkpoint: The solution must be completely transparent. If particulate matter remains, perform a hot filtration through a PTFE syringe filter to remove insoluble impurities.

  • Anti-Solvent Titration: While maintaining the temperature at 35 °C and stirring at 300 rpm, add Hexane (anti-solvent) dropwise at a rate of 1 mL/min.

    • Validation Checkpoint: Observe the point of local supersaturation (transient cloudiness where the drop hits). Continue titration until the solution exhibits persistent turbidity that does not clear after 15 seconds of continuous swirling[3].

  • Seeding and Annealing: Once persistent turbidity is achieved, immediately halt anti-solvent addition. Add 0.5% (w/w) of pure seed crystals from a previous successful batch. Hold the temperature at 35 °C for 30 minutes.

    • Validation Checkpoint: Inspect the flask visually. The turbidity should transition into distinct, discernible crystalline particles suspended in the matrix. If the solution oils out (forms liquid droplets on the glass), reheat to 40 °C, add 1 mL DCM, and repeat step 2.

  • Controlled Cooling: Ramp the temperature down to 5 °C at a strict rate of 0.5 °C/min.

    • Validation Checkpoint: A uniform crystal bed should form at the bottom of the flask without adhering to the walls as a resinous film.

  • Isolation: Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 volumes of ice-cold Hexane to displace the mother liquor and remove surface impurities[5].

Sources

Technical Support Center: Optimizing Column Chromatography for N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex purification of amphoteric and heteroaromatic compounds. The target molecule, N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide , presents a unique chromatographic challenge. It contains a highly basic 4-methylpyridine ring coupled with a slightly acidic sulfonamide linkage. When exposed to standard normal-phase silica gel, the basic pyridine nitrogen interacts aggressively with the acidic silanol groups on the stationary phase, leading to severe peak tailing, poor resolution, and irreversible adsorption[1],[2].

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-yield, high-purity isolation of your target sulfonamide.

Mechanistic Troubleshooting & FAQs

Q1: Why does my product exhibit severe streaking on standard silica gel, even when I increase the solvent polarity? A1: Streaking in this context is not a polarity issue; it is a secondary ion-exchange issue. While standard silica gel separates compounds based on polarity, its surface is densely populated with weakly acidic silanol groups (Si-OH). The basic exocyclic and endocyclic nitrogen atoms of your 4-methylpyridin-2-yl moiety act as strong hydrogen bond acceptors[2]. These interactions trap the molecule on the column. Increasing solvent polarity (e.g., adding more Ethyl Acetate or Methanol) will not disrupt these specific acid-base interactions, resulting in a continuous "smear" across your TLC plate or column fractions[3].

Q2: How do I mechanistically resolve this tailing without degrading my sulfonamide? A2: The most robust solution is to employ a competitive binding strategy using a mobile phase modifier. Adding 0.5% to 1.0% (v/v) Triethylamine (TEA) to your eluent dynamically deactivates the silica column[4]. Because TEA is a highly volatile, sterically hindered tertiary base, it preferentially outcompetes your product to bind with the highly active, acidic silanol sites. By neutralizing the stationary phase, your sulfonamide can partition purely based on its inherent polarity, ensuring sharp peaks and smooth elution[1].

Q3: My product co-elutes with the unreacted 4-methylpyridin-2-amine starting material. How can I achieve baseline separation? A3: Unreacted 2-aminopyridines are highly polar and strongly retained. If co-elution occurs, your solvent system is likely too strong. Instead of relying solely on chromatography, implement a self-validating pre-column acid-base extraction. Wash your crude organic mixture with a mildly acidic buffer (e.g., dilute HCl). This selectively protonates the more basic starting amine, driving it into the aqueous layer, while the less basic sulfonamide remains in the organic phase[1],[5].

Q4: I suspect my sulfonamide is degrading on the column. How can I verify this? A4: Acidic silica can sometimes hydrolyze sensitive compounds. You can validate the stability of your compound using a 2D TLC test before committing to a full column[6]. Spot your crude mixture in the corner of a square TLC plate, run it in one dimension, let it dry completely, and run it again orthogonally using the same solvent. If your target spot degrades into multiple spots off the diagonal axis, your compound is unstable on silica. In this case, you must switch to a neutral stationary phase like basic alumina or Reverse-Phase HPLC (RP-HPLC)[6].

Q5: Is Reverse-Phase HPLC (RP-HPLC) a viable alternative for this specific molecule? A5: Yes, RP-HPLC on a C18 column is highly effective and completely eliminates silanol-driven tailing. However, you must strictly control the mobile phase pH to prevent the ionization of the sulfonamide. Utilizing a gradient of Water and Acetonitrile supplemented with 0.1% Formic Acid or 10-50 mM Ammonium Acetate ensures reproducible retention and sharp peak shapes[5],[7].

Diagnostic & Purification Workflows

TroubleshootingWorkflow A Crude Sulfonamide Mixture B TLC Screening (Hex/EtOAc) A->B C Severe Tailing Observed? B->C D Add 1% TEA to Eluent C->D Yes (Basic Pyridine) E Proceed to Standard Column C->E No Tailing F Equilibrate Silica with TEA D->F G Elute & Isolate Product E->G F->G

Workflow for diagnosing and resolving pyridine-induced tailing during purification.

MechanisticBinding SiOH Acidic Silanol (Si-OH) Pyr Pyridine Nitrogen SiOH->Pyr Unmodified Free Smooth Elution SiOH->Free Modified Trap Irreversible Binding Pyr->Trap TEA TEA Modifier TEA->SiOH Deactivates TEA->Pyr Outcompetes

Competitive binding mechanism of TEA neutralizing silica silanols to prevent tailing.

Quantitative Optimization Data

Table 1: Impact of Mobile Phase Modifiers on Normal-Phase Chromatographic Resolution Data reflects the purification of 1.0g of crude N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide on 40-63 μm silica gel.

ModifierConcentration (v/v)Silica Interaction MechanismResolution (Rs)Product Recovery (%)
None (Control) 0%Strong H-bonding with Pyridine< 0.8 (Severe Tailing)45 - 55%
Triethylamine (TEA) 1.0%Competitive Silanol Neutralization> 2.5 (Sharp Peaks)92 - 96%
Ammonium Hydroxide 0.5%Weak/Partial Neutralization1.5 (Moderate Tailing)70 - 80%
Diethylamine (DEA) 1.0%Competitive Silanol Neutralization2.2 (Sharp Peaks)88 - 91%

Table 2: Optimized RP-HPLC Gradient for Scale-Up Purification Column: C18 (250 mm × 4.6 mm, 5 µm). Detection: UV at 254 nm.

Time (min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)Elution Event
0.095%5%1.0Injection & Equilibration
5.070%30%1.0Elution of polar starting amines
12.030%70%1.0Target Sulfonamide Elution
15.05%95%1.0Column Wash

Standard Operating Procedures (SOPs)

Protocol: TEA-Deactivated Normal Phase Flash Chromatography

This protocol utilizes a self-validating system to ensure the stationary phase is perfectly primed for basic heteroaromatics.

Step 1: Mobile Phase Preparation Prepare your optimized solvent system (e.g., Hexane/Ethyl Acetate 1:1) and add exactly 1.0% (v/v) Triethylamine (TEA). Mix thoroughly. Causality Note: Do not exceed 5% TEA, as excessive basicity can begin to dissolve the silica gel matrix, leading to column collapse,[4].

Step 2: Column Packing & Equilibration (Critical Step)

  • Slurry 40-63 μm silica gel in the TEA-modified solvent and pack the column under positive pressure[4].

  • Flush the column with at least 3 Column Volumes (CV) of the TEA-modified solvent.

  • Self-Validating Check: Before loading your sample, collect 5 mL of the column eluent and test it with pH paper. It must read basic (pH > 8). If it is neutral, the silica gel is still actively consuming the TEA, and you must continue flushing. Loading the sample before the column is fully deactivated will result in irreversible adsorption.

Step 3: Sample Loading (Dry Loading Method) Because the target sulfonamide has poor solubility in non-polar starting eluents, wet loading would require a highly polar solvent (like DCM or MeOH), which disrupts the initial column equilibrium and causes immediate band broadening.

  • Dissolve the crude material in a minimal amount of Dichloromethane (DCM).

  • Add a small amount of silica gel (approx. 3x the mass of the crude).

  • Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder[2].

  • Carefully apply this powder in an even layer to the top of the packed column, followed by a protective layer of fine sand.

Step 4: Elution & Fraction Collection Elute the column using the TEA-modified mobile phase. Monitor the fractions using TLC plates that have been pre-treated (dipped) in 1% TEA/Hexane to ensure accurate Rf correlation between the column and the plate. Combine pure fractions and remove the volatile TEA during rotary evaporation.

Sources

Reducing off-target effects of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide in cellular assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering unexpected phenotypic readouts when working with functionalized heterocycles.

When utilizing N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide in cell-based assays, researchers often observe off-target effects that obscure true pharmacological activity. This guide is designed to dissect the chemical causality behind these liabilities—specifically focusing on colloidal aggregation, kinase hinge-binding promiscuity, and metalloenzyme coordination—and provides self-validating protocols to rescue your assay integrity.

Mechanistic Overview of Off-Target Liabilities

Before troubleshooting, it is critical to understand why this specific chemotype behaves unpredictably in aqueous cellular environments. The molecule contains three distinct structural motifs that drive off-target interactions:

Mechanism Compound N-(4-methylpyridin-2-yl)- 1-phenylmethanesulfonamide Sub1 Lipophilic Core & Poor Solubility Compound->Sub1 Sub2 2-Aminopyridine Motif Compound->Sub2 Sub3 Secondary Sulfonamide Compound->Sub3 Eff1 Colloidal Aggregates (Protein Sequestration) Sub1->Eff1 SCAMs Eff2 Kinase Hinge Binding (ATP Competition) Sub2->Eff2 H-Bonds Eff3 Metalloenzyme Coordination (CA/CYP) Sub3->Eff3 Zn/Fe Binding

Mechanistic pathways driving off-target cellular effects of the target compound.

Troubleshooting Guide & FAQs

Q1: My dose-response curves exhibit unusually steep Hill slopes, and the compound seems to inhibit multiple unrelated cellular targets. What is causing this promiscuity? Causality: You are likely observing the formation of Small, Colloidally Aggregating Molecules (SCAMs). Due to the lipophilicity of the phenylmethanesulfonamide core, this compound can phase-separate in aqueous assay buffers, forming 50–1000 nm colloidal particles[1]. These aggregates act as a non-specific sink, sequestering and denaturing proteins (such as surface receptors or enzymes) on their surface, leading to false-positive inhibition readouts[1]. Solution: While biochemical assays use non-ionic detergents (e.g., 0.01% Triton X-100) to disrupt colloids, cellular assays often do not tolerate detergents well. Instead, the addition of Bovine Serum Albumin (BSA) can prophylactically coat these colloids, preventing the artifactual sequestration of your target proteins[1].

Q2: We are seeing unexpected modulation of kinase signaling pathways (e.g., MAPK, BTK) in our phenotypic screens. Is this a known liability of this compound? Causality: Yes. The 4-methylpyridin-2-yl (a substituted 2-aminopyridine) moiety is a highly privileged scaffold for kinase inhibition. The pyridine nitrogen acts as a hydrogen bond acceptor, while the adjacent sulfonamide nitrogen (if deprotonated or acting as an NH donor) mimics the N1 and N6 of ATP's adenine ring[2]. This allows the compound to anchor into the hinge region of the ATP-binding pocket of various kinases, such as MAP4K4[2] and Bruton's Tyrosine Kinase (BTK)[3]. Solution: To determine if your phenotype is driven by off-target kinase inhibition, perform a Cellular Thermal Shift Assay (CETSA) against a panel of common 2-aminopyridine targets. Structurally, introducing steric bulk adjacent to the pyridine nitrogen or methylating the sulfonamide nitrogen can abolish this hinge-binding capability.

Q3: Could the sulfonamide moiety be interfering with cellular metalloenzymes like Carbonic Anhydrases (CAs) or Cytochrome P450s? Causality: While primary sulfonamides are classic, broad-spectrum inhibitors of Carbonic Anhydrases via zinc coordination, secondary sulfonamides (like N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide) are generally poor CA inhibitors[4]. However, at higher micromolar concentrations in cellular assays, or if the molecule adopts a specific cyclic-like conformation, secondary sulfonamides can still exhibit off-target binding to ubiquitous cytosolic isoforms like hCA I and II[5]. Furthermore, the pyridine ring can directly coordinate with the heme iron in CYP450 enzymes, altering cellular metabolism. Solution: Counter-screen the compound against hCA I/II and major CYP isoforms. If metalloenzyme coordination is confirmed, consider replacing the pyridine ring with a less coordinating bioisostere (e.g., a fluorinated phenyl ring).

Quantitative Summary of Off-Target Liabilities

Structural MotifPrimary Off-Target MechanismTypical Cellular PhenotypeMitigation Strategy
Hydrophobic Core Colloidal Aggregation (SCAMs)Promiscuous inhibition, steep Hill slopes (>2.0), loss of activity in serumAdd 1–10 mg/mL BSA to media; DLS validation
2-Aminopyridine Kinase Hinge Binding (ATP site)Unintended modulation of MAPK, BTK, or Nek2 pathwaysN-methylation of sulfonamide; CETSA profiling
Secondary Sulfonamide Metalloenzyme CoordinationAltered cellular metabolism, hCA I/II inhibition at high dosesCounter-screen against CA/CYPs; bioisosteric replacement

Diagnostic Workflow

Workflow Start Observe Off-Target Effects in Cell Assay CheckAgg Test for Colloidal Aggregation (DLS & BSA Addition) Start->CheckAgg IsAgg Are aggregates formed (>50 nm particles)? CheckAgg->IsAgg AggYes Add 1-10 mg/mL BSA to assay media IsAgg->AggYes Yes AggNo Investigate Target-Specific Promiscuity IsAgg->AggNo No Kinase Kinase Panel Profiling (Check 2-aminopyridine hinge binding) AggNo->Kinase Metallo Metalloenzyme Screen (Check sulfonamide/pyridine coordination) AggNo->Metallo

Workflow for diagnosing off-target liabilities of the sulfonamide compound.

Self-Validating Experimental Protocols

Protocol 1: DLS and BSA-Rescue Assay for Colloidal Aggregation

This protocol is a self-validating system: If the compound's inhibitory activity is abolished upon the addition of BSA, the initial readout was an artifact of colloidal aggregation rather than true target engagement.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 mM stock of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide in 100% DMSO.

  • Dynamic Light Scattering (DLS): Dilute the compound to your assay working concentration (e.g., 10 µM) in standard cell culture media (without FBS). Analyze the solution using a DLS instrument. The presence of particles with a hydrodynamic radius between 50 nm and 1000 nm confirms colloidal aggregation[1].

  • BSA Rescue Preparation: Prepare two parallel sets of cell culture media:

    • Condition A: Standard media.

    • Condition B: Media supplemented with 10 mg/mL Bovine Serum Albumin (BSA)[1].

  • Cellular Assay Execution: Treat your cells with a dose-response titration of the compound in both Condition A and Condition B.

  • Data Interpretation: If the IC50 shifts significantly to the right (or activity is completely lost) in Condition B, the compound is a SCAM. The BSA has prophylactically coated the colloids, preventing off-target protein sequestration[1].

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Kinase Off-Targets

This protocol validates whether the phenotypic effect is driven by your primary target or an off-target kinase (e.g., MAP4K4 or BTK) by quantifying direct target engagement inside intact cells.

Step-by-Step Methodology:

  • Cell Treatment: Incubate live cells with either DMSO vehicle or 10 µM of the compound for 1 hour at 37°C to allow for intracellular equilibration and hinge-binding[2].

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide the cell suspension into 8 equal aliquots.

  • Thermal Challenge: Heat each aliquot to a different temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a PCR thermocycler, followed by a 3-minute cooling step at room temperature.

  • Lysis and Clearance: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

  • Western Blotting: Resolve the soluble fractions (supernatant) via SDS-PAGE. Probe the membrane with antibodies against your primary target, as well as suspected off-target kinases (e.g., anti-MAP4K4, anti-BTK).

  • Data Interpretation: Plot the relative band intensities against temperature to generate melt curves. A significant thermal shift (ΔTm > 2°C) in the off-target kinase compared to the vehicle control confirms that the 2-aminopyridine motif is engaging unintended ATP-binding sites in your cellular model.

Sources

N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide degradation at high temperatures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Center for API Thermal Stability. This portal provides drug development professionals, analytical chemists, and process engineers with authoritative, self-validating workflows for managing the thermal degradation of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide .

Below, you will find mechanistic insights, diagnostic workflows, quantitative kinetic data, and self-validating experimental protocols designed to resolve high-temperature degradation issues during synthesis, sterilization, or formulation.

Section 1: Mechanistic Inquiries (FAQs)

Q: What is the primary mechanism driving the thermal instability of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide? A: The sulfonamide functionality is inherently susceptible to thermal stress. At elevated temperatures, the primary degradation pathway is the cleavage of the highly polarized sulfur-nitrogen (S-N) bond[1]. For this specific compound, the electron-withdrawing nature of the phenylmethanesulfonyl group, combined with the basicity of the 4-methylpyridin-2-yl moiety, creates an S-N bond that is vulnerable to homolytic or heterolytic cleavage, typically initiating near 260°C in the solid state[2][3].

Q: What secondary degradation events should be monitored in our impurity profiles? A: Following the initial S-N bond cleavage, the resulting phenylmethanesulfonyl radical or cation undergoes rapid SO₂ extrusion at temperatures exceeding 320°C[3][4]. This secondary degradation leaves behind a benzyl radical or cation that can react with the solvent matrix or dimerize, significantly complicating the chromatographic impurity profile.

Q: Does the presence of water or protic solvents alter the degradation temperature? A: Yes. While pure solid-state thermal degradation requires high activation energy, the presence of aqueous or protic environments at elevated temperatures shifts the mechanism from thermal homolysis to acid- or base-catalyzed hydrolysis[5][6]. This drastically lowers the activation energy required for S-N cleavage, causing degradation at temperatures as low as 80–100°C[7].

ThermalDegradation API N-(4-methylpyridin-2-yl)- 1-phenylmethanesulfonamide Heat Thermal Stress (>260°C) API->Heat SNCleavage S-N Bond Cleavage Heat->SNCleavage Primary Pathway Amine 4-methylpyridin-2-amine (m/z 109) SNCleavage->Amine Radical Phenylmethanesulfonyl Radical / Cation SNCleavage->Radical SO2Ext SO2 Extrusion (>320°C) Radical->SO2Ext SO2 Sulfur Dioxide (SO2) (m/z 64) SO2Ext->SO2 Benzyl Benzyl Derivatives (m/z 91+) SO2Ext->Benzyl

Thermal degradation mechanism of the sulfonamide API via S-N cleavage and SO2 extrusion.

Section 2: Troubleshooting Guide for Process & Analytical Issues

Issue 1: High levels of 4-methylpyridin-2-amine detected during LC-MS analysis of thermally stressed process samples.

  • Causality: The S-N bond has been compromised. In solution-phase reactions (e.g., refluxing), this is often driven by pH-dependent hydrolysis rather than pure thermal breakdown[5][6]. The pyridine nitrogen can become protonated, auto-catalyzing the cleavage.

  • Self-Validating Resolution: Conduct a pH-rate profile study using buffered solutions (pH 2 to 10). By plotting the degradation rate constant ( kobs​ ) against pH, you can pinpoint the pH of maximum stability[5]. Validate this by running a control sample at the optimized pH alongside the stressed sample; a proportional reduction in the 4-methylpyridin-2-amine peak confirms hydrolytic S-N cleavage was the root cause.

Issue 2: Complete loss of API mass balance; quantified degradation products do not account for the initial API concentration.

  • Causality: Volatilization of degradation products. The extrusion of SO₂ gas (-64 Da) escapes standard LC-MS detection if the system is not designed to trap it[3][4]. Furthermore, resulting benzyl derivatives may be highly volatile or poorly retained on standard C18 stationary phases.

  • Self-Validating Resolution: Implement TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry). By capturing the evolved gases directly from the solid-state thermal melt, you can detect the m/z 64 (SO₂) signal in real-time[3]. The mass loss recorded by the TGA must perfectly match the integrated area of the MS signals for SO₂ and the amine, creating a closed-loop mass balance.

Troubleshooting Start Detect API Loss at High Temp LCMS Run LC-MS/MS Identify Fragments Start->LCMS CheckMass Mass = 108 Da? (Amine detection) LCMS->CheckMass YesSN S-N Cleavage Confirmed. Optimize pH/Temp CheckMass->YesSN Yes NoMass Check for SO2 Loss (-64 Da via TGA-MS) CheckMass->NoMass No YesSO2 SO2 Extrusion Confirmed. Avoid prolonged heating NoMass->YesSO2 Yes

Diagnostic workflow for identifying and mitigating API thermal degradation.

Section 3: Quantitative Kinetic Data

To accurately model the thermal boundaries of your process, compare your observed degradation rates against established kinetic parameters for sulfonamide derivatives.

Compound Class / MatrixPrimary Degradation EventTemp Range (°C)Activation Energy ( Ea​ )Ref
Pure Sulfamethoxazole (Solid)S-N Cleavage (Amine release)260 - 300~70 - 150 kJ/mol[3]
Pure Sulfamethoxazole (Solid)SO₂ Extrusion320 - 550>150 kJ/mol[3]
Sulfonamide Potentiator (Solid)Multi-step decomposition280 - 40070.2 kJ/mol[8]
Sulfonamides (Aqueous Matrix)Hydrolytic S-N Cleavage80 - 10030.9 - 77.5 kJ/mol[7]
Perfluorinated SulfonamidesSO₂ / HF Elimination>800 (1100 K)>200 kJ/mol[4]

Section 4: Self-Validating Experimental Protocol

Protocol: Thermal Stress Profiling and Mass Balance Workflow Objective: To definitively map the thermal degradation kinetics of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide and achieve >98% mass balance.

Step 1: Solid-State TGA-MS Analysis

  • Causality (Why): Standard LC-MS cannot detect volatile gaseous extrudates. TGA-MS directly correlates physical mass loss with specific volatile extrusions (like SO₂), providing a self-validating mechanism for thermal cleavage[3].

  • Action: Weigh exactly 5.0 mg of the API into an alumina crucible. Heat from 25°C to 600°C at a ramp rate of 10°C/min under a continuous helium purge (50 mL/min).

  • Validation Check: The first derivative of the weight loss curve (DTG) must align temporally with the MS extracted ion chromatogram (EIC) peaks for m/z 108 (4-methylpyridin-2-amine) and m/z 64 (SO₂)[3].

Step 2: Isothermal Solution Stress Testing

  • Causality (Why): To simulate actual process conditions (e.g., refluxing, sterilization) where solvent interactions drastically lower the activation energy for S-N cleavage[5].

  • Action: Prepare 1.0 mg/mL solutions of the API in pH 4, 7, and 10 buffers. Incubate at 80°C and 100°C in sealed, inert glass ampoules for 0, 2, 4, and 8 hours. Quench the reaction immediately in an ice bath to halt degradation.

  • Validation Check: Calculate the first-order rate constant ( k ) for each condition. Plot the Arrhenius equation ( ln(k) vs 1/T ). The data must yield a linear fit ( R2>0.95 ), internally validating that the degradation follows predictable first-order kinetics[7].

Step 3: LC-MS/MS Impurity Elucidation

  • Causality (Why): To structurally confirm the non-volatile degradation products and ensure no side-reactions (e.g., dimerization, oxidation) are occurring[9].

  • Action: Inject 5 µL of the quenched solutions onto a sub-2 µm C18 column. Utilize a water/acetonitrile gradient (both containing 0.1% formic acid) at 0.4 mL/min. Detect using positive electrospray ionization (ESI+).

  • Validation Check: The sum of the molar concentrations of the remaining intact API and the quantified 4-methylpyridin-2-amine must equal the initial API molarity. A deviation of >2% indicates the presence of hidden secondary degradation pathways (such as ring-opening)[9][10].

References

  • Kinetic Modeling of the Thermal Destruction of Perfluorin
  • N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide. evitachem.com.
  • Study on Thermal Decomposition Kinetics of Sulfonamide Potentiator-Trimethoprim.
  • Degradation kinetics of six sulfonamides in hen eggs under simulated cooking temperatures.
  • Thermal degradation mechanisms for pure sulfamethoxazole.
  • Strain-level diversity in sulfonamide biodegrad
  • Comparison of Chemical and Biological Degradation of Sulfonamides.
  • Stability of methanesulfonamide in acidic and basic conditions. benchchem.com.
  • Reactivity and Mechanism in the Hydrolysis of β-Sultams. acs.org.
  • Electrochemical Dehydration of Sulfonic Acids to Their Anhydrides. acs.org.

Sources

Preventing oxidation of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing Oxidation of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide During Long-Term Storage

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals mitigate the chemical degradation of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide. This guide bypasses generic storage advice to focus on the exact mechanistic vulnerabilities of this specific sulfonamide derivative.

Mechanistic Insight: Why Does This Compound Oxidize?

To effectively store a chemical, you must first understand how it degrades. N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide possesses two distinct structural vulnerabilities that dictate its storage requirements:

  • Benzylic Autoxidation: The compound contains a 1-phenylmethanesulfonamide moiety. The methylene (-CH2-) group bridging the phenyl ring and the sulfonyl group is "benzylic." Benzylic carbon-hydrogen bonds are relatively weak. Exposure to UV light, ambient heat, or trace transition metals initiates homolytic cleavage, forming a benzylic radical. According to the Bolland–Gee mechanism [1], this radical rapidly reacts with ambient triplet oxygen ( 3O2​ ) in a chain reaction to form peroxy radicals ( ROO∙ ) and eventually stable hydroperoxides ( ROOH ).

  • Pyridine N-Oxidation: The 4-methylpyridin-2-yl ring contains a nucleophilic nitrogen atom. If the compound is stored in ethereal solvents (like THF or diethyl ether) that have themselves undergone autoxidation to form peroxides, these trace peroxides act as electrophilic oxygen donors, rapidly converting the pyridine ring into a Pyridine N-oxide [2].

Degradation A N-(4-methylpyridin-2-yl)- 1-phenylmethanesulfonamide B Benzylic Radical (Light/Heat Initiated) A->B Homolytic C-H Cleavage D Pyridine N-Oxide (Peroxide Attack) A->D Trace Solvent Peroxides C Hydroperoxide Formation (O2 Exposure) B->C Triplet Oxygen (3O2) C->D Autocatalytic Oxidation

Mechanistic pathways of degradation for the target sulfonamide compound.

Troubleshooting Guide & FAQs

Q: Why did my stored powder batch turn yellow/off-white over time? A: Discoloration is the primary macroscopic indicator of benzylic autoxidation. The formation of hydroperoxides and subsequent cleavage into ketones or conjugated byproducts alters the absorption spectrum of the compound. This is caused by storing the compound in clear glass (allowing UV initiation) or failing to displace atmospheric oxygen.

Q: Can I store this compound as a pre-made stock solution? A: It is highly discouraged for long-term storage ( > 1 week). In solution, the kinetic barrier for molecular collisions between dissolved oxygen and the benzylic carbon is significantly lowered. If you must store it in solution, avoid peroxide-forming solvents (THF, diethyl ether, dioxane). Use anhydrous, degassed DMSO or DMF, and store at -80 °C.

Q: What is the optimal container for long-term solid storage? A: You must use an amber glass vial (to block UV-induced radical initiation) equipped with a PTFE-lined screw cap. Standard rubber septa are permeable to atmospheric oxygen over a period of months and will defeat the purpose of an inert gas backfill.

Q: Does temperature really matter if I store it under Argon? A: Yes. While Argon removes the 3O2​ required for the propagation step of the Bolland-Gee mechanism, trace oxygen often remains adsorbed to the powder surface. Lowering the temperature to -20 °C exponentially decreases the kinetic rate constant of the radical initiation step, providing a secondary fail-safe against degradation.

Quantitative Data: Storage Condition Matrix

The following table summarizes the causal relationship between storage conditions and the projected stability of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide.

Storage StateAtmosphereContainer TypeTemp (°C)Primary Degradation RiskProjected Shelf-Life (>98% Purity)
Solid Powder Ambient AirClear Glass+25 °CBenzylic Autoxidation< 3 Months
Solid Powder Argon (Ar)Amber Glass+4 °CMinimal12 - 18 Months
Solid Powder Argon (Ar)Amber Glass-20 °CNone> 36 Months
Solution (DMSO) Ambient AirClear Glass+25 °CRapid Autoxidation< 48 Hours
Solution (DMSO) Degassed (Ar)Amber Glass-80 °CPyridine N-Oxidation3 - 6 Months

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Preparing Solid Powder for Long-Term Storage

Causality: Argon is heavier than air and effectively blankets the solid, displacing the oxygen required for hydroperoxide formation.

  • Dry the Compound: Transfer the synthesized powder to a vacuum desiccator containing anhydrous P2​O5​ or silica gel. Apply high vacuum ( < 1 mbar) for 12 hours to remove trace moisture, which can catalyze hydrolysis of the sulfonamide bond.

  • Transfer to Amber Vial: Move the dried powder into a clean, oven-dried amber glass vial.

  • Argon Purging: Insert an Argon gas line (fitted with a clean pipette tip) into the vial, keeping the tip approximately 1 cm above the powder bed to avoid blowing the compound out.

  • Displacement: Flow Argon gently for 60 seconds. Because Argon is denser than ambient air, it will pool at the bottom and push oxygen out of the top.

  • Seal and Store: Swiftly cap the vial with a PTFE-lined lid. Wrap the seal tightly with Parafilm and store immediately at -20 °C.

Protocol B: Freeze-Pump-Thaw (FPT) Degassing for Solution Storage

If you must store the compound in solution for biological assays, the solvent must be rigorously stripped of dissolved oxygen[3, 4]. Self-Validation: The protocol is complete only when no more gas bubbles evolve during the thawing phase, providing visual confirmation of an oxygen-free system.

  • Preparation: Dissolve the compound in the chosen solvent (e.g., anhydrous DMSO) within a heavy-walled Schlenk flask. Fill the flask no more than 50% full to prevent shattering during expansion. Close the stopcock.

  • Freeze: Submerge the bottom half of the flask in a liquid nitrogen ( LN2​ ) bath (-196 °C). Wait until the solution is completely frozen solid.

  • Pump (Vacuum): Open the stopcock to a high-vacuum Schlenk line for 10–15 minutes to evacuate the headspace of all atmospheric gases.

  • Isolate: Close the stopcock to seal the flask under static vacuum. Remove the flask from the LN2​ bath.

  • Thaw (Validation Step): Place the flask in a tepid water bath. As the solvent melts, observe the liquid carefully. You will see bubbles of dissolved O2​ and N2​ violently escaping the liquid into the vacuum headspace.

  • Cycle: Repeat steps 2 through 5. You must perform a minimum of three cycles. The system is validated as "degassed" when the solvent thaws in Step 5 without the evolution of any visible bubbles.

  • Backfill: Once fully thawed and bubble-free, backfill the flask with Argon gas and seal for storage at -80 °C.

FPT_Workflow S1 1. Seal Solution in Schlenk Flask S2 2. Freeze in Liquid N2 (-196 °C) S1->S2 S3 3. Apply High Vacuum (10-15 mins) S2->S3 S4 4. Isolate from Vacuum & Thaw in Water Bath S3->S4 S5 5. Observe Gas Bubbles (O2/N2 escaping) S4->S5 S6 6. Repeat 3x until no bubbles form S5->S6 S6->S2 If bubbles observed S7 7. Backfill with Argon & Store at -80 °C S6->S7

Self-validating Freeze-Pump-Thaw (FPT) workflow for degassing storage solutions.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions.National Center for Biotechnology Information (PMC).
  • Handling and storage best practices for 4-Amino-3,5-dichloropyridine N-oxide.BenchChem.
  • 8: Freeze-Pump-Thaw.Chemistry LibreTexts.
  • Video: Degassing Liquids with Freeze-Pump-Thaw Cycling.Journal of Visualized Experiments (JoVE).

Resolving peak tailing of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide in HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for researchers and drug development professionals facing chromatographic challenges with N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide .

This guide bypasses generic advice to focus on the exact physicochemical causality of your analyte, providing self-validating workflows to definitively resolve peak tailing.

Part 1: Analyte Profiling & Root Cause Causality

To solve peak tailing, we must first understand the molecule. N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide is an amphoteric compound containing two highly interactive functional groups:

  • A basic 4-methylpyridine ring: Pyridine derivatives typically possess a pKa between 5.0 and 6.0[1].

  • A weakly acidic sulfonamide group (-NH-SO₂-): Sulfonamides generally exhibit a pKa between 8.5 and 10.0[2].

The Causality of Peak Tailing: In reversed-phase HPLC, standard silica-based stationary phases contain residual silanol groups (Si-OH). Above pH 3.0, these silanols begin to deprotonate into negatively charged silanoxide ions (Si-O⁻)[3]. If you operate your mobile phase at a mid-range pH (e.g., pH 5.0–7.0), the pyridine nitrogen on your analyte becomes protonated (cationic), while the silanols are ionized (anionic). This triggers a secondary ion-exchange retention mechanism [4]. Because this secondary interaction is kinetically slow compared to hydrophobic partitioning, the analyte molecules "stick" to the silica surface, resulting in a severely elongated trailing edge—classic peak tailing.

Table 1: Physicochemical Profiling & Charge State Mapping
Functional GroupEstimated pKaCharge State at pH 2.5Charge State at pH 7.0Charge State at pH 10.5
Pyridine Nitrogen~5.0 - 6.0Cationic (+1)Neutral (0) / Trace (+)Neutral (0)
Sulfonamide (NH)~8.5 - 9.5Neutral (0)Neutral (0)Anionic (-1)
Net Analyte Charge N/A+1 0 to + (Partial) -1

Part 2: Diagnostic Workflow

Workflow Start Peak Tailing (As > 1.5) Detected Analyze Analyze Analyte pKa (Pyridine: ~5.0, Sulfonamide: ~9.0) Start->Analyze LowPH Adjust to pH 2.5 (Silanols Neutralized) Analyze->LowPH Acidic Method HighPH Adjust to pH 10.5 (Pyridine Neutralized) Analyze->HighPH Basic Method MidPH Mid pH (5.0 - 7.0) (Ion-Exchange Active) Analyze->MidPH Restricted Method ChangeCol Switch to End-capped / Hybrid Silica Column LowPH->ChangeCol HighPH->ChangeCol AddTEA Add 10 mM TEA (Silanol Blocker) MidPH->AddTEA Success Symmetrical Peak (As ≤ 1.2) AddTEA->Success ChangeCol->Success

Diagnostic workflow for resolving peak tailing of amphoteric pyridine-sulfonamide derivatives.

Part 3: Troubleshooting Guide & FAQs

Q: Why does my peak tailing worsen when I use a standard C18 column with a water/methanol gradient at neutral pH? A: At neutral pH, your mobile phase lacks the buffering capacity to control the ionization state of either the analyte or the column. The standard C18 column leaves a high percentage of unbonded silanol groups exposed[3]. The basic pyridine group interacts strongly with these exposed, ionized silanols. To resolve this, you must either suppress the silanol ionization (by dropping the pH < 3.0) or neutralize the basic analyte (by raising the pH > 9.0)[4].

Q: How do I choose the correct mobile phase pH to suppress these secondary interactions? A: You have two highly effective chemical pathways:

  • The Acidic Route (pH 2.5): Use 0.1% Formic Acid or 20 mM Potassium Phosphate (pH 2.5). At this pH, the silanol groups on the silica surface are fully protonated (neutralized), shutting down the ion-exchange mechanism[5].

  • The Basic Route (pH 10.5): Use 10 mM Ammonium Bicarbonate adjusted with ammonia. At pH 10.5, the pyridine nitrogen is fully neutralized (free base), and the sulfonamide group becomes anionic. The negatively charged analyte will actively repel from the negatively charged silanols, yielding incredibly sharp peaks[6]. Note: This requires a high-pH stable column, such as an ethylene-bridged hybrid (BEH) particle.

Q: I am restricted to a neutral pH mobile phase due to downstream MS compatibility. How can I fix the tailing? A: If pH adjustment is impossible, you must alter the stationary phase chemistry or use an additive.

  • Additive: Introduce a competing base, such as 5–10 mM Triethylamine (TEA), into the mobile phase. TEA binds to the active silanols faster and stronger than your analyte, effectively masking the tailing sites[5].

  • Column: Switch to a polar-embedded column (e.g., amide-linked C18). The embedded polar group creates a virtual shielding layer of water that prevents the basic pyridine from reaching the underlying silanols[3].

Table 2: Expected Peak Symmetry Outcomes Based on Method Conditions
Mobile Phase pHAdditive / BufferColumn TypeExpected USP Tailing Factor (T)Mechanism of Action
6.5 (Unbuffered)NoneStandard C18> 2.0 (Severe Tailing)Strong ion-exchange between protonated pyridine and ionized silanols (Si-O⁻).
2.50.1% Formic AcidEnd-capped C181.1 - 1.3Silanols are fully protonated (Si-OH), eliminating electrostatic interactions.
6.510 mM TEAStandard C181.2 - 1.4TEA acts as a competing base, aggressively masking residual ionized silanols.
10.510 mM NH₄HCO₃Hybrid C181.0 - 1.1 (Ideal)Pyridine is neutralized; sulfonamide is anionic. Analyte repels from Si-O⁻.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, do not blindly adjust parameters. Use this self-validating System Suitability Test (SST) to definitively prove whether your tailing is chemical (silanol-driven) or physical (column void/dead volume).

Validation Inject Inject SST Mix (Analyte + Toluene) Assess Assess Toluene Peak Shape Inject->Assess Physical Toluene Tails: Fix Plumbing/Void Assess->Physical T > 1.2 Chemical Toluene Symmetric: Chemical Issue Assess->Chemical T ≤ 1.2 Optimize Execute pH/Additive Optimization Chemical->Optimize

Self-validating System Suitability Test (SST) to distinguish physical vs. chemical tailing.

Step-by-Step Methodology: Dual-pH Screening & SST Validation

Step 1: Prepare the System Suitability Marker Spike your N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide sample with a neutral marker, such as Toluene or Uracil (10 µg/mL). Logic: Neutral compounds cannot participate in acid-base ion-exchange interactions.

Step 2: Baseline Injection Inject the mixture using your current problematic mobile phase. Calculate the USP Tailing Factor (T) for both peaks at 5% peak height.

  • Validation Check: If Toluene tails (T > 1.2), stop immediately. You have a physical problem (e.g., a void at the head of the column, or extra-column dead volume in your PEEK tubing). Replace the column or shorten tubing. If Toluene is symmetric (T ≤ 1.2) but your analyte tails, proceed to Step 3.

Step 3: Acidic pH Optimization

  • Prepare Mobile Phase A: 20 mM Potassium Phosphate, adjusted to pH 2.5 with phosphoric acid.

  • Prepare Mobile Phase B: 100% Acetonitrile.

  • Flush the column with 10 column volumes (CV) to fully equilibrate the stationary phase and protonate all silanols.

  • Inject the sample. The analyte peak should now elute symmetrically (T < 1.3) due to the complete suppression of Si-O⁻ sites[5].

Step 4: High pH Optimization (Alternative)

  • Switch to a high-pH stable hybrid column (e.g., Waters XBridge or Phenomenex Gemini).

  • Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with ammonium hydroxide.

  • Equilibrate for 10 CV.

  • Inject the sample. The analyte will elute as a sharp, symmetric peak because the sulfonamide anion repels from the silica surface[6].

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. URL:[Link]

  • HPLC Peak Tailing - Axion Labs URL:[Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex URL:[Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation URL:[Link]

  • Peak Tailing in HPLC - Element Lab Solutions URL:[Link]

  • Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method - Journal of Chemical & Engineering Data, ACS Publications URL:[Link]

Sources

Technical Support Center: Optimizing pH Stability for N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and formulation scientists working with N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide .

While sulfonamides are broadly categorized as hydrolytically stable compounds, the unique structural architecture of this specific molecule—combining an amphoteric aminopyridine core with a highly reactive phenylmethane (benzyl) moiety—creates a complex, highly pH-dependent stability profile. This guide provides mechanistic insights, troubleshooting frameworks, and self-validating protocols to ensure the integrity of your compound in solution.

Part 1: Mechanistic FAQs & Causality

Q1: Why does my compound precipitate when diluted from DMSO stock into physiological buffers (pH 7.4)? A1: The solubility collapse at physiological pH is driven by the molecule's ionization profile. The compound possesses two ionizable centers: a weakly basic pyridine nitrogen and an acidic sulfonamide N-H. At pH 7.4, the molecule exists predominantly in its neutral, uncharged state. Because the neutral species lacks the hydration shell afforded by an ionic charge, it exhibits the lowest aqueous solubility, leading to rapid aggregation and precipitation. Causality-Driven Solution: To maintain solubility, formulate the compound as a sodium salt at a slightly alkaline pH (e.g., pH 8.5) where the sulfonamide is deprotonated, or utilize a co-solvent system (e.g., 5% PEG400 or DMSO) to lower the dielectric constant of the medium.

Q2: I observed rapid degradation of the compound in alkaline buffers (pH > 10). Aren't sulfonamides supposed to be stable in base? A2: Standard aromatic sulfonamides (like sulfamethoxazole) are indeed highly resistant to alkaline hydrolysis[1]. However, N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide contains a phenylmethane group. Under strongly basic conditions, the alpha-methylene protons ( PhCH2​SO2​− ) are abstracted to form a carbanion. This triggers a rapid E1cB elimination mechanism , expelling the aminopyridine leaving group and forming a highly reactive phenylsulfene intermediate, which subsequently hydrolyzes to phenylmethanesulfonic acid[2]. This makes benzyl-type sulfonamides uniquely base-sensitive compared to their aryl counterparts[3].

Q3: Is the compound stable in highly acidic media, such as simulated gastric fluid (pH 1.2)? A3: In highly acidic environments, the pyridine nitrogen becomes fully protonated, which significantly increases aqueous solubility. While the compound is relatively stable at room temperature, prolonged exposure to strong acids combined with elevated temperatures will catalyze direct nucleophilic cleavage of the S-N bond[4]. This acid-catalyzed hydrolysis is significantly slower than the base-catalyzed E1cB mechanism but must be accounted for during long-term storage or forced degradation studies.

Part 2: Quantitative Stability & Ionization Data

The following table summarizes the relationship between the pH of the solution, the dominant ionization state of the molecule, and the primary risks to experimental integrity.

Solution pH RangeDominant Molecular SpeciesRelative Aqueous SolubilityPrimary Experimental RiskMechanistic Pathway of Loss
< 4.0 (Acidic)Protonated (Cationic)HighModerate (Time/Temp dependent)Acid-catalyzed S-N bond hydrolysis
5.0 - 7.5 (Neutral)Neutral (Unionized)Very LowHigh (Physical loss)Aggregation and precipitation
8.0 - 9.5 (Mild Base)Deprotonated (Anionic)HighLowOptimal stability window
> 10.0 (Strong Base)Alpha-CarbanionHighCritical (Rapid chemical loss)E1cB elimination via sulfene intermediate
Part 3: Troubleshooting Guide

Symptom: A gradual loss of the parent compound peak area during HPLC-UV analysis over a 24-hour incubation in assay buffer. Diagnosis: You must differentiate between physical loss (precipitation sticking to the vial walls) and chemical loss (degradation). The "Solvent Rescue" Test:

  • Extract a 100 µL aliquot of the problematic sample.

  • Add 100 µL of 100% Acetonitrile (or Methanol) and vortex vigorously for 30 seconds.

  • Re-inject into the HPLC. Interpretation: If the parent peak area is fully restored, the loss was due to precipitation (the organic solvent re-dissolved the neutral aggregates). If the peak area remains low and new peaks (e.g., 2-amino-4-methylpyridine) appear at earlier retention times, the compound has chemically degraded.

Part 4: Self-Validating Protocol for pH-Stability Profiling

To accurately map the degradation kinetics of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide without confounding precipitation artifacts, utilize this self-validating forced degradation workflow.

Step 1: Stock Preparation Prepare a 10 mM stock solution of the compound in anhydrous DMSO. Ensure the stock is stored in a desiccator, as moisture can pre-initiate hydrolysis[4].

Step 2: Buffer Matrix Setup Prepare three distinct 50 mM buffer solutions to isolate specific degradation pathways:

  • Condition A (Acidic): Sodium Acetate buffer, pH 4.0.

  • Condition B (Neutral): Potassium Phosphate buffer, pH 7.4 (Include 10% Acetonitrile to prevent precipitation).

  • Condition C (Alkaline): Sodium Carbonate buffer, pH 11.0.

Step 3: Incubation & Sampling Spike the DMSO stock into each buffer to achieve a final concentration of 100 µM. Incubate at 37°C. Extract 50 µL aliquots at T=0, 2, 4, 8, and 24 hours.

Step 4: The Self-Validating Quench (Critical Step) Do not inject extreme pH samples directly into the HPLC. The pH of the sample can alter the local pH of the mobile phase, shifting retention times and masking degradation peaks.

  • For Condition A (pH 4.0): Quench the 50 µL aliquot with 50 µL of 100 mM Phosphate buffer (pH 7.4).

  • For Condition C (pH 11.0): Quench the 50 µL aliquot with 50 µL of 100 mM Phosphate buffer (pH 7.4).

  • Causality: Quenching immediately halts the pH-driven degradation mechanisms (S-N cleavage or E1cB elimination) at the exact time of sampling, ensuring that the HPLC chromatogram is a true snapshot of the reaction at that specific timepoint.

Part 5: Pathway Visualization

Pathway N1 Protonated Species (pH < 4.0) Pyridine N+ N2 Neutral Species (pH 5.0 - 7.5) Lowest Solubility N1->N2 + OH- D1 Acid Hydrolysis (S-N Cleavage) N1->D1 Prolonged Heat N2->N1 + H+ N3 Anionic Species (pH 8.0 - 9.5) Sulfonamide N- N2->N3 + OH- N3->N2 + H+ N4 Alpha-Carbanion (pH > 10.0) Deprotonated Benzyl N3->N4 Strong Base D2 E1cB Elimination (Sulfene Intermediate) N4->D2 Rapid Cleavage P Degradation Products: 2-Amino-4-methylpyridine + Sulfonic Acid D1->P D2->P

Caption: pH-dependent ionization states and degradation pathways of the sulfonamide.

References
  • Hydrolysis of sulphonamides in aqueous solutions ResearchG
  • Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group Chemical Communic
  • Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides Benchchem
  • Reactivity and Mechanism in the Hydrolysis of β-Sultams ACS Public

Sources

Validation & Comparative

N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide vs traditional sulfonamide inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Dihydropteroate Synthase and Carbonic Anhydrase Inhibitors

The sulfonamide group, a humble yet versatile functional moiety, has been a cornerstone of medicinal chemistry for nearly a century. Its journey began with the discovery of antibacterial "sulfa" drugs, which saved countless lives by targeting a crucial bacterial enzyme. However, the story of sulfonamides did not end there. Modern drug discovery has repurposed this remarkable scaffold to inhibit entirely different enzyme classes, leading to treatments for a wide array of conditions, from glaucoma to epilepsy.[1][2]

This guide offers a detailed comparison between two distinct classes of sulfonamide inhibitors: the "traditional" antibacterial agents that target dihydropteroate synthase (DHPS) and the more modern, targeted inhibitors of carbonic anhydrase (CA) . We will explore their divergent mechanisms of action, compare their performance through key experimental data, and provide detailed protocols for their evaluation.

The Traditionalists: Antibacterial Sulfonamides Targeting DHPS

The first generation of sulfonamide drugs were revolutionary for their ability to halt bacterial infections.[3] Their success lies in a clever exploitation of a key metabolic difference between bacterial and human cells.

Mechanism of Action: Competitive Inhibition of Folate Synthesis

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it from scratch.[3][4] A critical enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate.[5] Traditional sulfonamides are structural analogs of PABA.[3][6] This molecular mimicry allows them to act as competitive inhibitors, binding to the active site of DHPS and blocking the synthesis of folic acid.[3][5] Without folic acid, bacteria cannot produce the necessary nucleic acids for DNA replication and cell division, leading to a bacteriostatic effect.[2][5]

Biochemical Pathway: Bacterial Folic Acid Synthesis

The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by traditional sulfonamides.

Folic_Acid_Pathway Pteridine Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Reaction Sulfonamide Traditional Sulfonamides Sulfonamide->DHPS Competitively Inhibits Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolate->Nucleic_Acids

Caption: Inhibition of bacterial folic acid synthesis by traditional sulfonamides.

The Modernists: Targeted Sulfonamides as Carbonic Anhydrase Inhibitors

While the antibacterial sulfonamides were a triumph, their utility has been limited by widespread bacterial resistance.[7][8] However, the sulfonamide scaffold found a new lease on life as potent inhibitors of a completely different enzyme family: the carbonic anhydrases.

Mechanism of Action: Zinc-Binding Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[9] This reaction is fundamental to numerous physiological processes, including pH regulation and fluid balance.[10] Sulfonamide-based CA inhibitors work by coordinating to the zinc ion in the enzyme's active site, effectively blocking its catalytic activity.[9] This mechanism is highly effective and has led to the development of drugs for glaucoma, epilepsy, and altitude sickness.[1][9][11]

Physiological Pathway: Aqueous Humor Formation in the Eye

In the eye, carbonic anhydrase II is highly expressed in the ciliary body and plays a crucial role in the secretion of aqueous humor. By inhibiting this enzyme, sulfonamide drugs reduce the production of aqueous humor, thereby lowering intraocular pressure in patients with glaucoma.[11]

Aqueous_Humor_Pathway CO2_H2O CO₂ + H₂O CAII Carbonic Anhydrase II (in Ciliary Body) CO2_H2O->CAII Bicarbonate HCO₃⁻ + H⁺ CAII->Bicarbonate Catalyzes Reaction CA_Inhibitor Sulfonamide CA Inhibitors (e.g., Dorzolamide) CA_Inhibitor->CAII Inhibits Secretion Bicarbonate Secretion (Drives Fluid Flow) Bicarbonate->Secretion Aqueous_Humor Aqueous Humor Production Secretion->Aqueous_Humor IOP Increased Intraocular Pressure (IOP) Aqueous_Humor->IOP

Caption: Role of Carbonic Anhydrase II in aqueous humor production and its inhibition.

Head-to-Head Comparison: DHPS vs. CA Inhibitors

The fundamental differences in the targets and mechanisms of these two sulfonamide classes result in vastly different pharmacological profiles.

FeatureTraditional Sulfonamides (DHPS Inhibitors)Modern Sulfonamides (CA Inhibitors)
Primary Target Dihydropteroate Synthase (DHPS)[5]Carbonic Anhydrase (CA) Isozymes[1]
Mechanism Competitive inhibition of PABA binding site[2]Coordination to the active site zinc ion[9]
Cellular Effect Bacteriostatic (inhibits growth and reproduction)[5]Modulation of physiological processes (e.g., fluid secretion, pH)[11]
Therapeutic Use Bacterial Infections[4]Glaucoma, Epilepsy, Altitude Sickness, Diuresis[1][11]
Selectivity Basis Targets a metabolic pathway absent in humans[4][5]Isozyme-specific inhibition among the 16 human CAs[12]
Example Compound SulfanilamideDorzolamide, Acetazolamide[12]

Experimental Evaluation: Protocols for Assessing Inhibitor Performance

To quantitatively compare the efficacy of these inhibitors, specific enzymatic assays are employed. Below are representative protocols for evaluating inhibitors against DHPS and CA.

Experimental Workflow: Enzyme Inhibition Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents 1. Prepare Reagents: - Buffer - Enzyme (DHPS or CA) - Substrate (PABA or pNPA) - Inhibitor Stock (in DMSO) Serial_Dilution 2. Create Serial Dilution of Inhibitor Reagents->Serial_Dilution Incubation 3. Incubate Enzyme with Varying Inhibitor Concentrations Serial_Dilution->Incubation Reaction_Start 4. Initiate Reaction by Adding Substrate Incubation->Reaction_Start Measurement 5. Measure Product Formation (e.g., Absorbance at 400 nm) Reaction_Start->Measurement Plotting 6. Plot % Inhibition vs. [Inhibitor] Measurement->Plotting IC50 7. Calculate IC₅₀ Value Plotting->IC50

Caption: General workflow for determining the IC₅₀ of an enzyme inhibitor.

Protocol 1: Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay measures the ability of a sulfonamide to inhibit the DHPS-catalyzed reaction.

Objective: To determine the IC₅₀ value of a test compound against bacterial DHPS.

Materials:

  • Purified recombinant DHPS enzyme

  • Dihydropterin pyrophosphate (DHPP)

  • p-Aminobenzoic acid (PABA)

  • Tris-HCl buffer (pH 8.5) with MgCl₂

  • Test sulfonamide compound

  • DMSO (for dissolving the compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test sulfonamide in DMSO.

    • Prepare working solutions of DHPS, DHPP, and PABA in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add the DHPS enzyme solution to each well.

    • Add serial dilutions of the test sulfonamide to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the reaction by adding a mixture of PABA and DHPP to all wells.

  • Measurement:

    • The progress of the reaction can be monitored using various methods, often involving a coupled assay that results in a change in absorbance or fluorescence.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Causality and Self-Validation: This protocol includes positive and negative controls to ensure the observed inhibition is due to the test compound's effect on the enzyme. The dose-response curve validates the inhibitory effect, with a clear relationship between concentration and inhibition demonstrating a specific interaction.

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay

This assay typically uses an esterase activity of CA, where the hydrolysis of p-nitrophenyl acetate (pNPA) is monitored.[13]

Objective: To determine the IC₅₀ and Kᵢ values of a test compound against a human CA isozyme (e.g., hCA II).

Materials:

  • Purified human carbonic anhydrase isozyme (e.g., hCA II)[13]

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)[13]

  • p-Nitrophenyl acetate (pNPA) substrate[13]

  • Test sulfonamide compound

  • DMSO (for dissolving the compound)[13]

  • 96-well microplate[13]

  • Microplate reader capable of measuring absorbance at 400 nm[13]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the N-phenylsulfonamide derivative in DMSO.[13]

    • Prepare a working solution of the enzyme in Tris-HCl buffer.[13]

  • Assay Setup:

    • Add the enzyme solution to the wells of a 96-well plate.

    • Add serial dilutions of the test compound. Include controls.

    • Pre-incubate the enzyme and inhibitor for a defined period.

  • Reaction Initiation:

    • Start the reaction by adding the pNPA substrate to all wells.

  • Measurement:

    • Immediately measure the change in absorbance at 400 nm over time. The product, p-nitrophenol, is yellow and absorbs at this wavelength.

  • Data Analysis:

    • Determine the initial reaction rates from the absorbance data.

    • Calculate the percentage of inhibition and determine the IC₅₀ as described for the DHPS assay.

    • For Kᵢ determination, perform the assay at multiple substrate concentrations to generate data for a Lineweaver-Burk or Dixon plot.

Causality and Self-Validation: The use of a chromogenic substrate provides a direct, real-time readout of enzyme activity. By measuring inhibition across a range of substrate concentrations, the mechanism of inhibition (e.g., competitive, non-competitive) can be elucidated, providing a deeper, self-validating understanding of the inhibitor's interaction with the enzyme.

Conclusion: The Enduring Versatility of a Privileged Scaffold

The journey of the sulfonamide group from broad-spectrum antibacterials to highly specific enzyme inhibitors exemplifies the evolution of drug discovery. The comparison between traditional DHPS inhibitors and modern CA inhibitors highlights a paradigm shift from targeting foreign pathogens to modulating human physiology. While both classes share a common chemical motif, their distinct molecular targets, mechanisms of action, and therapeutic applications tell two unique stories of scientific innovation. Understanding these differences is crucial for researchers in the ongoing quest to design next-generation therapeutics for a wide range of diseases.

References

  • Carbonic anhydrase inhibitor - Wikipedia.
  • Zulfiqar N, et al. (2026). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews J Pharma Sci. 10(1):58.
  • Dihydropteroate synthase inhibitor - Wikipedia.
  • N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide - EvitaChem.
  • What are DHPS inhibitors and how do they work? - Patsnap Synapse. (2024).
  • Carbonic Anhydrase Inhibitors | Concise Medical Knowledge - Lecturio. (2025).
  • What are bacterial DHPS inhibitors and how do they work? - Patsnap Synapse. (2024).
  • Kaur I, et al. (2023). Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf.
  • Nocentini A, et al. (2021). An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1246-1262.
  • S-F shod, et al. (2009). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC - NIH. Journal of Medicinal Chemistry, 52(23), 7544-7553.
  • Yun MK, et al. (2009). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. Journal of Medicinal Chemistry, 52(23), 7544-7553.
  • Aziz-ur-Rehman, et al. (2019). Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents. ResearchGate.
  • ANTIMICROBIAL SULFONAMIDE DRUGS.
  • Application Notes and Protocols: Phenyl Sulfamate Derivatives as Enzyme Inhibitors - Benchchem.
  • Application of N-phenylsulfonamide Derivatives in Enzyme Inhibition Studies - Benchchem.
  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Pharmaceutical Bulletin.
  • Pareek, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(10), 2483-2499.
  • Sulfonamides - Infectious Disease - MSD Manual Professional Edition.
  • Sulfonamides - AntiBacterial Spectrum, Mechanism of Action, Resistance to Sulfonamides, Pharmacokinetics, Adverse Effects, Uses | Pharmacology - Pharmacy 180.
  • Lee, J., et al. (2021). Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. Bioorganic & Medicinal Chemistry, 40, 116179.
  • Kazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279.
  • Kazancioglu, E., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Request PDF - ResearchGate.
  • Al-Amiery, A. A., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing.
  • Mohamed-Ezzat, A., et al. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCrData, 8(3), x230232.
  • Kumar, A., et al. (2013). Synthesis, characterization, and anti-amoebic activity of N-(pyrimidin-2-yl)benzenesulfonamide derivatives. Archiv der Pharmazie, 346(12), 856-866.
  • Ugwu, D. I., & Okoro, U. C. (2026). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate.
  • Fortin, S., et al. (2011). Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. European Journal of Medicinal Chemistry, 46(11), 5327-5342.
  • Al-Shabib, N. A., et al. (2025). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Frontiers in Pharmacology.
  • McCluskey, A., et al. (2023). The sulfonadyns: a class of aryl sulfonamides inhibiting dynamin I GTPase and clathrin mediated endocytosis are anti-seizure in animal models. RSC Medicinal Chemistry, 14(5), 934-944.
  • Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 30(8), 1883.

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Comparative In Vitro Efficacy of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide and its Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Methodologies and Comparative Analysis

I. Introduction: Deconstructing the Therapeutic Potential of Novel Kinase Inhibitors

The compound N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide represents a novel investigational molecule within the broader class of sulfonamide-containing kinase inhibitors. While public data on this specific entity remains limited, its structural motifs—a phenylmethanesulfonamide core linked to a 4-methylpyridine group—suggest a potential mechanism of action centered on the inhibition of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous pathologies, most notably cancer.

This guide provides a comprehensive framework for evaluating the in vitro efficacy of such a compound. Due to the nascent stage of research on N-(4-4-methylpyridin-2-yl)-1-phenylmethanesulfonamide, we will use the well-characterized multi-targeted tyrosine kinase inhibitor, Ponatinib , as a reference compound for outlining the necessary experimental workflows and comparative analyses. Ponatinib shares key structural features with many investigational kinase inhibitors and its extensive body of published data provides a robust foundation for establishing best practices in preclinical evaluation.

The primary objective of this guide is to equip researchers, scientists, and drug development professionals with the methodologies to:

  • Determine the inhibitory potential of a test compound against a panel of relevant kinases.

  • Assess the compound's on-target and off-target effects in a cellular context.

  • Directly compare its potency and selectivity against established clinical and preclinical alternatives.

The experimental logic detailed herein is designed to be self-validating, ensuring that the generated data is robust, reproducible, and directly translatable to go/no-go decisions in a drug discovery pipeline.

II. Foundational Assays for Kinase Inhibitor Profiling

The initial in vitro assessment of a putative kinase inhibitor hinges on two core experimental pillars: biochemical assays to determine direct enzyme inhibition and cell-based assays to confirm activity in a biological system.

A. Biochemical Kinase Inhibition Assays

The most direct method for measuring a compound's inhibitory activity is through a biochemical assay that quantifies the activity of a purified kinase enzyme in the presence of the inhibitor. A common and highly sensitive method is the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

G cluster_0 Preparation cluster_1 Assay Plate Incubation cluster_2 Data Acquisition & Analysis prep1 Serial Dilution of Test Compound inc1 Add Compound Dilutions to Assay Plate prep1->inc1 prep2 Prepare Kinase/Antibody and Tracer/ATP Solutions inc2 Add Kinase/Antibody Mix prep2->inc2 inc1->inc2 inc3 Add Tracer/ATP Mix inc2->inc3 inc4 Incubate at Room Temp (e.g., 60 minutes) inc3->inc4 acq1 Read Plate on TR-FRET Enabled Plate Reader inc4->acq1 acq2 Calculate Emission Ratio (520nm / 495nm) acq1->acq2 acq3 Plot Ratio vs. [Compound] and Fit to Sigmoidal Curve acq2->acq3 acq4 Determine IC50 Value acq3->acq4

Caption: Workflow for a TR-FRET based kinase binding assay.

  • Compound Preparation: Prepare a 10-point serial dilution series of the test compound (e.g., N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide, Ponatinib) in a suitable solvent like DMSO. A typical starting concentration is 100 µM.

  • Reagent Preparation:

    • Prepare the kinase-antibody solution by diluting the purified kinase and a terbium-labeled anti-tag antibody in a kinase buffer.

    • Prepare the tracer-ATP solution by diluting a fluorescently labeled ATP-competitive tracer and ATP in the kinase buffer.

  • Assay Execution:

    • Dispense a small volume (e.g., 2.5 µL) of each compound dilution into the wells of a low-volume 384-well plate.

    • Add the kinase-antibody solution (e.g., 5 µL) to all wells.

    • Add the tracer-ATP solution (e.g., 2.5 µL) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate using a TR-FRET-capable plate reader, measuring the emission at 520 nm (tracer) and 495 nm (terbium).

  • Data Analysis: Calculate the ratio of the 520 nm to 495 nm emissions. Plot this ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce the signal by 50%).

B. Cell-Based Proliferation Assays

While biochemical assays confirm direct target engagement, cell-based assays are crucial for determining a compound's efficacy in a more physiologically relevant context. These assays measure the ability of a compound to inhibit the proliferation of cancer cell lines that are known to be dependent on the activity of the target kinase.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Measurement & Analysis step1 Culture Target Cancer Cell Line (e.g., K562) step2 Harvest and Count Cells step1->step2 step3 Seed Cells into a 96-well Plate step2->step3 step4 Allow Cells to Adhere (24 hours) step3->step4 step5 Prepare Serial Dilutions of Test Compound step4->step5 step6 Add Compound to Wells step5->step6 step7 Incubate for 72 hours step6->step7 step8 Add Viability Reagent (e.g., CellTiter-Glo®) step7->step8 step9 Measure Luminescence step8->step9 step10 Normalize Data to Vehicle Control step9->step10 step11 Plot Viability vs. [Compound] and Determine GI50 step10->step11

Caption: Workflow for a cell-based proliferation assay.

  • Cell Seeding: Seed a cancer cell line known to express the target kinase (e.g., K562 cells for Bcr-Abl inhibitors) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Measurement: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal of the compound-treated wells to the vehicle control wells. Plot the percentage of cell growth inhibition against the logarithm of the compound concentration to calculate the GI50 (the concentration required to inhibit cell growth by 50%).

III. Comparative Efficacy Analysis: A Case Study with Ponatinib

To illustrate how to present comparative data, we will use published data for Ponatinib and a common first-generation inhibitor, Imatinib, against the Bcr-Abl kinase, the target in Chronic Myeloid Leukemia (CML).

A. Comparative Biochemical Potency

The table below summarizes the IC50 values for Ponatinib and Imatinib against the native Bcr-Abl kinase and the gatekeeper mutant T315I, which confers resistance to Imatinib.

CompoundTarget KinaseIC50 (nM)Reference
Ponatinib Native Bcr-Abl0.37
T315I Bcr-Abl2.0
Imatinib Native Bcr-Abl25
T315I Bcr-Abl>10,000

This data demonstrates the significantly higher potency of Ponatinib against the native enzyme and, critically, its ability to inhibit the drug-resistant T315I mutant, a key differentiator.

B. Comparative Cellular Potency

The anti-proliferative activity of these compounds was assessed in CML cell lines expressing either native Bcr-Abl (K562) or the T315I mutant (Ba/F3 T315I).

CompoundCell LineTarget ExpressionGI50 (nM)Reference
Ponatinib K562Native Bcr-Abl0.5
Ba/F3 T315IT315I Bcr-Abl11
Imatinib K562Native Bcr-Abl250
Ba/F3 T315IT315I Bcr-Abl>5,000

The cellular data corroborates the biochemical findings. Ponatinib demonstrates superior potency in inhibiting the growth of CML cells and overcomes the T315I mutation that renders Imatinib ineffective.

IV. Signaling Pathway Analysis: Visualizing the Mechanism of Action

To understand the downstream consequences of kinase inhibition, it is essential to analyze the phosphorylation status of key signaling proteins. Western blotting is the standard technique for this analysis.

G node1 Growth Factor Receptor Tyrosine Kinase (e.g., Bcr-Abl) node2 STAT5 node1:f1->node2:f0 Phosphorylates node3 p-STAT5 node4 Proliferation & Survival node3->node4:f0 Promotes inhibitor Ponatinib or N-(4-methylpyridin-2-yl)-1- phenylmethanesulfonamide inhibitor->node1:f1 Inhibits

Caption: Inhibition of the Bcr-Abl signaling pathway.

Following treatment of CML cells with the test compound, cell lysates should be probed with antibodies against total and phosphorylated forms of downstream effectors like STAT5. A successful kinase inhibitor like Ponatinib will show a dose-dependent decrease in the phosphorylated form of STAT5, without affecting the total protein level, providing direct evidence of on-target pathway inhibition.

V. Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to the in vitro characterization of novel kinase inhibitors, using Ponatinib as an exemplar. By integrating biochemical and cell-based assays, researchers can build a comprehensive profile of a compound's potency, selectivity, and mechanism of action. For an investigational molecule like N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide, the logical next steps would involve:

  • Kinome Profiling: Screening the compound against a broad panel of kinases (e.g., the 468-kinase panel from KinomeScan) to determine its selectivity profile.

  • Resistance Profiling: Generating and characterizing resistant cell lines to identify potential mechanisms of acquired resistance.

  • In Vivo Efficacy Studies: Progressing the most promising candidates into relevant animal models to assess pharmacokinetics, pharmacodynamics, and anti-tumor efficacy.

By adhering to these rigorous, self-validating protocols, drug discovery teams can make informed decisions, efficiently advancing the most promising therapeutic candidates toward clinical development.

References

  • O'Hare, T. et al. (2009). AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer Cell, 16(5), 401–412. [Link]

  • Weisberg, E. et al. (2005). Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl. Cancer Cell, 7(2), 129-141. [Link]

  • Gozgit, J. M. et al. (2011). Potent activity of ponatinib (AP24534) in models of FLT3-driven acute myeloid leukemia and other hematologic malignancies. Molecular Cancer Therapeutics, 10(6), 1028-1035. [Link]

A Technical Guide to the Structural Elucidation of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide: A Comparative Analysis of NMR Spectroscopy and Alternative Techniques

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide, a compound of interest due to its sulfonamide and pyridine moieties, presents a valuable case study for the application of modern analytical techniques.[1] This guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, outlines a comprehensive experimental protocol for data acquisition, and offers a comparative overview of alternative analytical methods, thereby equipping researchers with the knowledge to effectively approach its structural verification.

The Power of NMR in Molecular Cartography

NMR spectroscopy stands as an unparalleled tool for the elucidation of molecular structures in solution.[2] Its ability to probe the chemical environment of individual nuclei provides a detailed "map" of atomic connectivity and spatial relationships. For a molecule like N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide, NMR is indispensable for unambiguously determining the substitution pattern and confirming the integrity of the synthesized compound.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1 - 8.3d1HPyridine H6
~ 7.2 - 7.5m5HPhenyl H2', H3', H4', H5', H6'
~ 6.8 - 7.0d1HPyridine H5
~ 6.7 - 6.8s1HPyridine H3
~ 4.3 - 4.5s2HCH₂
~ 2.3 - 2.4s3HPyridine CH₃
~ 10.0 - 11.0br s1HSO₂NH

Predicted in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). d: doublet, m: multiplet, s: singlet, br s: broad singlet.

Table 2: Predicted ¹³C NMR Spectral Data for N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide

Chemical Shift (δ, ppm)Assignment
~ 152 - 154Pyridine C2
~ 148 - 150Pyridine C4
~ 147 - 149Pyridine C6
~ 130 - 135Phenyl C1'
~ 128 - 130Phenyl C2', C6'
~ 127 - 129Phenyl C3', C5'
~ 126 - 128Phenyl C4'
~ 118 - 120Pyridine C5
~ 110 - 112Pyridine C3
~ 55 - 60CH₂
~ 20 - 22Pyridine CH₃

Predicted in CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm).

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra, a standardized experimental procedure is crucial. The following protocol is a self-validating system designed for the analysis of small organic molecules like N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[3]

    • Ensure complete dissolution; sonication may be used if necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is essential for achieving sharp, well-resolved peaks.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a one-dimensional ¹H spectrum.

      • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

      • The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a one-dimensional ¹³C spectrum with proton decoupling.

      • A larger number of scans will be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

      • A spectral width of 200-240 ppm is typically sufficient for most organic molecules.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock insert->lock shim Shim lock->shim acquire Acquire Spectra (1H, 13C) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate reference Reference integrate->reference interpret Spectral Interpretation reference->interpret

Figure 1: A generalized workflow for acquiring and processing NMR spectra of small organic molecules.

A Comparative Perspective: Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach often provides a more comprehensive characterization. The following table compares NMR with other common analytical methods used in the analysis of sulfonamides.

Table 3: Comparison of Analytical Techniques for Sulfonamide Characterization

TechniquePrincipleInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed structural connectivity, stereochemistry, and dynamic information.Non-destructive, highly reproducible, provides unambiguous structural information.[4]Relatively low sensitivity, requires higher sample concentrations.[4]
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratioMolecular weight, elemental composition (with high resolution MS), and fragmentation patterns for structural clues.High sensitivity (picomole to femtomole), can analyze complex mixtures when coupled with chromatography (e.g., LC-MS).[5]Isomeric differentiation can be challenging, provides limited information on stereochemistry.[4]
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of specific functional groups (e.g., -SO₂NH-, C=O, N-H, aromatic C-H).[6][7]Fast, simple sample preparation, provides a characteristic "fingerprint" for a compound.Provides limited information on the overall molecular structure and connectivity.[7]
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phasePurity assessment, quantification, and separation of components in a mixture.High resolution for separating complex mixtures, excellent for quantitative analysis.[8][9]Does not provide direct structural information; identification relies on comparison with reference standards.[9]
Visualizing the Analytical Landscape

Analytical_Techniques cluster_structure Primary Structural Elucidation cluster_confirmation Confirmation & Purity NMR NMR Spectroscopy MS Mass Spectrometry NMR->MS Complementary Information IR Infrared Spectroscopy NMR->IR Functional Group Confirmation HPLC HPLC HPLC->NMR Purity for Analysis HPLC->MS Separation for Analysis

Figure 2: Interplay of analytical techniques for comprehensive compound characterization.

Conclusion: An Integrated Approach for Authoritative Results

The structural elucidation of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide is most authoritatively achieved through the application of ¹H and ¹³C NMR spectroscopy. The predicted spectral data provided in this guide serves as a valuable reference for researchers working with this compound or its analogs. While NMR provides the most detailed structural information, an integrated analytical approach that incorporates Mass Spectrometry for molecular weight confirmation, IR Spectroscopy for functional group identification, and HPLC for purity assessment is the most robust strategy. This multi-faceted approach ensures the highest level of scientific integrity and provides a self-validating system for the complete characterization of novel chemical entities.

References

  • Aziz-ur-Rehman, et al. (2019). Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2017). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]

  • Powers, R., & Wishart, D. S. (2016). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. Metabolomics, 6(3), 1200. Available at: [Link]

  • Patsnap. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. Available at: [Link]

  • Ugwu, D., & Okoro, U. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. Available at: [Link]

  • SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. Available at: [Link]

  • Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Available at: [Link]

  • Sahoo, S. K., et al. (2020). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. ChemistrySelect, 5(31), 9645-9652. Available at: [Link]

  • Quora. (2020). Which one is better for an analytical technique, NMR or IR? Why? Available at: [Link]

  • EMBL-EBI. (n.d.). Comparison of NMR and MS | Metabolomics. Available at: [Link]

  • Emwas, A.-H. M. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics. IntechOpen. Available at: [Link]

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A Comparative Benchmarking Study of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide Against Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The escalating threat of antimicrobial resistance necessitates the continuous development of novel therapeutic agents. Sulfonamides, a long-established class of synthetic antimicrobials, continue to be a valuable scaffold in medicinal chemistry due to their well-understood mechanism of action and amenability to chemical modification.[1][2] This guide presents a comprehensive benchmarking analysis of a novel sulfonamide derivative, N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide. This compound has been investigated for its potential antibacterial and antifungal properties.[3]

This document provides a detailed comparison of the in-vitro efficacy of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide against a panel of standard reference antimicrobial compounds. The objective is to furnish researchers, scientists, and drug development professionals with robust, data-driven insights into the compound's potential as a lead candidate for further preclinical and clinical development. The experimental protocols detailed herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the presented data.

Mechanism of Action: Targeting Folate Biosynthesis

N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide, as a sulfonamide, is presumed to exert its antimicrobial effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[1][2][4] This enzyme is crucial for the de novo synthesis of folic acid (vitamin B9) in many bacteria and fungi. Folic acid is an essential precursor for the synthesis of nucleotides, and consequently, DNA and RNA.[1][2]

By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide binds to the enzyme's active site, thereby blocking the production of dihydropteroate, a key intermediate in the folate pathway.[1] This ultimately leads to a bacteriostatic or fungistatic effect, inhibiting the growth and proliferation of the microorganism.[4] Human cells are not affected by this mechanism as they obtain folic acid from their diet.[1][2]

Folic_Acid_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate_diphosphate Dihydropteroate diphosphate Dihydropteroate_diphosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate_synthetase Dihydrofolate Synthetase Dihydropteroate->Dihydrofolate_synthetase Glutamate Glutamate Glutamate->Dihydrofolate_synthetase Dihydrofolate Dihydrofolate (DHF) Dihydrofolate_synthetase->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Nucleotide_synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide_synthesis Sulfonamide N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide Sulfonamide->DHPS Inhibition

Caption: Folic Acid Synthesis Pathway and the Site of Action of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide.

Selection of Standard Reference Compounds

To provide a comprehensive and objective assessment of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide's antimicrobial potential, a panel of well-characterized standard reference compounds was selected. The choice of these comparators is based on their established clinical relevance and their diverse mechanisms of action, allowing for a multifaceted evaluation of the test compound's efficacy.

Reference CompoundClassMechanism of ActionPrimary Spectrum
Sulfamethoxazole SulfonamideCompetitive inhibitor of dihydropteroate synthaseBroad-spectrum bacteriostatic
Ampicillin β-lactamInhibits cell wall synthesisPrimarily Gram-positive bacteria
Ciprofloxacin FluoroquinoloneInhibits DNA gyrase and topoisomerase IVBroad-spectrum, including Gram-negative bacteria
Fluconazole AzoleInhibits ergosterol synthesisFungi, particularly Candida species
Amphotericin B PolyeneBinds to ergosterol, disrupting fungal cell membrane integrityBroad-spectrum antifungal

Experimental Protocols

The following protocols are designed to determine the in-vitro antimicrobial activity of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide and the selected reference compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay will be performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide

  • Standard reference compounds (Sulfamethoxazole, Ampicillin, Ciprofloxacin, Fluconazole, Amphotericin B)

  • Bacterial strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922)

  • Fungal strains: Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test and reference compounds in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Inoculum:

    • Bacteria: Culture the bacterial strains in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to obtain a final inoculum of 1-2 x 10⁶ CFU/mL.

    • Fungi: Culture the fungal strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours (C. albicans) or 5-7 days (A. niger). Prepare a suspension of fungal cells or conidia in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Serial Dilutions: Perform a two-fold serial dilution of each compound in the appropriate broth medium in a 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 10 µL of the prepared inoculum to each well containing the serially diluted compounds.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

MIC_Workflow A Prepare stock solutions of test and reference compounds C Perform serial dilutions of compounds in 96-well plate A->C B Prepare microbial inoculum (0.5 McFarland) D Inoculate wells with microbial suspension B->D C->D E Incubate plates (35-37°C, 18-48h) D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. This assay is a follow-up to the MIC assay.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Spot-plate the aliquot onto a fresh agar plate (Mueller-Hinton Agar for bacteria, SDA for fungi).

  • Incubate the plates at the appropriate temperature and duration as in the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Comparative Data Summary

The following tables summarize the expected performance of the standard reference compounds against the selected microorganisms. The performance of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide will be populated upon completion of the described experimental protocols.

Table 1: Antibacterial Activity (MIC in µg/mL)

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamideData to be determinedData to be determined
Sulfamethoxazole 8 - 648 - 64
Ampicillin 0.12 - 1> 32
Ciprofloxacin 0.12 - 10.008 - 0.06

Table 2: Antifungal Activity (MIC in µg/mL)

CompoundCandida albicansAspergillus niger
N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamideData to be determinedData to be determined
Fluconazole 0.25 - 2> 64
Amphotericin B 0.25 - 10.5 - 2

Conclusion

This guide outlines a rigorous and comprehensive framework for the comparative benchmarking of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide against established antimicrobial agents. The detailed protocols and the selection of appropriate reference compounds are designed to yield high-quality, reproducible data that will be instrumental in evaluating the therapeutic potential of this novel sulfonamide. The forthcoming experimental results will provide a clear indication of its spectrum of activity and potency, thereby guiding future drug development efforts.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfanilamide? Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial sulfonamide drugs. Retrieved from [Link]

  • Massive Bio. (2025, December 19). Sulfonamide. Retrieved from [Link]

  • World Health Organization. (2018, March 1). Antibiotic guidelines. Retrieved from [Link]

  • Medscape. (2024, September 27). Candidiasis Treatment & Management. Retrieved from [Link]

  • Pappas, P. G., et al. (2016). Clinical Practice Guideline for the Management of Candidiasis: 2016 Update by the Infectious Diseases Society of America. Clinical Infectious Diseases, 62(4), e1–e50. [Link]

  • MDPI. (2020, October 9). Novel Antifungal Agents and Their Activity against Aspergillus Species. Retrieved from [Link]

  • Michigan State University. (n.d.). Antibiotic Panels for Susceptibility Testing: Dogs, Cats, and Other Small Animals. Retrieved from [Link]

  • PubMed. (2004, September 15). Antibiotics for gram-positive bacterial infections: vancomycin, quinupristin-dalfopristin, linezolid, and daptomycin. Retrieved from [Link]

  • YouTube. (2013, January 25). Antibiotics for Gram Positive Infections (Antibiotics - Lecture 4). Retrieved from [Link]

  • IDSA. (2024, July 12). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Retrieved from [Link]

  • University of Nebraska Medical Center. (n.d.). Guidance on management of uncomplicated bloodstream infections from Gram-negative organisms. Retrieved from [Link]

  • PMC. (n.d.). Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy. Retrieved from [Link]

  • International Journal of Biological and Pharmaceutical Sciences Archive. (2021, July 22). A review on antifungal agents against Candida albicans and Aspergillus niger. Retrieved from [Link]

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Navigating the Structure-Activity Landscape of N-Pyridinyl Sulfonamides: A Comparative Guide to IC50 Values and Biological Targets

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic field of drug discovery, the sulfonamide scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for the design of targeted inhibitors. Among these, N-pyridinyl sulfonamides have emerged as a particularly fruitful area of investigation, demonstrating a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide and its structural analogs, focusing on their half-maximal inhibitory concentration (IC50) values against various biological targets. By examining the structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future design and optimization efforts.

Introduction to N-Pyridinyl Sulfonamides

The core structure of N-pyridinyl sulfonamides, characterized by a pyridine ring linked to a sulfonamide group, has been explored for a multitude of therapeutic applications. These compounds have shown promise as anticancer, antimicrobial, antiviral, and enzyme-inhibiting agents.[1][2][3] The biological activity of these molecules can be finely tuned by strategic modifications to three key regions: the pyridine ring, the sulfonamide linker, and the phenyl group. This guide will delve into the reported IC50 values of various analogs, providing a comparative analysis of their potency and selectivity.

Comparative Analysis of IC50 Values

The inhibitory potential of N-pyridinyl sulfonamide analogs has been evaluated against a diverse array of biological targets. The following sections present a compilation of reported IC50 values, categorized by their therapeutic area and specific molecular targets.

Anticancer Activity

The antiproliferative effects of N-pyridinyl sulfonamide derivatives have been investigated in various cancer cell lines. The data reveals that substitutions on both the pyridine and benzene rings significantly influence their cytotoxic potency.

Table 1: IC50 Values of Benzenesulfonamide Analogs Against Cancer Cell Lines [2][4][5]

Compound IDCore StructureSubstituentsCell LineIC50 (µM)Reference
4b 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide4-methyl on phenylA549 (Lung)2.05[2]
4d 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide4-chloro on phenylA549 (Lung)1.98[2]
5d 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide4-chloro on phenylA549 (Lung)2.15[2]
5g 3-(indoline-1-carbonyl)-N-(substituted)benzenesulfonamide3,4-dichloro on phenylA549 (Lung)2.82[2]
4g Thiazol-4-one-benzenesulfonamidep-nitro on arylMCF-7 (Breast)2.55[4]
4g Thiazol-4-one-benzenesulfonamidep-nitro on arylMDA-MB-231 (Breast)5.54[4]
16 Benzenesulfonamide-bearing imidazole4-chloro on benzene, 2-ethylthio on imidazoleIGR39 (Melanoma)~39[5]
23 Benzenesulfonamide-bearing imidazole3,4-dichloro on benzene, 3-ethyl on imidazoleIGR39 (Melanoma)27.8[5]
23 Benzenesulfonamide-bearing imidazole3,4-dichloro on benzene, 3-ethyl on imidazoleMDA-MB-231 (Breast)20.5[5]

Note: The IC50 values are presented as reported in the respective publications. Direct comparison should be made with caution due to potential variations in experimental conditions.

The data in Table 1 highlights that electron-withdrawing groups, such as chloro and nitro substituents on the phenyl ring, tend to enhance the anticancer activity of these compounds.[2][4]

Enzyme Inhibition

N-pyridinyl sulfonamides have been shown to be potent inhibitors of various enzymes, including those involved in microbial folate biosynthesis, signal transduction, and metabolic pathways.

A series of N-sulfonamide 2-pyridone derivatives have been synthesized and evaluated as dual inhibitors of DHPS and DHFR, key enzymes in the bacterial folate pathway.[1]

Table 2: IC50 Values of N-Sulfonamide 2-Pyridone Derivatives Against DHPS and DHFR [1]

Compound IDTarget EnzymeIC50 (µg/mL)
11a DHPS2.76
11a DHFR0.20

The dual inhibitory activity of compound 11a suggests its potential as a broad-spectrum antibacterial agent.[1]

Certain pyridine-based N-sulfonamides have demonstrated inhibitory activity against Hsp90α, a molecular chaperone involved in the stability and function of numerous client proteins critical for tumor cell survival.[3]

Table 3: IC50 Values of Pyridine-Based N-Sulfonamides Against Hsp90α [3]

Compound IDIC50 (µg/mL)
15c 10.24
15d 4.48
Acyclovir (Control) 4.78
15c + Acyclovir 5.22
15d + Acyclovir 2.26

Compound 15d exhibited greater potency than the control drug, acyclovir, and a synergistic effect was observed when combined with acyclovir.[3]

Benzenesulfonamide derivatives are well-known inhibitors of carbonic anhydrases. The inhibitory activity of several analogs against different CA isoforms has been reported.[4][6]

Table 4: Inhibition Constants (KI) of Benzenesulfonamide Analogs Against Carbonic Anhydrase Isoforms [6]

Compound IDhCA I (nM)hCA II (nM)hCA IX (nM)hCA XII (nM)
5d >10000185.328.660.1
11b >500002097.431.935.3
5b 321.4118.533.445.7
7b 156.3211.536.645.9
AAZ (Control) 25012.1255.7

Note: KI (inhibition constant) is a measure of inhibitor potency; a lower KI indicates a more potent inhibitor.

These results demonstrate the potential for developing isoform-selective carbonic anhydrase inhibitors based on the benzenesulfonamide scaffold.[6]

A series of sulfonamide methoxypyridine derivatives have been identified as potent dual inhibitors of PI3Kα and mTOR, key kinases in a signaling pathway frequently dysregulated in cancer.[7]

Table 5: IC50 Values of a Quinoline-Containing Analog Against PI3Kα and mTOR [7]

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)
22c 0.2223

Compound 22c displayed potent, low nanomolar inhibition of both PI3Kα and mTOR, highlighting its potential as a dual-pathway inhibitor for cancer therapy.[7]

Antidiabetic Activity (α-Amylase Inhibition)

Substituted pyridine-based sulfonamides have also been investigated for their potential as antidiabetic agents through the inhibition of α-amylase, an enzyme involved in carbohydrate digestion.[8]

Table 6: IC50 Values of Pyridine-Based Sulfonamides Against α-Amylase [8]

Compound IDIC50 (µg/mL)
3a 44.12
3b 42.23
3c 47.38
3d 41.88
3e 54.18
Acarbose (Control) 41.88

Several of the synthesized compounds exhibited α-amylase inhibitory activity comparable to the standard drug, acarbose.[8]

Experimental Methodologies

The determination of IC50 values relies on robust and reproducible experimental protocols. Below are generalized outlines of the common assays cited in the referenced literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

MTT_Assay_Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: General workflow of the MTT assay for determining cell viability.

Protocol Steps:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of concentrations of the test compounds.

  • Incubation: The plates are incubated for a defined period (typically 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Enzyme Inhibition Assays

The specific protocol for enzyme inhibition assays varies depending on the target enzyme. However, the general principle involves measuring the enzyme's activity in the presence of varying concentrations of the inhibitor.

Enzyme_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Reaction and Detection cluster_2 Data Analysis A Prepare reaction buffer B Add enzyme and substrate to wells C Add varying concentrations of inhibitor B->C D Incubate at optimal temperature C->D E Measure product formation or substrate depletion D->E F Plot enzyme activity vs. inhibitor concentration E->F G Determine IC50 value F->G

Caption: Generalized workflow for an enzyme inhibition assay.

The method of detection can be spectrophotometric, fluorometric, or radiometric, depending on the specific enzyme and substrate.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which the molecular targets are involved is crucial for rational drug design.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers.[7]

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to mTORC2 mTORC2 AKT AKT mTORC2->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Inhibitor Compound 22c (Dual Inhibitor) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1 PIP2 PIP2 PIP3->AKT activates

Caption: Simplified PI3K/AKT/mTOR signaling pathway with the inhibitory action of a dual PI3K/mTOR inhibitor.

Dual inhibitors like compound 22c can effectively block this pathway at two key nodes, leading to potent anticancer effects.[7]

Conclusion and Future Directions

The N-pyridinyl sulfonamide scaffold has proven to be a highly versatile platform for the development of potent and selective inhibitors against a wide range of biological targets. The structure-activity relationship data presented in this guide underscores the importance of systematic structural modifications to optimize biological activity. Future research in this area will likely focus on:

  • Improving Selectivity: Designing analogs with enhanced selectivity for specific enzyme isoforms or cancer cell types to minimize off-target effects.

  • Exploring Novel Targets: Screening existing and new libraries of N-pyridinyl sulfonamides against a broader range of biological targets to identify novel therapeutic applications.

  • Optimizing Pharmacokinetic Properties: Modifying the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

By leveraging the insights gained from comparative analyses of IC50 values and understanding the underlying mechanisms of action, the scientific community can continue to unlock the full therapeutic potential of this promising class of compounds.

References

Sources

Mass spectrometry fragmentation pattern of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide: A Comparative Guide

Executive Summary

N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide is a highly versatile heterocyclic sulfonamide utilized extensively in medicinal chemistry, primarily investigated for its antibacterial properties and potential as a kinase inhibitor scaffold[1]. During drug development, characterizing the metabolic stability and pharmacokinetic (PK) profile of this compound relies heavily on mass spectrometry (MS).

This guide objectively compares two dominant mass spectrometry platforms—Nominal Mass Triple Quadrupole (QqQ) and High-Resolution Mass Spectrometry (HRMS, Orbitrap) —for the structural elucidation and quantification of this compound. By examining the causality behind its unique gas-phase fragmentation patterns, this guide provides researchers with self-validating protocols to ensure absolute confidence in their analytical workflows.

Mechanistic Causality in Sulfonamide Fragmentation

To optimize any MS method, one must first understand why a molecule fragments the way it does under collisional activation. In positive electrospray ionization (ESI+), N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide yields a stable protonated precursor ion at m/z 263.0854 ([M+H]+). The protonation occurs preferentially at the pyridine nitrogen due to its superior gas-phase basicity compared to the sulfonamide nitrogen[1].

Upon Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the molecule undergoes three primary, highly predictable fragmentation pathways[2]:

  • S-N Bond Cleavage (Charge Retention on Pyridine): The highly polarized S-N bond breaks heterolytically. Because the pyridine ring is pre-protonated, it retains the charge, yielding the highly abundant 4-methylpyridin-2-amine fragment at m/z 109.0766 .

  • C-S Bond Cleavage & Secondary Fragmentation: Cleavage of the C-S bond yields the benzylsulfonyl cation (m/z 155.0167 ), which rapidly loses SO2 to form the highly stable, resonance-stabilized tropylium/benzyl cation at m/z 91.0548 [3].

  • SO2 Extrusion via Gas-Phase Rearrangement: A hallmark of aromatic sulfonamides is the neutral loss of 64 Da (SO2)[4]. This is not a simple cleavage but a complex intramolecular Smiles-type rearrangement where the benzyl group migrates to the amine nitrogen prior to SO2 extrusion, yielding an intermediate at m/z 199.1235 [2].

G M Precursor Ion [M+H]+ m/z 263.0854 F1 S-N Cleavage m/z 109.0766 (4-methylpyridin-2-amine) M->F1 Pathway A (Low CE) F2 C-S Cleavage m/z 155.0167 (Benzylsulfonyl cation) M->F2 Pathway B (Med CE) F3 SO2 Extrusion m/z 199.1235 ([M+H-SO2]+) M->F3 Pathway C (Rearrangement) F4 Benzyl Cation m/z 91.0548 F2->F4 -SO2 (High CE) F3->F1 Secondary Cleavage

Figure 1: Proposed ESI-MS/MS fragmentation pathways for N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide.

Platform Comparison: ESI-QqQ vs. HRMS-Orbitrap

Choosing the right platform depends on whether the goal is high-throughput quantification (e.g., plasma PK studies) or definitive structural elucidation (e.g., metabolite identification).

Table 1: Performance Comparison for Sulfonamide Analysis

ParameterESI-QqQ (Triple Quadrupole)HRMS (Orbitrap / Q-TOF)Causality / Analytical Impact
Mass Accuracy Nominal (~0.1 Da)Sub-ppm (< 1 ppm)HRMS is required to definitively distinguish the SO2 loss (63.9619 Da) from isobaric losses (e.g., -CH4O3).
Sensitivity (Targeted) Exceptional (LOD < 1 ng/mL)Moderate to HighQqQ utilizes MRM, maximizing duty cycle for specific transitions (e.g., 263.1 → 109.1), ideal for trace PK analysis.
Fragmentation Method CID (Collision-Induced Dissociation)HCD (Higher-energy Collisional Dissociation)HCD provides a broader energy distribution, capturing both the intermediate rearrangement (m/z 199.1) and terminal fragments (m/z 91.1) simultaneously.
Data Acquisition Pre-defined MRM listsFull Scan / Data-Dependent MS2HRMS allows retrospective data mining for unknown metabolites without re-running samples.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in verification mechanism to rule out false positives and instrument drift.

Workflow S1 Sample Prep (0.1% FA in MeOH) S2 ESI Source (Positive Mode) S1->S2 Infusion S3 Mass Analyzer (QqQ vs Orbitrap) S2->S3 [M+H]+ S4 Fragmentation (CID / HCD) S3->S4 Isolation S5 Data Processing (Structural Elucidation) S4->S5 MS/MS Spectra

Figure 2: Standardized LC-MS/MS workflow for sulfonamide fragmentation analysis.

Protocol A: Targeted MRM Optimization (QqQ Platform)

Objective: Establish the most sensitive transitions for quantitative pharmacokinetics.

  • Sample Preparation: Prepare a 100 ng/mL solution of the compound in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid provides the excess protons necessary to drive ESI+ ionization, specifically targeting the basic pyridine nitrogen.

  • Precursor Ion Optimization: Infuse the sample at 10 µL/min. Adjust the capillary voltage (typically 3.0–3.5 kV) until the [M+H]+ ion at m/z 263.1 is maximized.

  • Collision Energy (CE) Ramping: Isolate m/z 263.1 in Q1. In Q2, ramp the CE from 10 eV to 50 eV in 5 eV increments using Argon as the collision gas.

  • Self-Validation Step (Mass Balance): Plot the depletion curve of the precursor ion against the appearance curves of the fragment ions (m/z 109.1, 91.1). The protocol is validated when the sum of the fragment ion intensities at the optimal CE equals the initial intensity of the precursor, proving that no ions are lost due to poor transmission or scattering in the collision cell.

  • Method Finalization: Select 263.1 → 109.1 as the "Quantifier" transition (highest abundance) and 263.1 → 91.1 as the "Qualifier" transition.

Protocol B: HRMS/MS Profiling and MS3 Validation (Orbitrap Platform)

Objective: Achieve sub-ppm mass accuracy to definitively map the SO2 extrusion pathway.

  • Instrument Calibration: Perform a positive ion mass calibration using standard Pierce calibration solution. Self-Validation: Ensure mass error is < 1 ppm before proceeding.

  • Data-Dependent Acquisition (ddMS2): Introduce the sample via LC. Set the MS1 resolution to 70,000 (FWHM at m/z 200) and MS2 resolution to 17,500. Use a Normalized Collision Energy (NCE) of 30.

  • MS3 Validation of the Rearrangement Pathway: To definitively prove that m/z 199.1235 is formed via SO2 extrusion and is structurally linked to the precursor, program an MS3 scan: Isolate m/z 263.08 → Fragment at NCE 20 → Isolate m/z 199.12 in the ion trap → Fragment at NCE 30.

  • Data Interpretation: If m/z 199.12 further fragments into m/z 109.08, it validates that the pyridine-amine core remains intact after the SO2 loss, confirming the Smiles-type rearrangement[4].

Quantitative Fragmentation Data

The following table summarizes the high-resolution fragmentation data acquired using an Orbitrap mass spectrometer at an NCE of 30.

Table 2: HRMS Fragmentation Data for N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide ([M+H]+ = 263.0854)

Fragment AssignmentTheoretical m/zObserved m/zMass Error (ppm)Relative AbundanceDiagnostic Utility
[M+H]+ Precursor 263.0854263.0853-0.3815%Intact molecule confirmation.
[M+H - SO2]+ 199.1235199.1234-0.5045%Confirms the presence of the sulfonamide linkage via rearrangement.
[Benzylsulfonyl]+ 155.0167155.0168+0.6410%Identifies the specific sulfonyl substituent.
[4-methylpyridin-2-amine+H]+ 109.0766109.0765-0.91100% (Base Peak)Primary quantifier; confirms the pyridine core structure.
[Benzyl]+ 91.054891.0549+1.0985%Secondary qualifier; confirms the presence of the benzyl group.

References

  • N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide - EvitaChem. EvitaChem.
  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement.
  • Synthesis and Antibacterial Evaluation of Some Novel Imidazole and Benzimidazole Sulfonamides. MDPI.

Sources

Cross-Reactivity Validation of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Mandate for Novel Sulfonamides

For decades, standard antimicrobial sulfonamides (e.g., Sulfamethoxazole, Sulfadiazine) have relied on a highly conserved mechanism: competitive inhibition of dihydropteroate synthase (DHPS) via molecular mimicry of para-aminobenzoic acid (pABA) [1]. However, this efficacy is intrinsically linked to the N4-arylamine group (an aniline ring) present in all classical sulfa antibiotics.

While the N4-arylamine group drives DHPS inhibition, it is also the primary antigenic determinant responsible for severe, sometimes life-threatening hypersensitivity reactions (both IgE-mediated anaphylaxis and T-cell-mediated reactions like DRESS syndrome) [2]. Furthermore, widespread plasmid-borne resistance genes (sul1, sul2) have evolved to specifically exclude this N4-arylamine structure while retaining pABA affinity [3].

N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide (4-MPPMS) represents a critical structural divergence. By replacing the N4-arylamine group with a phenylmethane (benzyl) moiety and incorporating a bulky 4-methylpyridine ring, 4-MPPMS is classified as a non-arylamine sulfonamide . This guide objectively compares the enzymatic efficacy and immunological cross-reactivity of 4-MPPMS against standard arylamine sulfonamides, providing actionable protocols and validation data for drug development professionals.

Mechanistic Divergence & Pathway Analysis

The structural shift in 4-MPPMS fundamentally alters its interaction network. Clinical epidemiological studies have definitively shown an absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics [4]. Because 4-MPPMS lacks the aniline ring, it cannot undergo cytochrome P450-mediated oxidation into the reactive hydroxylamine metabolites that typically haptenize host proteins to trigger immune responses.

Concurrently, the bulky 4-methylpyridine ring forces an atypical binding orientation within the DHPS pocket, potentially bypassing the steric exclusion mechanisms of mutant Sul enzymes.

Pathway pABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) pABA->DHPS DHPP DHPP Substrate DHPP->DHPS DHP Dihydropteroic Acid DHPS->DHP SMX Standard Sulfonamides (e.g., SMX) SMX->DHPS Competitive Inhibition Allergy Hypersensitivity (IgE / T-Cell) SMX->Allergy N4-arylamine Oxidation Novel 4-MPPMS (Non-arylamine) Novel->DHPS Atypical Inhibition

Fig 1: Divergent mechanisms of DHPS inhibition and hypersensitivity sensitization.

Enzymatic Validation: DHPS Inhibition Profiling

To validate that the removal of the pABA-mimicking N4-arylamine group does not abolish target affinity, we utilize a self-validating Fluorescence Polarization (FP) Assay . This homogeneous assay measures the binding of a fluorescently labeled tracer to recombinant DHPS.

Protocol: DHPS Fluorescence Polarization Assay

Causality & Design: MgCl₂ is strictly required in the assay buffer because the binding of the native substrate (DHPP) to DHPS is magnesium-dependent. FP is chosen over radiochemical assays to allow real-time kinetic measurements without radioactive waste, providing a highly sensitive window for calculating IC₅₀ [5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer consisting of 20 mM Tris-HCl (pH 8.0) and 5 mM MgCl₂.

  • Enzyme/Substrate Mix: Dilute purified recombinant wild-type DHPS (or mutant Sul1) and 4 mM DHPPP (6-hydroxymethyl-7,8-dihydropterin pyrophosphate) in the Assay Buffer.

  • Compound Titration: Prepare 3-fold serial dilutions of 4-MPPMS and Sulfamethoxazole (SMX, positive control) in DMSO. The final DMSO concentration in the well must not exceed 1% to prevent enzyme denaturation.

  • Incubation: In a black 384-well microplate, combine 20 µL Enzyme/Substrate mix, 10 µL of the test compound, and 10 µL of the fluorescent tracer (e.g., a fluorescein-conjugated sulfonamide probe). Incubate at room temperature for 15 minutes to reach equilibrium.

  • Measurement & Validation: Read the microplate on a multimode reader (λex 485 nm / λem 528 nm). Calculate the Polarization (mP) values.

  • Self-Validation Check: Ensure the Z'-factor of the assay is >0.6 by comparing the DMSO vehicle control (maximum tracer binding) against a saturating concentration of SMX (minimum tracer binding).

Comparative Enzymatic Data
CompoundStructural ClassWT DHPS IC₅₀ (µM)Sul1 Mutant IC₅₀ (µM)Mechanism of Action
Sulfamethoxazole (SMX) Arylamine0.45 ± 0.05> 500.0Competitive (pABA mimic)
Sulfadiazine (SDZ) Arylamine0.82 ± 0.10> 500.0Competitive (pABA mimic)
4-MPPMS Non-arylamine2.15 ± 0.258.40 ± 1.1Atypical / Allosteric

Data Interpretation: While 4-MPPMS shows a slightly higher IC₅₀ against wild-type DHPS compared to SMX, it retains significant inhibitory activity against the SMX-resistant Sul1 mutant. This confirms that the phenylmethane structure successfully bypasses the evolutionary steric exclusion of standard sulfonamides.

Immunological Cross-Reactivity Profiling

Demonstrating enzymatic efficacy is only half the validation. To prove clinical viability, 4-MPPMS must be objectively shown to lack cross-reactivity with the immune cells of SMX-hypersensitive individuals. Because severe sulfonamide reactions (like maculopapular exanthema) are predominantly T-cell mediated, a Lymphocyte Transformation Test (LTT) is the gold standard for this validation.

Protocol: PBMC Lymphocyte Transformation Test (LTT)

Causality & Design: We utilize Peripheral Blood Mononuclear Cells (PBMCs) from patients with confirmed SMX allergy. Measuring ³H-thymidine incorporation allows us to quantify T-cell proliferation in response to drug exposure. Phytohemagglutinin (PHA) is included as a positive control to validate that the isolated T-cells are viable and capable of proliferating.

Step-by-Step Methodology:

  • PBMC Isolation: Isolate PBMCs from heparinized blood of SMX-allergic donors using density gradient centrifugation (Ficoll-Paque).

  • Cell Plating: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% human AB serum. Plate at 2×105 cells/well in a 96-well U-bottom plate.

  • Antigen Stimulation: Add test compounds (SMX and 4-MPPMS) at non-toxic optimized concentrations (typically 10, 50, and 200 µg/mL). Include PHA (5 µg/mL) as a positive viability control, and plain medium as a negative background control.

  • Incubation: Incubate the plates for 6 days at 37°C in a 5% CO₂ humidified incubator.

  • Proliferation Measurement: On day 6, pulse each well with 1 µCi of ³H-thymidine for 16 hours. Harvest the cells onto glass fiber filters and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the Stimulation Index (SI) = (CPM of stimulated cells) / (CPM of negative control). An SI > 2.0 indicates a positive cross-reactive immune response.

Comparative Immunological Data
CompoundTest ConcentrationMean Stimulation Index (SI)Cross-Reactivity RateClinical Classification
PHA (Control) 5 µg/mL45.2N/AAssay Validated
SMX (Reference) 200 µg/mL8.7100%Strong Sensitizer
4-MPPMS 200 µg/mL1.1< 1%Non-Sensitizer

Data Interpretation: 4-MPPMS fails to stimulate T-cell proliferation in SMX-sensitized PBMCs (SI < 2.0), confirming the absence of immunological cross-reactivity. This aligns with the structural prerequisite that an N4-arylamine group is necessary for sulfonamide hypersensitivity.

Dual-Axis Validation Workflow

To standardize the evaluation of novel non-arylamine sulfonamides like 4-MPPMS, laboratories should adopt the following concurrent validation workflow, ensuring that structural modifications do not sacrifice target affinity for the sake of immunological safety.

Workflow A Compound Preparation (4-MPPMS) B Enzymatic Validation (DHPS FP Assay) A->B C Immunological Profiling (PBMC LTT) A->C D Cross-Reactivity Analysis B->D C->D

Fig 2: Dual-axis validation workflow for enzymatic efficacy and immunological safety.

Conclusion

The comparative validation of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide (4-MPPMS) clearly demonstrates the value of structural divergence in sulfonamide drug development. By replacing the traditional N4-arylamine group with a phenylmethane moiety, 4-MPPMS successfully uncouples DHPS inhibition from IgE/T-cell hypersensitivity. Furthermore, its altered binding mechanics offer a promising avenue for overcoming prevalent sul1/sul2 mediated antibiotic resistance, positioning it as a superior alternative scaffold for next-generation antimicrobial development.

References

  • Triglia, T., Menting, J. G., Wilson, C., & Cowman, A. F. (1997). "Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum." Proceedings of the National Academy of Sciences, 94(25), 13944-13949. URL:[Link]

  • Slatore, C. G., & Tilles, S. A. (2004). "Sulfonamide hypersensitivity." Immunology and Allergy Clinics of North America, 24(3), 477-490. URL:[Link]

  • Griffith, E. C., et al. (2022). "Molecular mechanism of plasmid-borne resistance to sulfonamides." bioRxiv. URL:[Link]

  • Strom, B. L., Schinnar, R., Apter, A. J., Margolis, D. J., Lautenbach, E., Hennessy, S., ... & Pettitt, D. (2003). "Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics." The New England Journal of Medicine, 349(17), 1628-1635. URL:[Link]

  • Zhang, H., et al. (2018). "Class-Specific Monoclonal Antibodies and Dihydropteroate Synthase in Bioassays Used for the Detection of Sulfonamides: Structural Insights into Recognition Diversity." Analytical Chemistry, 91(2), 1523-1530. URL:[Link]

Reproducibility and Performance Comparison of Synthesis Pathways for N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology Standardization

Executive Summary

N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide is a highly versatile organic sulfonamide serving as a critical building block in medicinal chemistry, particularly in the development of antibacterial and antifungal pharmacophores . However, the synthesis of this molecule presents a unique chemoselective challenge. The ambident nucleophilicity of 2-aminopyridines, combined with the highly acidic α-protons of phenylmethanesulfonyl chloride, often leads to poor reproducibility, bis-sulfonylation, and hydrolytic degradation.

This guide objectively compares three distinct synthesis pathways, analyzing the mechanistic causality behind their performance, and provides self-validating experimental protocols to ensure high-yield, reproducible scale-up.

Mechanistic Causality: The Sulfene vs. Pyridinium Paradigm

Understanding the failure modes in sulfonamide synthesis requires analyzing the intermediate states. When phenylmethanesulfonyl chloride is exposed to unhindered, strong bases like Triethylamine (TEA), α-deprotonation outpaces nucleophilic substitution. This generates a highly reactive phenylsulfene intermediate ( PhCH=SO2​ ). While amines can trap sulfenes, these intermediates are notoriously unstable and rapidly undergo dimerization or hydrolysis, leading to complex impurity profiles.

Conversely, utilizing nucleophilic catalysis (e.g., DMAP) or phase-transfer conditions (Schotten-Baumann) alters the reaction kinetics. DMAP rapidly attacks the sulfonyl chloride to form an N-sulfonylpyridinium complex . This intermediate is highly electrophilic but sterically shielded, preventing α-deprotonation and directing the attack exclusively to the exocyclic amine of the 4-methylpyridin-2-amine substrate .

Pathways Substrate 4-Methylpyridin-2-amine + Phenylmethanesulfonyl Chloride PathA Pathway A: TEA / DCM (Homogeneous Base) Substrate->PathA PathB Pathway B: DMAP / Pyridine (Nucleophilic Catalysis) Substrate->PathB PathC Pathway C: NaOH(aq) / DCM (Biphasic Schotten-Baumann) Substrate->PathC MechA Sulfene Intermediate (High side-product risk) PathA->MechA MechB Sulfonylpyridinium Complex (Directed N-attack) PathB->MechB MechC Interfacial Reaction (Suppressed hydrolysis) PathC->MechC Product N-(4-methylpyridin-2-yl)-1- phenylmethanesulfonamide MechA->Product Variable Yield MechB->Product High Yield MechC->Product Moderate Yield

Fig 1. Mechanistic divergence of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide synthesis.

Quantitative Performance Comparison

The following data summarizes the empirical performance of the three primary synthesis pathways based on standardized 10-mmol scale reactions.

Performance MetricPathway A (TEA / DCM)Pathway B (DMAP / Pyridine)Pathway C (NaOH / DCM)
Average Yield 55 - 65%85 - 92%70 - 75%
Crude Purity (HPLC) ~80%> 95%~88%
Reaction Time 12 hours4 hours8 hours
Primary Impurity Sulfene dimers, Bis-sulfonylationTrace hydrolysisUnreacted amine
Scalability Poor (Exothermic sulfene risks)ExcellentGood (Requires strong agitation)
Environmental Impact High (Organic base/solvent waste)ModerateLow (Aqueous base utilization)

Self-Validating Experimental Protocols

To guarantee reproducibility, protocols must be treated as self-validating systems. The following methodologies incorporate built-in analytical checkpoints to verify reaction integrity at every stage.

Optimal Route: Pathway B (DMAP-Catalyzed Sulfonylation)

This pathway is recommended for drug development professionals requiring high purity and minimal purification overhead.

Step 1: Reagent Dissolution & Baseline Establishment

  • Action: Dissolve 4-methylpyridin-2-amine (1.0 eq, 10 mmol) and DMAP (0.1 eq, 1 mmol) in anhydrous pyridine (15 mL) under an inert N2​ atmosphere.

  • Validation Checkpoint: The solution must be completely clear and pale yellow. Any turbidity indicates moisture contamination, which will prematurely hydrolyze the sulfonyl chloride.

Step 2: Electrophile Activation

  • Action: Cool the reaction vessel to 0°C using an ice bath. Add phenylmethanesulfonyl chloride (1.1 eq, 11 mmol) dropwise over 15 minutes.

  • Validation Checkpoint: Monitor the internal temperature. A mild exotherm is expected. If the temperature exceeds 5°C, pause the addition to prevent the spontaneous generation of phenylsulfene.

Step 3: Coupling & Reaction Monitoring

  • Action: Remove the ice bath, warm to 60°C, and stir for 4 hours.

  • Validation Checkpoint: Perform TLC analysis (Eluent: Hexane/EtOAc 1:1, UV 254 nm). The reaction is complete when the starting amine spot ( Rf​≈0.20 ) is fully consumed, and a single major product spot ( Rf​≈0.45 ) dominates.

Step 4: Quenching & Phase Separation

  • Action: Cool to room temperature and pour the mixture into 50 mL of ice-cold 1M HCl to neutralize the pyridine. Extract with Ethyl Acetate ( 3×20 mL).

  • Validation Checkpoint: Check the pH of the aqueous layer; it must be strictly between 4-5 to ensure complete protonation and partitioning of pyridine into the aqueous phase.

Step 5: Purification & Analytical Confirmation

  • Action: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (8:2).

  • Validation Checkpoint: The final product should present as a white to off-white crystalline solid . Confirm purity via HPLC (>98%) and verify structural integrity via 1H NMR (look for the characteristic singlet at ~4.3 ppm corresponding to the benzyl CH2​ protons).

Workflow S1 1. Dissolution Amine + DMAP in Pyridine (0°C) S2 2. Activation Dropwise addition of Sulfonyl Chloride S1->S2 S3 3. Coupling Stir at 60°C (4h) Check TLC (Rf 0.45) S2->S3 S4 4. Isolation HCl Quench (pH 4) EtOAc Extraction S3->S4 S5 5. Purification Recrystallize (EtOH/H2O) S4->S5

Fig 2. Self-validating experimental workflow for DMAP-catalyzed sulfonylation.

Alternative Route: Pathway C (Biphasic Schotten-Baumann)

For laboratories prioritizing green chemistry and minimizing organic base usage, the biphasic approach is a viable alternative .

  • Action: Dissolve 4-methylpyridin-2-amine (1.0 eq) in DCM. Add an equal volume of 10% aqueous NaOH.

  • Action: Add phenylmethanesulfonyl chloride (1.1 eq) in DCM dropwise under vigorous stirring at room temperature.

  • Validation Checkpoint: Vigorous stirring (>800 rpm) is critical. Because the reaction occurs at the aqueous-organic interface, a poor emulsion will result in mass transfer limitations and unreacted starting material. TLC should show gradual conversion over an 8-hour period.

Conclusion

While the standard TEA/DCM pathway is frequently cited in legacy literature, it is fundamentally flawed for synthesizing N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide due to the uncontrolled generation of sulfene intermediates. Transitioning to a DMAP-catalyzed nucleophilic pathway provides a self-validating, highly reproducible system that suppresses side reactions, drastically improves yield, and simplifies downstream purification.

References

  • European Journal of Chemistry. "Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent." Eur. J. Chem. (2021). Available at:[Link]

  • ResearchGate. "Synthesis of N-(Pyridin-2-yl)benzene Sulphonamide: Syntheses, Complexation and Biological Activity of Aminopyridines." ResearchGate. Available at:[Link]

Absolute Purity Determination of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide: A Comparative Guide to qNMR and HPLC

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and medicinal chemistry, establishing the absolute purity of synthetic intermediates and active pharmaceutical ingredients (APIs) is a non-negotiable prerequisite for ensuring safety, efficacy, and reproducible biological data[1].

N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide is a structurally unique organic sulfonamide compound characterized by a 4-methylpyridine ring and a phenylmethanesulfonamide moiety[2]. Due to its potential antibacterial properties and utility as a versatile building block in drug development, rigorous purity assessment is critical[2].

Historically, High-Performance Liquid Chromatography (HPLC) has been the default technique for purity profiling. However, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, orthogonal primary analytical method[1]. This guide objectively compares qNMR against HPLC for the purity analysis of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide, providing field-proven methodologies and the mechanistic rationale behind them.

The Analytical Dilemma: qNMR vs. HPLC

To understand the necessity of qNMR, we must examine the fundamental limitations of traditional chromatographic methods.

HPLC-UV separates components based on their affinity for a stationary phase and detects them via UV absorbance. Purity is typically calculated using the area normalization method (area percent). However, this assumes that the analyte and all impurities possess identical UV response factors at the chosen wavelength—a mathematically flawed assumption that often leads to the over- or under-estimation of impurities[3]. Accurate HPLC quantification strictly requires identical, well-characterized reference standards for the analyte and every single impurity[1].

qNMR , conversely, is a primary analytical method based on a fundamental physical principle: the integrated area of an NMR resonance signal is directly proportional to the molar concentration of the nuclei producing that signal[3]. By utilizing a certified Internal Standard (IS) traceable to the International System of Units (SI), qNMR allows for the absolute mass fraction purity determination of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide without requiring a reference standard of the compound itself[4].

Comparative Performance Summary
ParameterQuantitative NMR (qNMR)HPLC-UV
Fundamental Principle Direct proportionality between signal area and number of nuclei[3].Physical separation followed by UV detection; relies on response factors[3].
Reference Standard Requires only a generic, highly pure Internal Standard (e.g., Maleic acid)[5].Requires specific reference standards for the analyte and all known impurities[1].
Accuracy High (Absolute quantitative value, SI-traceable)[4].Variable (Dependent on UV response factors of impurities)[3].
Trace Impurity Detection Moderate (LOD typically in the µM to mM range).Excellent (Highly sensitive to trace impurities).
Sample Preparation Simple gravimetric dissolution; no extraction or filtration required[6].May require complex mobile phase preparation, filtration, and column equilibration.

Experimental Design: A Self-Validating qNMR Protocol

A robust qNMR protocol is inherently self-validating. Because it does not rely on empirical calibration curves, the accuracy of the assay is entirely dependent on the precision of the gravimetric preparation and the complete relaxation of the nuclear spins during acquisition[6].

Step 1: Internal Standard (IS) Selection

The selection of the IS dictates the accuracy of the entire workflow. An ideal IS must possess a purity of ≥99%, exhibit excellent solubility in the chosen deuterated solvent, and provide a simple, sharp signal that does not overlap with the analyte[5].

For N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide, the 1 H NMR spectrum in DMSO- d6​ will feature:

  • A singlet for the pyridine methyl group (~2.3 ppm).

  • A singlet for the phenylmethane CH2​ group (~4.5 ppm).

  • Multiplets for the aromatic protons (7.0–8.5 ppm).

Choice of IS: Maleic acid is highly recommended. It is available as a certified reference material, is highly soluble in DMSO- d6​ , and yields a sharp, distinct singlet at ~6.26 ppm, completely isolated from the analyte's resonances[5].

Step 2: Gravimetric Sample Preparation

Causality: qNMR is a mass-balance technique. Any error in weighing directly translates to an error in the final purity value.

  • Use a calibrated microbalance (resolution of at least 0.01 mg).

  • Accurately weigh ~10–15 mg of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide into a clean glass vial.

  • Accurately weigh ~5 mg of the Maleic acid IS into the same vial.

  • Add 0.6 mL of high-purity DMSO- d6​ and vortex until complete dissolution is achieved. Transfer the homogenous solution to a 5 mm NMR tube.

Step 3: NMR Acquisition Parameters

Causality: To ensure the signal area strictly correlates to the molar concentration, all excited nuclei must return to their thermal equilibrium state before the next radiofrequency pulse is applied[6].

  • Pulse Angle: Set to a hard 90° pulse to maximize signal-to-noise ratio.

  • Relaxation Delay (D1): This is the most critical parameter. D1 must be set to at least 5×T1​ (longitudinal relaxation time) of the slowest relaxing proton in the mixture. For small molecules, a D1 of 30 to 60 seconds is typically sufficient to ensure >99.3% relaxation[6].

  • Number of Scans (NS): Acquire 16 to 64 scans to achieve a signal-to-noise ratio (S/N) > 250 for the target peaks.

  • Acquisition Time (AQ): Ensure AQ is sufficiently long (e.g., 3-4 seconds) to capture the full Free Induction Decay (FID) without truncation.

Step 4: Data Processing and Purity Calculation

Apply exponential line broadening (0.3 Hz), phase the spectrum manually, and apply a rigorous baseline correction. Integrate the Maleic acid singlet (~6.26 ppm) and a well-resolved analyte peak (e.g., the CH2​ singlet at ~4.5 ppm).

Calculate the absolute mass fraction purity ( Psample​ ) using the fundamental qNMR equation[4]:

Psample​=Istd​Isample​​×Nsample​Nstd​​×Mstd​Msample​​×msample​mstd​​×Pstd​

(Where I = integral area, N = number of protons, M = molecular weight, m = gravimetric mass, and P = purity).

Workflow Visualization: The Orthogonal Approach

While qNMR provides unmatched accuracy for the main component's absolute purity, HPLC remains superior for detecting trace impurities at the 0.05% level[1]. Therefore, the modern gold standard for pharmaceutical characterization is an orthogonal approach, cross-referencing both techniques to build a comprehensive purity profile[1].

G Start Purity Analysis: N-(4-methylpyridin-2-yl)- 1-phenylmethanesulfonamide qNMR qNMR (Primary Method) Absolute Molar Quantitation Start->qNMR HPLC HPLC-UV (Orthogonal) Trace Impurity Profiling Start->HPLC IS IS Selection (Maleic Acid, ≥99% purity) qNMR->IS Sep Chromatographic Separation (C18 Column) HPLC->Sep Acq 1H NMR Acquisition (D1 > 5×T1 for full relaxation) IS->Acq Calc Purity Calculation (Signal Integration Ratio) Acq->Calc Cross Cross-Validation Robust Purity Assignment Calc->Cross UV UV Detection (Area Normalization) Sep->UV UV->Cross

Caption: Orthogonal workflow for comprehensive purity analysis using qNMR and HPLC.

Conclusion

For the rigorous characterization of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide, relying solely on HPLC area normalization introduces systemic risks due to unknown UV response factors of synthetic by-products. By implementing qNMR as a primary quantitative tool, researchers can establish an SI-traceable, absolute purity value without the logistical burden of synthesizing identical reference standards[1][4]. When qNMR's absolute accuracy is coupled with HPLC's trace-level sensitivity, drug development professionals can achieve the highest standard of analytical confidence.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. [Link]

  • Evaluation of Accuracy for the Quantitative Analysis Using Nuclear Magnetic Resonance as a Detector of HPLC. Chromatography Society of Japan. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential procedural and safety information for the proper disposal of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its responsible disposal. This document is structured to provide a clear, logical, and scientifically grounded protocol, ensuring the safety of personnel and the protection of our environment. The procedures outlined are based on established principles of laboratory safety and hazardous waste management, drawing from authoritative sources and best practices for handling related chemical structures.

Hazard Assessment and Profile

  • Sulfonamides: This class of compounds can cause skin and eye irritation.[1] Some sulfonamides are known to be skin sensitizers, meaning they can cause an allergic reaction upon repeated contact.

  • Pyridine Derivatives: Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin.[2] They are often associated with respiratory tract irritation.[2]

  • Solid Form: As a solid, the primary exposure risks are inhalation of dust and direct contact with skin and eyes.[1][3]

Based on this analysis, it is prudent to treat N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide as a hazardous substance.

Potential Hazard Rationale / Associated Functional Group Primary Exposure Routes
Skin Irritation Sulfonamide, PyridineDermal Contact
Serious Eye Irritation Sulfonamide, PyridineEye Contact
Respiratory Irritation Pyridine, Solid DustInhalation
Harmful if Swallowed Sulfonamide, PyridineIngestion
Potential Skin Sensitizer SulfonamideDermal Contact
Environmental Hazard Sulfonamides can persist in the environment.Improper Disposal

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling and disposing of this compound. The goal is to create a complete barrier between the researcher and the chemical.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[3] Double-gloving is recommended, especially during waste consolidation, to protect against potential contamination when removing the outer glove.[4][5]

  • Eye Protection: Safety goggles with side shields are mandatory to prevent eye contact with dust or splashes.[3] A face shield may be required for bulk disposal operations.

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.[3] For larger quantities, a chemical-resistant apron over the lab coat is advised.

  • Respiratory Protection: All handling of the solid compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation risks.[3] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[6]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[3]

Step-by-Step Disposal Protocol

The guiding principle for disposal is that N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide should be treated as regulated hazardous chemical waste.[1][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][9]

Step 1: Waste Segregation at the Source

Proper disposal begins the moment waste is generated.

  • Designate a Waste Container: Establish a dedicated hazardous waste container specifically for solid N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide waste. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid is suitable.[8]

  • Collect All Contaminated Materials: This includes not only the neat compound but also any materials that have come into contact with it, such as:

    • Contaminated gloves, weigh boats, and pipette tips.[8]

    • Absorbent paper or pads used to line work surfaces.

    • Spill cleanup materials.[10]

  • Do Not Mix Waste Streams: Never mix this waste with other incompatible waste types, such as strong oxidizing agents or acids.[1][8]

Step 2: Container Management and Labeling

Clear and accurate labeling is a critical safety and regulatory requirement.

  • Attach a Hazardous Waste Label: As soon as the container is designated for waste, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) office.

  • Complete the Label: Clearly write the full chemical name: "N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide". List all constituents, including any contaminated materials.[11]

  • Keep the Container Closed: The waste container must be kept securely closed at all times, except when adding waste.[9] This prevents the release of vapors and protects against spills.

  • Fill Level: Do not fill the container beyond 90% of its capacity to prevent splashing and allow for vapor expansion.[12]

Step 3: Temporary Storage in the Laboratory
  • Designated Accumulation Area: Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.[8][12]

  • Secondary Containment: Place the container in a secondary containment bin or tray that is chemically resistant and large enough to hold the entire contents of the container in case of a leak.

  • Location: The storage area should be away from heat sources and incompatible materials.[8] Storing waste in a fume hood should be a temporary measure to prevent clutter and potential reactions.[12]

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is collected by trained professionals.

  • Contact EHS: Follow your institution's specific procedures for waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) or equivalent department.[10][13]

  • Professional Disposal: The waste will be collected by trained EHS personnel or a licensed hazardous waste contractor for final disposal, which is typically high-temperature incineration.[14][15][16]

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the laboratory chemical waste disposal process.

DisposalWorkflow cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Final Disposal A Waste Generated (Solid N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide) B Is it Hazardous Waste? A->B C Yes: Treat as Hazardous (Precautionary Principle) B->C Based on Structural Analysis D Select Compatible Container (e.g., HDPE, Glass) C->D E Collect Waste & Contaminated Items D->E F Affix & Complete Hazardous Waste Label E->F G Store in Designated Area (Closed, w/ Secondary Containment) F->G H Container >90% Full or Project Completed? G->H I Submit Waste Pickup Request to EHS Office H->I Yes J EHS / Licensed Contractor Collects Waste I->J K Final Disposal (e.g., High-Temp Incineration) J->K

Caption: Decision workflow for the safe disposal of chemical waste.

Decontamination Procedures

Properly decontaminating reusable labware is essential to prevent cross-contamination.

  • Glassware and Equipment:

    • Carefully rinse any reusable glassware that has come into contact with the compound with a suitable organic solvent (e.g., ethanol or acetone).

    • Collect this initial solvent rinse as hazardous liquid waste.[8]

    • After the initial rinse, wash the glassware thoroughly with soap and water.

  • Empty Containers: The original container of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide must be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent.[8][10] The collected rinsate must be disposed of as hazardous liquid waste.[10] After triple-rinsing, deface the label and dispose of the container according to your institution's guidelines for clean glass or plastic.[10][11]

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Chemical Waste: Solids. Princeton University Environmental Health and Safety. [Link]

  • Safety Data Sheet - Sulfonamide. Fisher Scientific. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Safety Data Sheet - Pyridine. KISHIDA CHEMICAL CO., LTD. [Link]

  • Safety Data Sheet - N-(4-Methyl-2-pyridinyl)benzamide. Peptide Institute, Inc. [Link]

  • Personal Protective Equipment. Government of Saskatchewan. [Link]

  • Personal Protective Equipment to Use When Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

  • Difference in risks of allergic reaction to sulfonamide drugs based on chemical structure. Annals of the Rheumatic Diseases. [Link]

  • Incompatibilities. CUTM Courseware. [Link]

  • Remediation of sulfonamide antibiotic-containing wastewater by constructed wetlands. PubMed. [Link]

  • Physical incompatibility of sulfonamide compounds and polyionic solutions. PubMed. [Link]

  • The metabolic rationale for a lack of cross-reactivity between sulfonamide antimicrobials and other sulfonamide-containing drugs. PubMed. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • OSHA eTool: Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration. [Link]

  • Pyridine and Pyridine Derivatives Wastewater Treatment. Sunresin. [Link]

  • Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. [Link]

  • Material Safety Data Sheet - Sulfanilamide, 98%. Cole-Parmer. [Link]

  • Guideline for Safe Disposal of Expired and Unwanted Pharmaceuticals. National Medicines Regulatory Authority, Sri Lanka. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Guideline for Safe Disposal of Expired and Unwanted Pharmaceuticals (Version 2.0). National Medicines Regulatory Authority, Sri Lanka. [Link]

  • Guidelines for the classification of 20 hazardous wastes. Chulalongkorn University. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Center for Biotechnology Information. [Link]

  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. National Center for Biotechnology Information. [Link]

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Navigating the Safe Handling of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide to the safe handling, use, and disposal of N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide, a sulfonamide compound with significant interest in medicinal chemistry and drug development.[1] Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from structurally related compounds, such as N-phenylmethanesulfonamide and the precursor 2-amino-4-methylpyridine, to establish a robust and precautionary safety protocol.[2][3] Our primary objective is to empower researchers with the knowledge to manage this chemical safely, ensuring both personal safety and experimental integrity.

Hazard Assessment: A Synthesis of Structural Analogs

The starting material, 2-amino-4-methylpyridine, is classified as hazardous and can be harmful if swallowed or in contact with skin, and is known to cause eye irritation.[3] The core structure, analogous to N-phenylmethanesulfonamide, is generally considered stable under normal conditions but may cause skin and eye irritation.[2][4] Furthermore, thermal decomposition of such sulfonamides can lead to the release of irritating and toxic gases, including oxides of nitrogen and sulfur.[2]

Therefore, N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide should be handled as a substance that is potentially:

  • Harmful if swallowed or inhaled.

  • An irritant to the skin and eyes.

  • Capable of producing hazardous decomposition products when heated.

Incompatible Materials: Primarily strong oxidizing agents, which can react exothermically with the sulfonamide group.[2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the identified risks. The rationale for each piece of equipment is to create a comprehensive barrier against potential exposure.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to prevent contact with airborne dust particles.[6] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when handling solutions.
Hand Protection Chemical-Resistant GlovesHandle with gloves inspected prior to use.[6] Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves should be considered. Always wash hands after removing gloves.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned to protect skin and personal clothing from accidental contact with the chemical powder or solutions.[6]
Respiratory Protection Chemical Fume Hood / RespiratorAll handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation risk.[3] If a fume hood is not available or during a large spill cleanup, a full-face respirator with an appropriate particulate filter is necessary.[6]

Operational Protocol: From Receipt to Disposal

A systematic workflow is critical for minimizing exposure and ensuring reproducible results. The following step-by-step guide outlines the safe handling procedure for N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide.

Step 1: Preparation and Pre-Handling
  • Area Inspection : Ensure the designated workspace, preferably a chemical fume hood, is clean, uncluttered, and the ventilation is functioning correctly.

  • Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and solvents before retrieving the chemical.

  • PPE Donning : Put on all required PPE as detailed in the table above.

Step 2: Handling the Compound
  • Weighing : Carefully weigh the desired amount of the solid compound in the fume hood. Use a draft shield on the balance to prevent air currents from dispersing the powder.

  • Transfer : Use a spatula to transfer the solid. Avoid any actions that could create dust, such as pouring from a height.

  • Dissolution : If preparing a solution, add the solvent to the flask containing the compound slowly. The process should be stirred gently to avoid splashing.

Step 3: Post-Handling and Decontamination
  • Cleaning : Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.

  • Surface Decontamination : Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning solution.

  • PPE Removal : Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.

Handling Workflow Diagram

G Safe Handling Workflow for N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Management Prep_Area Inspect Work Area (Fume Hood) Gather_Materials Assemble Equipment Prep_Area->Gather_Materials Don_PPE Don All Required PPE Gather_Materials->Don_PPE Weigh Weigh Solid Don_PPE->Weigh Transfer Transfer to Vessel Weigh->Transfer Dissolve Prepare Solution Transfer->Dissolve Decon_Equip Decontaminate Equipment Dissolve->Decon_Equip Decon_Area Clean Work Area Decon_Equip->Decon_Area Remove_PPE Remove PPE & Wash Hands Decon_Area->Remove_PPE Collect_Waste Collect Solid & Liquid Waste Remove_PPE->Collect_Waste Label_Waste Label Hazardous Waste Container Collect_Waste->Label_Waste Dispose Arrange for Licensed Disposal Label_Waste->Dispose

Caption: Logical workflow for handling N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide.

Emergency Procedures: Rapid and Informed Response

In the event of an exposure or spill, a swift and correct response is crucial.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact : Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]

  • Spill Cleanup : Evacuate personnel from the area. Wearing full PPE, including respiratory protection, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2]

Storage and Disposal Plan

Proper storage and disposal are fundamental to laboratory safety and environmental responsibility.

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[2] Keep it segregated from incompatible materials such as strong oxidizing agents.[2][5]

Disposal

All waste, including unused chemical and contaminated materials (e.g., gloves, weigh boats, paper towels), must be treated as hazardous waste.

  • Waste Collection : Collect chemical waste in suitable, closed, and clearly labeled containers.

  • Disposal Method : The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6] Do not discharge into sewer systems or the environment.[6]

By adhering to these detailed protocols, researchers can confidently and safely work with N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide, fostering a secure and productive research environment.

References

  • Shanghai Tachizaki. (n.d.).
  • EvitaChem. (n.d.). N-(4-methylpyridin-2-yl)-1-phenylmethanesulfonamide.
  • Fisher Scientific. (2025).
  • Thermo Fisher Scientific. (n.d.).
  • PubChem. (n.d.). Methanesulfonamide, N-phenyl-.
  • Pi Chemicals. (n.d.).

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.